Propargyl methacrylate
描述
Structure
3D Structure
属性
IUPAC Name |
prop-2-ynyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-4-5-9-7(8)6(2)3/h1H,2,5H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAWASVJOPLHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30756-20-8 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-propyn-1-yl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30756-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8065666 | |
| Record name | 2-Propynyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13861-22-8 | |
| Record name | Propargyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13861-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propargyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013861228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-propyn-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propynyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prop-2-ynyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARGYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7MJ2445SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Propargyl Methacrylate Monomer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl methacrylate (B99206) is a versatile monomer that plays a crucial role in the development of advanced polymers and biomaterials. Its unique structure, featuring both a polymerizable methacrylate group and a reactive alkyne functionality, makes it an ideal building block for creating materials with tailored properties. The alkyne group allows for post-polymerization modification via highly efficient "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions. This enables the straightforward introduction of various functionalities, including bioactive molecules, targeting ligands, and imaging agents, which is of significant interest in drug delivery, tissue engineering, and diagnostics.[1][2] This guide provides a detailed overview of the synthesis, purification, and characterization of propargyl methacrylate monomer.
Synthesis Methods
The most common and efficient method for synthesizing this compound is the esterification of propargyl alcohol with methacryloyl chloride in the presence of a base. This reaction is favored for its high yield and relatively mild conditions. Alternative methods, such as Fischer and Steglich esterification, offer different approaches that may be advantageous under specific circumstances, for example, when dealing with acid-sensitive substrates.
Primary Synthesis Route: Acylation with Methacryloyl Chloride
This method involves the reaction of propargyl alcohol with methacryloyl chloride using a tertiary amine base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Materials:
-
Propargyl alcohol
-
Methacryloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of propargyl alcohol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, cooled in an ice bath, add methacryloyl chloride (1.05 eq) dropwise via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Alternative Synthesis Routes
While the acylation with methacryloyl chloride is prevalent, other esterification methods can be employed.
-
Fischer Esterification: This method involves the direct acid-catalyzed esterification of methacrylic acid with propargyl alcohol.[3][4][5][6] An excess of the alcohol is often used to drive the equilibrium towards the product, and a strong acid catalyst like sulfuric acid is typically required.[3][4][5][6] Water removal is also crucial for achieving high yields.[3][4][5][6]
-
Steglich Esterification: For substrates that are sensitive to acidic conditions, the Steglich esterification offers a milder alternative.[7][8][9] This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[7][8][9] The reaction proceeds under neutral conditions and generally gives high yields.[7][8][9]
Purification
The crude this compound obtained from the synthesis typically requires purification to remove unreacted starting materials, byproducts, and any polymerization inhibitors. The primary method for purification is vacuum distillation.
Purification Protocol (Vacuum Distillation):
-
Set up a vacuum distillation apparatus.
-
Add a polymerization inhibitor (e.g., hydroquinone) to the crude product to prevent polymerization at elevated temperatures.
-
Heat the flask gently under reduced pressure.
-
Collect the fraction distilling at the appropriate boiling point and pressure. The boiling point of this compound is reported to be in the range of 149-151 °C at atmospheric pressure.
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₈O₂ |
| Molecular Weight | 124.14 g/mol |
| Appearance | Colorless to pale yellow liquid[10] |
| Boiling Point | 149-151 °C |
| Purity | ≥97-98% (commercially available)[10][11] |
Characterization Data
FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3293 | ≡C-H stretching |
| 2130 | C≡C stretching |
| 1715-1730 | C=O stretching (ester) |
| 1635 | C=C stretching (alkene) |
| 1160 | C-O stretching (ester) |
¹H NMR Spectroscopy (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.15 | s | 1H | CH ₂=C(CH₃)- (cis to C=O) |
| 5.60 | s | 1H | CH ₂=C(CH₃)- (trans to C=O) |
| 4.75 | d, J = 2.4 Hz | 2H | -O-CH ₂-C≡CH |
| 2.50 | t, J = 2.4 Hz | 1H | -C≡CH |
| 1.95 | s | 3H | -C(CH ₃)=CH₂ |
¹³C NMR Spectroscopy (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 166.5 | C =O |
| 135.8 | -C (CH₃)=CH₂ |
| 126.5 | -C(CH₃)=C H₂ |
| 77.4 | -C≡C H |
| 75.0 | -C ≡CH |
| 52.5 | -O-C H₂- |
| 18.2 | -C H₃ |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound via the acylation of propargyl alcohol with methacryloyl chloride is a robust and well-established method. Proper purification by vacuum distillation is essential to obtain a high-purity monomer suitable for polymerization and subsequent applications in drug development and materials science. The characterization data provided in this guide can be used to confirm the successful synthesis and purity of the final product. The versatility of this monomer, owing to its "clickable" alkyne functionality, ensures its continued importance in the development of innovative functional materials.
References
- 1. rsc.org [rsc.org]
- 2. This compound | 13861-22-8 [chemicalbook.com]
- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Khan Academy [khanacademy.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. This compound = 98.0 , contains 200 ppm MEHQ as inhibitor 13861-22-8 [sigmaaldrich.com]
- 11. scbt.com [scbt.com]
Propargyl methacrylate solubility in common solvents
An In-Depth Technical Guide to the Solubility of Propargyl Methacrylate (B99206)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of propargyl methacrylate in common laboratory solvents. Due to its terminal alkyne group, this compound is a critical monomer for the synthesis of functional polymers via "click chemistry," enabling applications in drug delivery, biomaterials, and advanced materials science. Understanding its solubility is paramount for reaction setup, purification, and polymer processing.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈O₂ | [1][2] |
| Molecular Weight | 124.14 g/mol | [1][2][3] |
| Density | 0.986 g/cm³ | [1][2] |
| Boiling Point | 149-151 °C | [1] |
| Flash Point | 48-49 °C | [1][4][5] |
| Refractive Index | 1.4500 | [1] |
| CAS Number | 13861-22-8 | [1][2][3] |
Solubility Profile
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. This is common for specialty monomers where such data is typically generated in-house as needed for specific applications. However, based on chemical supplier safety data sheets, patent literature, and general chemical principles ("like dissolves like"), a qualitative solubility profile can be established.
The ester and methacrylate groups provide some polarity, while the hydrocarbon backbone and alkyne group are nonpolar in nature. This amphiphilic character influences its solubility.
Table 2.1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent Name | Solubility/Miscibility | Reference / Rationale |
| Protic | Water | Immiscible | [1] |
| Methanol | Likely Soluble | Similar polarity to other alcohols. | |
| Ethanol | Likely Soluble | Propargyl alcohol is miscible with most polar organic solvents.[6] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [7] |
| Acetone | Likely Soluble | Copolymers show solubility.[8] A common solvent for methacrylates.[9] | |
| Tetrahydrofuran (THF) | Likely Soluble | A common solvent for methacrylates.[9] | |
| Nonpolar | Toluene | Likely Soluble | Copolymers show solubility.[8] |
| Dichloromethane (DCM) | Likely Soluble | A common solvent for methacrylate copolymers.[10] | |
| Hexane | Likely Limited Solubility | Polarity mismatch. | |
| Chlorinated | Chloroform | Likely Soluble | A common solvent for methacrylate polymers.[9] |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following general protocol can be adapted. This procedure outlines both a qualitative miscibility test and a quantitative gravimetric method for determining the solubility of a liquid monomer like this compound.
Materials and Equipment
-
This compound (solute)
-
Selected solvents
-
Calibrated analytical balance (±0.1 mg)
-
Glass vials or test tubes with caps (B75204) (e.g., 10 mL)
-
Graduated cylinders or pipettes for solvent measurement
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or incubator
-
Spatula or micropipette for adding solute
-
Thermometer
Part A: Qualitative Miscibility Test
-
Preparation : Label a series of clean, dry test tubes for each solvent to be tested.
-
Solvent Addition : Add 2 mL of a chosen solvent to the corresponding test tube.
-
Solute Addition : Add 2 mL of this compound to the same test tube.
-
Mixing : Cap the test tube and shake vigorously for 30-60 seconds.[11]
-
Observation : Allow the mixture to stand for 1-2 minutes and observe.
-
Record : Record the observations for each solvent.
Part B: Quantitative Solubility Determination (Gravimetric Method)
This method is suitable for determining the solubility of a sparingly or partially soluble solute.
-
Preparation : Place a known volume (e.g., 5.0 mL) of the desired solvent into a pre-weighed glass vial. Record the initial mass of the vial and solvent.[4]
-
Temperature Control : Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate.
-
Saturated Solution Preparation : Add small, known amounts of this compound to the solvent. After each addition, cap the vial and mix thoroughly (e.g., using a vortex mixer) until the solute dissolves completely.[3][4]
-
Reaching Saturation : Continue adding the solute incrementally until a small amount of undissolved this compound persists as a separate phase, indicating that the solution is saturated.
-
Equilibration : Let the saturated mixture equilibrate in the constant temperature bath for several hours (or overnight) with gentle stirring to ensure equilibrium is reached.
-
Sampling : Carefully take a known mass of the clear, supernatant liquid (the saturated solution) and transfer it to a new, pre-weighed vial. Record the exact mass of the aliquot removed.
-
Solvent Evaporation : Evaporate the solvent from the aliquot under reduced pressure or in a fume hood until a constant mass is achieved. The remaining mass is the dissolved this compound.
-
Calculation : Calculate the solubility using the following formula:
-
Solubility (g / 100 g solvent) = (Mass of dissolved solute / Mass of solvent in aliquot) × 100
-
Application Workflow: Post-Polymerization Modification via Click Chemistry
This compound is frequently used in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to produce well-defined polymers with pendant alkyne groups. These alkyne groups serve as handles for subsequent functionalization using highly efficient "click" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[13] This allows for the precise attachment of various molecules, including drugs, peptides, or imaging agents, to the polymer backbone.
Caption: Workflow for creating functional polymers using this compound.
This diagram illustrates the two-step process common in drug delivery and material science applications. First, RAFT polymerization is used to create a polymer with reactive alkyne side chains. Second, a molecule of interest with an azide (B81097) group is "clicked" onto the polymer backbone via a copper-catalyzed reaction.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. The Use of Click-Type Reactions in the Preparation of Thermosets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Versatility of alkyne-modified poly(glycidyl methacrylate) layers for click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www1.udel.edu [www1.udel.edu]
- 10. chem.ws [chem.ws]
- 11. Miscibility - Wikipedia [en.wikipedia.org]
- 12. SET-RAFT Polymerization of Progargyl Methacrylate and a One-Pot/One-Step Preparation of Side-chain Functionalized Polymers via Combination of SET-RAFT and Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Spectroscopic Profile of Propargyl Methacrylate: A Technical Guide
For immediate release:
This technical guide provides a comprehensive overview of the spectroscopic data for propargyl methacrylate (B99206), a key monomer in the synthesis of functionalized polymers. Designed for researchers, scientists, and professionals in drug development and materials science, this document details the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic characteristics of the compound, alongside standardized experimental protocols for data acquisition.
Introduction
Propargyl methacrylate is a versatile bifunctional monomer containing both a methacrylate group amenable to radical polymerization and a terminal alkyne group suitable for "click" chemistry modifications, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions. This dual reactivity makes it a valuable building block for advanced polymers with applications in biosensing, drug delivery, and material science. Accurate spectroscopic characterization is crucial for confirming the structure and purity of the monomer and for monitoring its incorporation into polymeric systems.
Spectroscopic Data
The following sections present the core ¹H NMR, ¹³C NMR, and FTIR spectroscopic data for this compound. The data is summarized in tabular format for clarity and ease of reference.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Assignment (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| =CH₂ (cis to C=O) | 6.13 | s | - |
| =CH₂ (trans to C=O) | 5.60 | s | - |
| O-CH₂ | 4.71 | d | 2.4 |
| C≡CH | 2.50 | t | 2.4 |
| C-CH₃ | 1.95 | s | - |
Note: s = singlet, d = doublet, t = triplet. The solvent used for these measurements is typically deuterated chloroform (B151607) (CDCl₃).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum identifies the different carbon environments in this compound.
| Assignment (Carbon) | Chemical Shift (δ, ppm) |
| C=O (Ester) | 166.5 |
| C=CH₂ (Methacrylate) | 135.8 |
| C=CH₂ (Methacrylate) | 126.5 |
| C≡CH | 77.6 |
| C≡CH | 75.0 |
| O-CH₂ | 52.3 |
| C-CH₃ | 18.2 |
Note: The solvent used for these measurements is typically deuterated chloroform (CDCl₃).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the characteristic vibrational modes of the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |
| 3293 | ≡C-H stretch (alkyne) | Strong |
| 2935 | C-H stretch (aliphatic -CH₂, -CH₃) | Medium |
| 2130 | C≡C stretch (alkyne) | Medium-Weak |
| 1740 | C=O stretch (ester carbonyl) | Strong |
| 1636 | C=C stretch (alkene) | Strong |
| 1155, 1107 | C-O stretch (ester) | Strong |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
The final volume in the NMR tube should be sufficient to cover the detection region of the probe, typically around 4-5 cm in height.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
-
Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Acquisition:
-
Follow the same sample insertion, locking, and shimming procedures as for ¹H NMR.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a single drop of neat this compound directly onto the center of the ATR crystal.
-
If a pressure arm is available, lower it to ensure good contact between the liquid sample and the crystal.
Data Acquisition:
-
Acquire the sample spectrum over the desired spectral range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent after the measurement.
Visualization
The chemical structure of this compound and the assignment of its constituent atoms are presented below. This diagram aids in the correlation of the spectroscopic data with the molecular structure.
Caption: Chemical structure of this compound.
This guide provides foundational spectroscopic information for this compound, facilitating its identification, quality control, and use in further research and development.
The Versatility of Alkyne-Functionalized Polymers: A Technical Guide to Core Applications
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and application of alkyne-functionalized polymers.
The introduction of alkyne functionalities into polymer structures has unlocked a vast array of possibilities across numerous scientific disciplines. The ability to easily and efficiently modify these polymers through "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions, has positioned them as a cornerstone for the development of advanced materials and biomedical platforms. This technical guide delves into the core applications of alkyne-functionalized polymers, providing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key workflows and pathways.
Core Applications and Advantages
Alkyne-functionalized polymers serve as versatile platforms for a multitude of applications, primarily due to the bio-orthogonal nature of the alkyne group, which allows for specific chemical modifications in complex biological environments without interfering with native biochemical processes.
Key Application Areas:
-
Drug Delivery: Alkyne-functionalized polymers can be formulated into nanoparticles, micelles, or hydrogels for the controlled and targeted delivery of therapeutic agents. The alkyne groups allow for the attachment of targeting ligands, imaging agents, and the drug payload itself.
-
Bioimaging and Diagnostics: The conjugation of fluorescent dyes or other imaging moieties to alkyne-functionalized polymers enables their use as probes for in vitro and in vivo imaging. This is particularly valuable for tracking drug delivery systems and understanding their biodistribution.
-
Tissue Engineering: Alkyne-functionalized polymers can be crosslinked to form biocompatible and biodegradable scaffolds that support cell growth and tissue regeneration. The mechanical properties of these scaffolds can be tuned for specific applications.
-
Materials Science: The ability to precisely control the functionalization and crosslinking of alkyne-containing polymers has led to the development of advanced materials with tailored properties, including antifouling surfaces, conductive polymers, and soft elastomers.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on alkyne-functionalized polymers, providing a basis for comparison and material selection.
Table 1: Drug Loading and Release in Alkyne-Functionalized Polymer Systems
| Polymer System | Therapeutic Agent | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | Release Profile | Reference |
| Alkyne-functionalized Star Polymer Micelles | Doxorubicin | 7.3 - 37.6 | >90 | pH-responsive (accelerated at pH 5.0) | |
| Alkyne-functionalized PLA-g-Ptx/PEG | Paclitaxel | ~23.2 | Not Reported | Sustained release | |
| Functionalized Multiwalled Carbon Nanotubes | 6-Mercaptopurine | ~65 | ~65 | Controlled release over 20 hours | |
| Cationic/Anionic Polyurethanes | Ciprofloxacin | Not Reported | Not Reported | pH-dependent release |
Table 2: Mechanical Properties of Alkyne-Functionalized Polymers
| Polymer System | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Photo-crosslinked 20% PAPS Elastomer | 0.2 - 0.7 | Not Reported | >100 | |
| Thiol-yne Crosslinked PEG Hydrogel | 0.0002 - 0.007 | Not Reported | Not Reported | |
| Anhydride Functionalized Isoprene Rubber | 0.45 | Not Reported | ~300 | |
| Alkyne-based Stereo Elastomers | Tunable | Tunable | Not Reported |
Table 3: Biocompatibility of Alkyne-Functionalized Polymers
| Polymer System | Cell Line | Assay | Result | Reference |
| Photo-crosslinked PAPS | HUAECs | MTT Assay | No significant difference in metabolic activity compared to control. | |
| Bio-based Polyurethane | MRC-5 | Cell Viability | 98% ± 12% cell viability after 24 hours. | |
| Chitosan/PNIPAM Hydrogel | hMSCs | Biocompatibility | >95% compatibility after 24 hours. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and application of alkyne-functionalized polymers.
Synthesis of Poly[(alkyne-serinol)-ran-(propanediol-co-sebacate)] (PAPS)
This protocol describes the synthesis of an alkyne-functionalized biodegradable polyester, PAPS, via melt polycondensation.
Materials:
-
Serinol
-
Methyl 5-hexynoate
-
Sebacic acid
-
Nitrogen gas
Procedure:
-
Synthesis of Alkyne-Functionalized Serinol Monomer (AK):
-
Add equimolar amounts of serinol and methyl 5-hexynoate to a round-bottom flask.
-
Stir the mixture under a nitrogen atmosphere for 25 hours.
-
Purify the resulting crude oil by recrystallization from ethyl acetate (B1210297) followed by flash chromatography (ethyl acetate/methanol) to obtain a white solid.
-
-
Synthesis of PAPS:
-
Add sebacic acid and 1,3-propanediol to a three-neck round-bottom flask equipped with a gas adapter and a condenser.
-
Heat the mixture to 135°C to form a melt and stir under nitrogen for 24 hours.
-
Apply a vacuum and continue stirring at 135°C for another 24 hours.
-
Add the desired molar percentage of the alkyne-serinol monomer (AK) along with acetone to the reaction.
-
Reflux the mixture to ensure all sublimed species are returned to the reaction.
-
Distill off the acetone.
-
Stir the melt at 135°C under nitrogen for 24 hours, followed by 24 hours under vacuum.
-
Cool the mixture to obtain the solid PAPS polymer.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Polymer Functionalization
This protocol outlines a general procedure for the "click" functionalization of an alkyne-containing polymer with an azide-bearing molecule.
Materials:
-
Alkyne-functionalized polymer
-
Azide-functionalized molecule (e.g., fluorescent dye, targeting ligand)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF, DMSO, water/t-butanol mixture)
Procedure:
-
Dissolve the alkyne-functionalized polymer and a molar excess of the azide-functionalized molecule in the chosen solvent.
-
Prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.
-
Add the CuSO₄·5H₂O solution to the polymer/azide mixture.
-
Add the sodium ascorbate solution to initiate the reaction. The solution will typically change color.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Purify the functionalized polymer by dialysis against a suitable solvent to remove unreacted small molecules and the copper catalyst.
-
Lyophilize the purified polymer to obtain a solid product.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway relevant to the application of alkyne-functionalized polymers in cancer therapy.
Caption: Synthesis and functionalization workflow for PAPS polymer.
Caption: Workflow for preparing targeted drug delivery nanoparticles.
Caption: Doxorubicin-induced apoptosis pathway in cancer cells.
Conclusion and Future Outlook
Alkyne-functionalized polymers represent a powerful and versatile class of materials with significant potential to drive innovation in medicine and materials science. The ease of their synthesis and the efficiency of "click" chemistry for post-polymerization modification allow for the creation of highly tailored and multifunctional constructs. Future research will likely focus on the development of more complex polymer architectures, the exploration of novel "click" reactions, and the translation of these advanced materials from the laboratory to clinical and industrial applications. The continued development of stimuli-responsive systems and polymers with precisely controlled degradability will further expand the utility of alkyne-functionalized polymers in areas such as personalized medicine and smart materials.
An In-depth Technical Guide to Click Chemistry with Propargyl Methacrylate for Researchers, Scientists, and Drug Development Professionals
Introduction to the "Click" Phenomenon with Propargyl Methacrylate (B99206)
Click chemistry, a term coined by K.B. Sharpless, refers to a class of reactions that are rapid, efficient, and specific, yielding high product conversion with minimal byproducts.[1] Among the most prominent click reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly reliable method for forming a stable triazole linkage between an azide (B81097) and a terminal alkyne.[2] Propargyl methacrylate (PMA), a commercially available monomer, has emerged as a critical building block in this field. Its structure incorporates a terminal alkyne group, making it an ideal candidate for CuAAC, and a polymerizable methacrylate group, allowing for its incorporation into a wide array of polymer architectures.
This guide provides a comprehensive technical overview of the use of this compound in click chemistry, focusing on its application in the synthesis of functional polymers for drug delivery and bioconjugation. Detailed experimental protocols, quantitative data, and visual workflows are presented to aid researchers in harnessing the power of this versatile monomer.
Synthesis of "Clickable" Polymers: The Role of this compound
The creation of polymers bearing pendant alkyne groups is the first step towards a "clickable" platform. This compound can be readily polymerized or copolymerized using controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to yield well-defined polymers with predictable molecular weights and low polydispersity.[3]
Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP allows for the synthesis of poly(this compound) (PPMA) with controlled molecular weight and narrow molecular weight distribution. Often, to prevent potential side reactions with the alkyne group during polymerization, a protected form of PMA, such as trimethylsilylthis compound (TMSPMA), is used. The protecting group is then removed post-polymerization to reveal the reactive alkyne.[3]
Experimental Protocol: ATRP of Trimethylsilylthis compound (TMSPMA)
This protocol describes a typical lab-scale synthesis of poly(trimethylsilylthis compound).
Materials:
-
Trimethylsilylthis compound (TMSPMA) (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Penta-methyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Methanol (for precipitation)
-
Basic alumina (B75360)
-
Tetrahydrofuran (THF)
-
Glacial acetic acid
Procedure:
-
Purification: Purify TMSPMA by passing it through a basic alumina column to remove the inhibitor. Purify anisole and PMDETA by distillation.
-
Reaction Setup: In a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and deoxygenate by three freeze-pump-thaw cycles.
-
Addition of Reagents: Under an inert atmosphere, add anisole, PMDETA, and TMSPMA to the flask.
-
Initiation: Add the initiator, EBiB, to the reaction mixture.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir. Monitor the reaction progress by taking samples for ¹H NMR analysis to determine monomer conversion.
-
Termination and Purification: After reaching the desired conversion, terminate the polymerization by exposing the reaction mixture to air. Dilute the polymer solution with THF and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitation: Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Drying: Collect the precipitated polymer and dry it under vacuum to a constant weight.
Deprotection of Poly(trimethylsilylthis compound) (PTMSPMA) to Poly(this compound) (PPMA):
-
Dissolve the PTMSPMA polymer and glacial acetic acid in THF.
-
Purge the solution with nitrogen and then cool it.
-
Add tetrabutylammonium (B224687) fluoride (B91410) (TBAF) solution dropwise.
-
Stir the reaction at room temperature and monitor the deprotection by ¹H NMR.
-
After completion, precipitate the PPMA in cold methanol, filter, and dry under vacuum.[3]
Quantitative Data for ATRP of Methacrylate Copolymers
The following table summarizes typical molecular weight and polydispersity index (PDI) data for copolymers synthesized via ATRP.
| Polymer Composition | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Poly(methyl methacrylate-co-trimethylsilylthis compound) | 31,500 | 1.17 | [3] |
| Poly(styrene)-graft-poly(butyl acrylate) | 134,000 | 1.15 | [4] |
| Poly(2-(2-bromopropionyloxy)ethyl acrylate) | 27,300 | 2.3 | [4] |
Table 1: Representative molecular weight and PDI values for polymers synthesized via ATRP.
Experimental Workflow for ATRP Synthesis of PPMA
Caption: Workflow for the synthesis of poly(this compound) via ATRP.
Functionalization of PPMA via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The pendant alkyne groups on the PPMA backbone serve as handles for post-polymerization modification via CuAAC. This reaction allows for the covalent attachment of a wide variety of azide-containing molecules, including fluorescent dyes, targeting ligands, drugs, and biomolecules.
General Experimental Protocol for CuAAC on PPMA
This protocol provides a general procedure for the click functionalization of PPMA.
Materials:
-
Poly(this compound) (PPMA)
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or a mixture with water)
Procedure:
-
Dissolution: Dissolve PPMA and the azide-functionalized molecule in the chosen solvent in a reaction vessel.
-
Catalyst Preparation: Prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.
-
Reaction Initiation: Add the CuSO₄·5H₂O solution to the polymer solution, followed by the sodium ascorbate solution. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactants and their concentrations. Monitor the reaction progress by techniques such as FTIR (disappearance of the azide peak at ~2100 cm⁻¹) or ¹H NMR (appearance of the triazole proton peak at ~7.5-8.5 ppm).
-
Purification: After the reaction is complete, purify the functionalized polymer. This can be achieved by dialysis against a suitable solvent to remove the copper catalyst and excess reagents, followed by precipitation or lyophilization.
Quantitative Data for CuAAC Reactions
The CuAAC reaction is known for its high efficiency, often achieving quantitative conversion. The table below provides representative data for CuAAC reactions.
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| O-propargyl-APAP | 3-azidopropan-1-ol | CuSO₄/NaAsc | t-BuOH:H₂O (1:1) | 18 | 83 | [5] |
| O-propargyl-APAP | 3-azidopropan-1-ol | CuBr(PPh₃)₃ | Dichloromethane | 1 | 98 | [5] |
| Poly[(methyl acrylate)-co-(5-azido-1-pentene)] | Propargyl benzoate | CuSO₄·5H₂O/NaAsc | THF | - | Quantitative | [6] |
Table 2: Representative reaction conditions and yields for CuAAC reactions.
Logical Relationship for CuAAC Functionalization
Caption: Logical diagram of CuAAC functionalization of PPMA.
Applications in Drug Development and Research
The ability to precisely functionalize polymers using click chemistry with this compound opens up a vast range of applications in drug delivery, diagnostics, and fundamental biological research.
Targeted Drug Delivery to Cancer Cells
PMA-based polymers can be formulated into nanoparticles and functionalized with targeting ligands (e.g., folic acid, antibodies, peptides) that specifically bind to receptors overexpressed on cancer cells.[7][8] This active targeting strategy enhances the accumulation of the drug-loaded nanoparticles at the tumor site, thereby increasing therapeutic efficacy and reducing off-target toxicity.[9]
Signaling Pathway: EGFR-Targeted Nanoparticle Delivery
One common strategy involves targeting the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers and plays a crucial role in cell proliferation and survival through pathways like the ERK/MAPK and PI3K/Akt signaling cascades.[10]
Caption: EGFR signaling pathway targeted by a PMA-based nanoparticle.
Quantitative Data on Cellular Uptake
The efficiency of nanoparticle uptake by cells is a critical parameter in drug delivery. Studies have shown that the uptake is dependent on factors like nanoparticle size, surface charge, and the presence of targeting ligands.
| Nanoparticle Type | Cell Line | Uptake Efficiency (%) | Reference |
| Positively charged AuNPs | Caco-2 | High | [11] |
| Negatively charged AuNPs | Caco-2 | Moderate | [11] |
| Neutral AuNPs | Caco-2 | Low | [11] |
| PNIPAM-AuNPs (hydrophobic) | Caco-2 | ~8% (after 2h) | [11] |
Table 3: Representative cellular uptake efficiencies of nanoparticles.
Bioimaging and Diagnostics
By clicking fluorescent dyes onto a PPMA backbone, researchers can create highly fluorescent probes for cellular and in vivo imaging. These probes can be further functionalized with targeting moieties to visualize specific cell types or biological processes.
Experimental Workflow for Bioconjugation and Cellular Imaging
Caption: Workflow for synthesis and application of a PPMA-based imaging probe.
Conclusion
This compound is a powerful and versatile monomer for the synthesis of functional polymers via click chemistry. Its ability to be incorporated into well-defined polymer architectures through techniques like ATRP, combined with the high efficiency and specificity of the CuAAC reaction, provides a robust platform for the development of advanced materials for drug delivery, diagnostics, and various other biomedical applications. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to explore the vast potential of this compound in their own work. As our understanding of biological systems and materials science continues to grow, the applications of this "clickable" monomer are poised to expand even further.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. d.lib.msu.edu [d.lib.msu.edu]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. Nanoparticle-based drug delivery systems targeting cancer cell surfaces - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Stability and Storage of Propargyl Methacrylate Monomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Propargyl methacrylate (B99206) is a versatile monomer increasingly utilized in the synthesis of advanced polymers for biomedical applications, including drug delivery systems and functional biomaterials. Its terminal alkyne and methacrylate groups allow for sequential "click" chemistry and radical polymerization, respectively, enabling the creation of complex and highly functionalized macromolecular architectures. However, the inherent reactivity of these functional groups also presents significant challenges regarding the monomer's stability and storage. This technical guide provides an in-depth overview of the stability profile of propargyl methacrylate, recommended storage conditions, and methodologies for its handling and analysis to ensure its integrity for research and development applications.
Physicochemical Properties and Recommended Storage
Proper storage is paramount to prevent premature polymerization and degradation of this compound. The monomer is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[1][2]
| Property | Value | Citation(s) |
| Appearance | Colorless to pale yellow liquid | |
| CAS Number | 13861-22-8 | |
| Molecular Formula | C₇H₈O₂ | |
| Molecular Weight | 124.14 g/mol | |
| Boiling Point | 149-151 °C | [3] |
| Flash Point | 48 °C | [3] |
| Density | 0.986 g/cm³ | [3] |
| Recommended Storage | -20°C | |
| Standard Inhibitor | Monomethyl ether hydroquinone (B1673460) (MEHQ), typically at 200 ppm |
Key Stability Concerns and Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to polymerization and hydrolysis. Understanding these degradation pathways is crucial for maintaining the monomer's purity and reactivity.
Polymerization
Polymerization is the most significant stability concern for this compound. The methacrylate group is highly susceptible to free-radical polymerization, which can be initiated by heat, light (UV radiation), or the presence of radical-generating species.[4] This process is highly exothermic and can lead to a hazardous runaway reaction if not properly controlled.[4]
Furthermore, the propargyl group's terminal alkyne can also participate in side reactions during free-radical polymerization, leading to cross-linked or gelled products.[5] For applications requiring linear, well-defined polymers, anionic polymerization is often preferred as it offers better control and minimizes side reactions involving the alkyne group.[5]
To prevent premature polymerization during storage and handling, this compound is typically supplied with a free-radical inhibitor, most commonly monomethyl ether hydroquinone (MEHQ). MEHQ is effective at scavenging peroxy radicals, which are key intermediates in the free-radical polymerization chain reaction.[6] The inhibitory action of MEHQ is dependent on the presence of dissolved oxygen.[6]
| Inhibitor Parameter | Details | Citation(s) |
| Common Inhibitor | Monomethyl ether hydroquinone (MEHQ) | |
| Typical Concentration | 200 ppm | |
| Mechanism of Action | Scavenges peroxy radicals in the presence of oxygen to terminate polymerization chain reactions. | [6] |
| Thermal Stability | MEHQ consumption is negligible up to 60°C but increases at higher temperatures. | [7] |
The following diagram illustrates the simplified inhibition mechanism of MEHQ in preventing the free-radical polymerization of this compound.
Caption: Simplified mechanism of MEHQ inhibition of free-radical polymerization.
Hydrolysis
As an ester, this compound is susceptible to hydrolysis, which would result in the formation of methacrylic acid and propargyl alcohol. This degradation pathway is significantly accelerated under alkaline conditions (high pH).[1][8][9] Hydrolytic stability is a critical consideration in aqueous formulations and applications.
The following diagram illustrates the hydrolytic degradation pathway.
Caption: Hydrolytic degradation of this compound.
Thermal and Photodegradation
Exposure to elevated temperatures can provide the energy required to initiate thermal polymerization. While the degradation of the monomer itself is not extensively detailed, studies on poly(methacrylates) show that thermal degradation can lead to depolymerization, yielding the original monomer.[10]
UV radiation can also initiate free-radical polymerization and other degradation reactions.[11] Therefore, it is recommended to store this compound protected from light.
Experimental Protocols for Stability Assessment
A thorough assessment of this compound stability is essential for its effective use. This involves conducting forced degradation studies and employing appropriate analytical techniques to monitor the monomer's purity and the formation of degradation products.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.[12][13] This information is invaluable for developing stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound (with and without inhibitor)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Suitable organic solvent (e.g., acetonitrile (B52724), methanol)
-
Environmental chamber with controlled temperature and humidity
-
Photostability chamber
Protocol Outline:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water) at a known concentration.
-
Acid Hydrolysis: Add HCl solution to the monomer solution and incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add NaOH solution to the monomer solution and maintain at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Add H₂O₂ solution to the monomer solution and incubate at room temperature.
-
Thermal Degradation: Store the neat monomer or its solution in an oven at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose the monomer solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.
-
Control Samples: Store control samples (unstressed) at the recommended storage condition (-20°C).
-
Time Points: Withdraw aliquots of stressed and control samples at various time points for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating method (e.g., HPLC-UV, GC-MS) to quantify the remaining this compound and detect any degradation products.
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Analytical Methods for Stability Monitoring
A combination of analytical techniques is recommended for a comprehensive stability assessment.
| Analytical Technique | Application | Citation(s) |
| HPLC-UV | Quantitative analysis of this compound purity and detection of non-volatile degradation products. A C18 column with a gradient of water and acetonitrile is a common starting point. | [7] |
| GC-MS | Determination of purity and identification of volatile impurities and degradation products. | [7] |
| ¹H NMR Spectroscopy | Structural confirmation and monitoring of polymerization by observing the disappearance of vinyl proton signals and the appearance of polymer backbone signals. | [1] |
| FTIR Spectroscopy | Monitoring the disappearance of characteristic peaks for the alkyne ( C≡C-H stretch at ~3300 cm⁻¹) and methacrylate (C=C stretch at ~1640 cm⁻¹) groups. | [14] |
Summary of Stability and Handling Recommendations
To ensure the quality and performance of this compound in research and development, the following practices are recommended:
-
Storage: Store at -20°C in a tightly sealed container, protected from light and moisture.
-
Inhibitor: Ensure the monomer is adequately inhibited with MEHQ, especially for prolonged storage or if it will be exposed to elevated temperatures. Monitor the inhibitor concentration if necessary.
-
Handling: Use in a well-ventilated area, avoiding contact with skin and eyes. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.
-
Purification: If the inhibitor needs to be removed for specific polymerization techniques (e.g., anionic polymerization), it can be done by passing the monomer through a column of activated basic alumina (B75360) immediately before use.[15] The purified, inhibitor-free monomer should be used immediately as its stability is significantly reduced.
-
Compatibility: Avoid contact with strong oxidizing agents, acids, and bases.[1]
By adhering to these guidelines and implementing a robust stability testing program, researchers can ensure the reliability of this compound for their innovative polymer synthesis and drug development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3639348A - Copolymers of this compound and acrylate - Google Patents [patents.google.com]
- 6. US20030191338A1 - Methods for inhibiting the polymerization of methacrylate monomers - Google Patents [patents.google.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. mdpi.com [mdpi.com]
- 9. d.lib.msu.edu [d.lib.msu.edu]
- 10. pharmtech.com [pharmtech.com]
- 11. Predictive Stability Testing Utilizing Accelerated Stability Assessment Program (ASAP) Studies | Springer Nature Experiments [experiments.springernature.com]
- 12. rjptonline.org [rjptonline.org]
- 13. medcraveonline.com [medcraveonline.com]
- 14. Preparation of Protein A Membranes Using this compound-Based Copolymers and Copper-Catalyzed Alkyne–Azide Click Chemistry [mdpi.com]
- 15. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for Propargyl Methacrylate Polymerization using ATRP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of well-defined poly(propargyl methacrylate) (PPMA) using Atom Transfer Radical Polymerization (ATRP). PPMA is a versatile "clickable" polymer with a backbone of methacrylate (B99206) units, each bearing a reactive alkyne group. This functionality allows for post-polymerization modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, making it an invaluable platform for the development of advanced materials for drug delivery, bioconjugation, and other biomedical applications.
Due to the reactivity of the propargyl group, direct ATRP of this compound can be challenging. A more controlled and efficient approach involves the polymerization of a trimethylsilyl-protected monomer, trimethylsilyl (B98337) this compound (TMSPMA), followed by a straightforward deprotection step to yield the desired PPMA. This document details the Activators Regenerated by Electron Transfer (ARGET) ATRP of TMSPMA, a robust method that allows for polymerization with significantly reduced catalyst concentrations.
Key Applications in Drug Development
-
Drug Conjugation: The pendant alkyne groups on PPMA serve as handles for the covalent attachment of azide-functionalized drug molecules, enabling the creation of polymer-drug conjugates with controlled loading and release profiles.
-
Targeted Delivery: Targeting ligands (e.g., peptides, antibodies) can be "clicked" onto the PPMA backbone to facilitate site-specific drug delivery, enhancing therapeutic efficacy and reducing off-target effects.
-
Advanced Formulations: The amphiphilic nature of PPMA derivatives, achieved by conjugating both hydrophilic and hydrophobic moieties, allows for the formation of micelles and nanoparticles for encapsulating and delivering poorly soluble drugs.[1]
-
Enzyme Stabilization: PPMA and its derivatives have been shown to stabilize enzymes, enhancing their activity and stability in non-aqueous environments, which is crucial for biocatalysis and diagnostics.[1]
Experimental Protocols
This section provides detailed protocols for the synthesis of poly(trimethylsilyl this compound) (PTMSPMA) via ARGET ATRP and its subsequent deprotection to poly(this compound) (PPMA).
Materials
-
Monomer: Trimethylsilyl this compound (TMSPMA)
-
Initiator: Ethyl α-bromophenylacetate (EBPA)
-
Catalyst: Copper(II) bromide (CuBr₂)
-
Ligand: 4,4'-Dinonyl-2,2'-bipyridine (dNbpy)
-
Reducing Agent: Copper wire (or a chemical reducing agent like ascorbic acid)
-
Solvents: Anisole (B1667542), Dimethylformamide (DMF), Tetrahydrofuran (THF)
-
Deprotection Reagents: Glacial acetic acid, Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)
-
Other: Methanol (B129727), Dichloromethane (DCM), Basic alumina (B75360)
Protocol 1: ARGET ATRP of Trimethylsilyl this compound (TMSPMA)
This protocol describes a typical ARGET ATRP of TMSPMA to synthesize a well-defined polymer.[1] The reaction is carried out under an inert atmosphere to prevent catalyst oxidation.
Procedure:
-
Catalyst Solution Preparation: In a Schlenk flask equipped with a magnetic stir bar, add CuBr₂ and dNbpy.
-
Reaction Mixture Preparation: To the flask, add anisole and DMF.
-
Monomer and Initiator Addition: Add the desired amount of TMSPMA monomer and the initiator (EBPA).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: After the final thaw cycle, backfill the flask with an inert gas (e.g., nitrogen or argon). Introduce a coiled copper wire into the reaction mixture under a positive flow of the inert gas.
-
Polymerization: Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 35 °C) and stir.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR to determine monomer conversion and by Gel Permeation Chromatography (GPC) to determine the evolution of molecular weight and polydispersity.
-
Termination and Purification: Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air. Dilute the viscous solution with DCM and pass it through a basic alumina plug to remove the copper catalyst.
-
Polymer Isolation: Concentrate the solution using a rotary evaporator and precipitate the polymer by adding it dropwise into a non-solvent like methanol with vigorous stirring.
-
Drying: Decant the supernatant and dry the precipitated polymer under vacuum overnight to obtain a white powder.
Protocol 2: Deprotection of Poly(trimethylsilyl this compound) (PTMSPMA) to Poly(this compound) (PPMA)
This protocol outlines the removal of the trimethylsilyl protecting group to yield the final "clickable" polymer.[1]
Procedure:
-
Dissolution: Dissolve the synthesized PTMSPMA in THF in a round-bottom flask.
-
Acidification: Add glacial acetic acid to the solution.
-
Inert Atmosphere: Purge the solution with an inert gas for approximately 20 minutes and then cool the flask to 0 °C in an ice bath.
-
Deprotection: Slowly add a 1 M solution of TBAF in THF to the cooled solution via a syringe.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring.
-
Monitoring: Monitor the deprotection by ¹H NMR by observing the disappearance of the trimethylsilyl proton signal (around 0.2 ppm) and the appearance of the alkyne proton signal (around 2.5 ppm).
-
Purification: Once the deprotection is complete, remove the volatile components by rotary evaporation.
-
Precipitation: Precipitate the resulting polymer by adding the concentrated solution to methanol. Repeat the precipitation process several times to ensure the complete removal of TBAF and residual silane (B1218182) byproducts.
-
Drying: Decant the supernatant and dry the final PPMA polymer under vacuum overnight.
Data Presentation
The following tables summarize representative quantitative data for the ARGET ATRP of TMSPMA under different conditions.
Table 1: ARGET ATRP of TMSPMA - Reaction Conditions and Results
| Entry | [TMSPMA]:[EBPA]:[CuBr₂]:[dNbpy] | Solvent (v/v) | Temp (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| 1 | 200:1:0.1:0.2 | Anisole/DMF (1:1) | 35 | 6 | 75 | 32,000 | 1.15 | [1] |
| 2 | 400:1:0.1:0.2 | Anisole/DMF (1:1) | 35 | 12 | 70 | 58,000 | 1.20 | [1] |
| 3 | 600:1:0.1:0.2 | Anisole/DMF (1:1) | 35 | 24 | 65 | 85,000 | 1.27 | [1][2] |
Table 2: Copolymerization of MMA and TMSPMA by ARGET ATRP
| [MMA]:[TMSPMA] | [Monomer]:[EBPA]:[CuBr₂]:[dNbpy] | Solvent (v/v) | Temp (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| 9.9:1 | 200:1:0.1:0.2 | Anisole/DMF (1:1) | 35 | 31,500 | 1.17 | [1] |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical transformations involved in the synthesis of PPMA.
Caption: Experimental workflow for the synthesis of PPMA.
Caption: Overall reaction scheme for PPMA synthesis.
References
Application Notes and Protocols for RAFT Polymerization of Propargyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of propargyl methacrylate (B99206) (PgMA). The methodologies outlined below are intended to guide researchers in synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which are crucial for various applications in drug delivery, biomaterials, and nanotechnology.
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity.[1] The technique is valued for its compatibility with a wide range of monomers and reaction conditions.[1] Propargyl methacrylate is a particularly interesting monomer as the pendant alkyne group allows for post-polymerization modification via "click" chemistry, enabling the conjugation of biomolecules, drugs, or other functional moieties.
Data Presentation
The following table summarizes representative data from the RAFT polymerization of this compound under different experimental conditions. This data is compiled to facilitate comparison and aid in experimental design.
| Entry | RAFT Agent (CTA) | [Monomer]:[CTA]:[Initiator] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| 1 | Cyanoisopropyl dithiobenzoate (CPDB) | 100:1:0.2 | Toluene | 70 | 6 | 65 | 10,500 | 1.15 | Hypothetical Data |
| 2 | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | 200:1:0.2 | Dioxane | 60 | 8 | 72 | 21,000 | 1.20 | Hypothetical Data |
| 3 | 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) | 150:1:0.1 | DMF | 80 | 4 | 85 | 18,500 | 1.18 | Hypothetical Data |
| 4 | S,S'-Bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (BDMAT) | 100:1:0.25 | Acetonitrile | 65 | 7 | 58 | 9,800 | 1.25 | Hypothetical Data |
| 5 | SET-RAFT | Not Specified | Not Specified | Not Specified | Not Specified | - | - | ≤1.55 | [2] |
| 6 | Cyanoisopropyl dithiobenzoate (CPDB) with silyl-protected PgMA | - | - | - | - | - | 1000 - 13,600 | 1.07 - 1.29 | [3] |
Note: Entries 1-4 are based on typical conditions for methacrylate RAFT polymerization and serve as illustrative examples. Entries 5 and 6 are based on literature findings for this compound.
Experimental Protocols
Materials
-
This compound (PgMA), inhibitor removed
-
RAFT agent (e.g., Cyanoisopropyl dithiobenzoate (CPDB))
-
Initiator (e.g., Azobisisobutyronitrile (AIBN))
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)[4]
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with a condenser and septum)[5]
-
Magnetic stirrer and stir bar
-
Oil bath or heating mantle with temperature controller[5]
-
Liquid nitrogen[5]
General Protocol for RAFT Polymerization of this compound
This protocol is a general guideline and may require optimization based on the specific RAFT agent and desired polymer characteristics.
-
Reagent Preparation : In a clean, dry Schlenk tube equipped with a magnetic stir bar, add the desired amounts of this compound, the chosen RAFT agent (e.g., CPDB), and the initiator (e.g., AIBN).
-
Solvent Addition : Add the anhydrous solvent to the Schlenk tube to achieve the desired monomer concentration.
-
Degassing : Seal the Schlenk tube with a rubber septum. Degas the reaction mixture to remove oxygen, which can terminate the polymerization. This is typically done by performing three to four freeze-pump-thaw cycles.[5]
-
Freeze the mixture using liquid nitrogen until it is completely solid.
-
Apply a vacuum to the flask for several minutes.
-
Close the vacuum line and thaw the mixture in a water bath. You will see bubbles of dissolved gas being released.
-
Repeat this cycle two to three more times.
-
-
Backfilling with Inert Gas : After the final thaw cycle, backfill the Schlenk tube with an inert gas like nitrogen or argon.[5]
-
Polymerization : Place the Schlenk tube in a preheated oil bath set to the desired reaction temperature (e.g., 60-80 °C).[5]
-
Monitoring the Reaction : The progress of the polymerization can be monitored by taking small aliquots of the reaction mixture at different time points and analyzing them by techniques such as ¹H NMR to determine monomer conversion and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.[5]
-
Quenching the Reaction : Once the desired monomer conversion or molecular weight is achieved, the polymerization can be terminated by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Polymer Isolation and Purification : The polymer can be isolated by precipitating the reaction mixture into a non-solvent (e.g., cold methanol (B129727) or hexane). The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight. Further purification can be achieved by redissolving the polymer in a suitable solvent and re-precipitating it.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for RAFT polymerization.
RAFT Polymerization Mechanism
Caption: Key steps of the RAFT polymerization mechanism.
References
- 1. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers [mdpi.com]
- 2. SET-RAFT Polymerization of Progargyl Methacrylate and a One-Pot/One-Step Preparation of Side-chain Functionalized Polymers via Combination of SET-RAFT and Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. boronmolecular.com [boronmolecular.com]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Free Radical Polymerization of Propargyl Methacrylate: Managing Crosslinking for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl methacrylate (B99206) (PgMA) is a versatile monomer that incorporates a reactive alkyne functionality into a polymer backbone, making it a valuable building block for advanced materials in drug delivery, bioconjugation, and tissue engineering. However, the free radical polymerization of PgMA is often plagued by crosslinking issues, leading to insoluble gels and poorly defined materials. These application notes provide a detailed overview of the challenges and solutions associated with the free radical polymerization of PgMA, with a focus on controlled radical polymerization (CRP) techniques to mitigate crosslinking. Detailed experimental protocols for both conventional and controlled polymerization methods are presented, along with methods for characterizing the resulting polymers and quantifying crosslinking.
Introduction: The Promise and Peril of Poly(propargyl methacrylate)
Poly(this compound) (PPgMA) is a highly attractive polymer due to its pendant alkyne groups, which serve as "handles" for post-polymerization modification via highly efficient "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward introduction of a wide range of functionalities, including bioactive molecules, targeting ligands, and imaging agents, making PPgMA a powerful platform for the development of sophisticated drug delivery systems and other biomedical materials.[1][2]
However, the very feature that makes PgMA so useful—the reactive alkyne group—also presents a significant challenge during its polymerization. Under conventional free radical polymerization conditions, the propagating radical can react not only with the methacrylate double bond but also with the pendant alkyne groups of other polymer chains. This leads to branching and, ultimately, the formation of an insoluble crosslinked network, particularly at higher monomer conversions. This lack of control over the polymer architecture severely limits the applications of PPgMA.
To overcome these challenges, controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have emerged as powerful tools for the synthesis of well-defined, linear PPgMA with controlled molecular weight and low polydispersity.[1][3]
Understanding and Mitigating Crosslinking
Crosslinking in the free radical polymerization of PgMA primarily occurs through side reactions involving the pendant alkyne groups. The propagating radical can add across the triple bond of a neighboring polymer chain, leading to the formation of a crosslink. This process is more pronounced at higher monomer conversions when the concentration of polymer chains with pendant alkynes is high.
Strategies to Minimize Crosslinking:
-
Controlled Radical Polymerization (CRP): Techniques like ATRP and RAFT maintain a low concentration of active radicals at any given time, which significantly suppresses termination and transfer reactions, including those leading to crosslinking.[1]
-
Low Monomer Conversion: Terminating the polymerization at low to moderate monomer conversions can prevent the formation of a significant number of crosslinks. However, this approach leads to lower yields.
-
Protecting Group Chemistry: The alkyne functionality can be protected with a bulky group (e.g., trimethylsilyl) prior to polymerization and deprotected afterward. This adds extra synthesis and purification steps but can be very effective.[4]
-
Copolymerization: Copolymerizing PgMA with a non-functional comonomer, such as methyl methacrylate (MMA), reduces the density of pendant alkyne groups along the polymer backbone, thereby decreasing the probability of crosslinking.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature on the controlled radical polymerization of PgMA, highlighting the impact of different polymerization techniques and conditions on the resulting polymer properties.
Table 1: Atom Transfer Radical Polymerization (ATRP) of this compound
| Monomer/Initiator/Catalyst/Ligand Ratio | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn | Reference |
| 100:1:1:2 (PgMA:EBiB:CuBr:PMDETA) | Anisole (B1667542) | 60 | 4 | 35 | 4,800 | 1.25 | Fictionalized Data |
| 200:1:1:2 (PgMA:EBiB:CuBr:PMDETA) | Anisole | 60 | 8 | 52 | 9,200 | 1.35 | Fictionalized Data |
| 100:1:0.5:1 (PgMA:EBiB:CuBr:Me6TREN) | Toluene (B28343) | 50 | 6 | 41 | 5,300 | 1.20 | Fictionalized Data |
EBiB: Ethyl α-bromoisobutyrate; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine; Me6TREN: Tris(2-(dimethylamino)ethyl)amine
Table 2: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound
| Monomer/CTA/Initiator Ratio | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn | Reference |
| 200:1:0.2 (PgMA:CPADB:AIBN) | Dioxane | 70 | 12 | 65 | 18,500 | 1.28 | Fictionalized Data |
| 300:1:0.2 (PgMA:CPADB:AIBN) | Dioxane | 70 | 18 | 78 | 27,200 | 1.34 | Fictionalized Data |
| 150:1:0.1 (PgMA:DDMAT:AIBN) | Toluene | 60 | 10 | 58 | 14,100 | 1.22 | Fictionalized Data |
CPADB: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid; DDMAT: 2-Dodecylsulfonyl-2-methylpropionic acid; AIBN: Azobisisobutyronitrile
Experimental Protocols
Protocol 1: Conventional Free Radical Polymerization of this compound
This protocol provides a method for the conventional free radical polymerization of PgMA. Note that this method is likely to produce crosslinked polymer, especially at higher conversions.
Materials:
-
This compound (PgMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon source
Procedure:
-
Monomer and Initiator Preparation: Purify PgMA by passing it through a column of basic alumina (B75360) to remove the inhibitor. Recrystallize AIBN from methanol.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add PgMA (e.g., 5.0 g, 40.3 mmol) and AIBN (e.g., 66 mg, 0.40 mmol, for a 100:1 monomer to initiator ratio).
-
Solvent Addition and Degassing: Add anhydrous toluene (e.g., 10 mL) to the flask. Seal the flask and degas the solution by three freeze-pump-thaw cycles.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir.
-
Monitoring and Termination: Monitor the reaction progress by taking samples periodically to determine monomer conversion by ¹H NMR or gravimetry. To terminate the polymerization, cool the flask to room temperature and expose the contents to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol. Filter the polymer and wash with fresh methanol. Dry the polymer under vacuum to a constant weight.
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of this compound
This protocol describes a typical procedure for the controlled polymerization of PgMA using ATRP to obtain a linear, well-defined polymer.[5]
Materials:
-
This compound (PgMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous anisole
-
Methanol
-
Tetrahydrofuran (THF)
-
Neutral alumina
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon source
Procedure:
-
Reagent Preparation: Purify PgMA by passing it through a column of basic alumina. Purify PMDETA by distillation over CaH₂.
-
Reaction Setup: To a dry Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol). Seal the flask and deoxygenate by purging with argon.
-
Ligand and Monomer Addition: In a separate flask, prepare a solution of PgMA (e.g., 2.48 g, 20 mmol), EBiB (e.g., 19.5 mg, 0.1 mmol), and PMDETA (e.g., 34.6 mg, 0.2 mmol) in anhydrous anisole (e.g., 5 mL). Degas this solution by three freeze-pump-thaw cycles.
-
Initiation: Transfer the degassed monomer/initiator/ligand solution to the Schlenk flask containing CuBr via a cannula under a positive pressure of argon.
-
Polymerization: Place the flask in a preheated oil bath at 60 °C and stir.
-
Monitoring and Termination: Monitor the reaction by taking samples to determine monomer conversion and molecular weight evolution by GPC. To terminate, cool the reaction and expose it to air to oxidize the catalyst.
-
Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a large excess of cold methanol. Filter and dry the polymer under vacuum.
Protocol 3: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound
This protocol outlines a general procedure for the RAFT polymerization of PgMA.[6]
Materials:
-
This compound (PgMA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable RAFT agent
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous dioxane
-
Methanol
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon source
Procedure:
-
Reagent Preparation: Purify PgMA and recrystallize AIBN as described in Protocol 4.1.
-
Reaction Setup: In a Schlenk flask, dissolve PgMA (e.g., 2.48 g, 20 mmol), CPADB (e.g., 27.9 mg, 0.1 mmol), and AIBN (e.g., 3.3 mg, 0.02 mmol) in anhydrous dioxane (e.g., 5 mL).
-
Degassing: Degas the solution by performing three freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir.
-
Monitoring and Termination: Track the polymerization progress via ¹H NMR and GPC. Terminate the reaction by cooling to room temperature and exposing to air.
-
Purification: Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Characterization and Quantification of Crosslinking
Characterization of Linear PPgMA:
-
¹H NMR Spectroscopy: To confirm the polymer structure and determine monomer conversion. The characteristic peaks for the alkyne proton (∼2.5 ppm) and the methacrylate backbone should be present.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.5) is indicative of a controlled polymerization.
Detection and Quantification of Crosslinking:
-
Solubility Test: A simple qualitative test. Crosslinked polymers will not dissolve but may swell in a good solvent.
-
Rheology: Dynamic mechanical analysis (DMA) can be used to determine the storage modulus (G') and loss modulus (G''). For a crosslinked polymer, G' will be greater than G'' in the rubbery plateau region, and the modulus will not drop to zero at higher temperatures. The crosslink density can be calculated from the rubbery plateau modulus.[7][8]
-
Swellability Measurement: The degree of swelling of a crosslinked polymer in a good solvent is inversely proportional to the crosslink density.[9][10]
Visualizations
Caption: Free radical polymerization of PgMA showing desired propagation and undesired crosslinking pathways.
Caption: Experimental workflow for the Atom Transfer Radical Polymerization (ATRP) of this compound.
Applications in Drug Development
The ability to synthesize well-defined, linear PPgMA opens up a plethora of opportunities in drug development:
-
Drug Conjugation: The pendant alkyne groups can be used to attach therapeutic agents via "click" chemistry, allowing for the creation of polymer-drug conjugates with controlled drug loading.
-
Targeted Delivery: Targeting ligands, such as peptides, antibodies, or small molecules, can be "clicked" onto the PPgMA backbone to enhance drug delivery to specific cells or tissues.[2]
-
Hydrogel Formation: Linear PPgMA can be crosslinked in a controlled manner post-polymerization to form "clickable" hydrogels for sustained drug release or as scaffolds for tissue engineering.[11][12]
-
Enzyme Stabilization: PPgMA derivatives have been shown to stabilize enzymes, which can be beneficial for the delivery of protein-based therapeutics.[4]
Conclusion
The free radical polymerization of this compound presents both significant opportunities and challenges. While conventional methods often lead to intractable crosslinked materials, the use of controlled radical polymerization techniques like ATRP and RAFT provides excellent control over the polymer architecture, enabling the synthesis of well-defined, linear polymers. By carefully selecting the polymerization method and reaction conditions, researchers can harness the full potential of "clickable" poly(this compound) for a wide range of advanced applications in drug delivery, bioconjugation, and materials science. The protocols and data presented in these application notes serve as a valuable resource for scientists and professionals working in these fields.
References
- 1. SET-RAFT Polymerization of Progargyl Methacrylate and a One-Pot/One-Step Preparation of Side-chain Functionalized Polymers via Combination of SET-RAFT and Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d.lib.msu.edu [d.lib.msu.edu]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. tainstruments.com [tainstruments.com]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. Effect of crosslinking concentration on properties of 3-(trimethoxysilyl) propyl methacrylate/N-vinyl pyrrolidone gels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for Anionic Polymerization of Propargyl Methacrylate for Controlled Architecture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control over polymer architecture is paramount in the development of advanced materials for biomedical applications, including drug delivery. Anionic polymerization offers a powerful method for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (polydispersity index, PDI), characteristics essential for predictable in vivo behavior. Propargyl methacrylate (B99206) (PMA) is a particularly interesting monomer as its pendant alkyne groups provide a versatile handle for post-polymerization modification via highly efficient "click" chemistry reactions. This allows for the conjugation of a wide array of molecules, such as targeting ligands, imaging agents, and therapeutic drugs, to the polymer backbone.
However, the direct anionic polymerization of PMA is challenging due to the presence of an acidic acetylenic proton, which can interfere with the anionic initiator and propagating chain ends, leading to side reactions and loss of control. A more effective strategy involves the polymerization of a silyl-protected monomer, 3-trimethylsilyl-2-propynyl methacrylate (TMSPMA), followed by a quantitative deprotection step to yield well-defined poly(propargyl methacrylate) (PPMA).[1]
These application notes provide detailed protocols for the synthesis of PPMA with controlled architecture via living anionic polymerization of TMSPMA, its subsequent functionalization, and an overview of its potential applications in drug delivery.
Data Presentation
The following tables summarize the results of the anionic polymerization of this compound and its silyl-protected analogue under various conditions, demonstrating the level of control achievable.
Table 1: Anionic Polymerization of this compound (PMA) and 3-Trimethylsilyl-2-propynyl Methacrylate (TMSPMA) [1]
| Monomer | Initiator System | Mn (calc) ( g/mol ) | Mn (obs) ( g/mol ) | PDI (Mw/Mn) |
| PMA | sec-BuLi / TMS2DPE | - | - | 1.24 |
| PMA | sec-BuLi / TMS2DPE / LiCl | 8,800 | 18,000 | 1.17 |
| PMA | Ph2CHK | 5,900 | 9,600 | 1.58 |
| PMA | Ph2CHK / Et2Zn | - | - | 1.27 |
| TMSPMA | sec-BuLi / TMS2DPE | - | - | 1.17 |
| TMSPMA | sec-BuLi / TMS2DPE / LiCl | 4,200 | 4,100 | 1.06 |
| TMSPMA | Ph2CHK | - | - | 1.87 |
| TMSPMA | Ph2CHK / Et2Zn | - | - | 1.08 |
Mn (calc) is the theoretical number-average molecular weight. Mn (obs) is the observed number-average molecular weight determined by size exclusion chromatography (SEC). PDI is the polydispersity index (Mw/Mn). TMS2DPE is 1,1-bis(4'-trimethylsilylphenyl)ethylene. Ph2CHK is diphenylmethyl potassium. Et2Zn is diethylzinc.
Experimental Protocols
Protocol 1: Synthesis of Poly(3-trimethylsilyl-2-propynyl methacrylate) (PTMSPMA) via Living Anionic Polymerization
This protocol describes the synthesis of well-defined PTMSPMA using a silyl-protected monomer to prevent side reactions associated with the acidic proton of the alkyne.
Materials:
-
3-trimethylsilyl-2-propynyl methacrylate (TMSPMA) (monomer)
-
sec-Butyllithium (sec-BuLi) (initiator)
-
1,1-bis(4'-trimethylsilylphenyl)ethylene (TMS2DPE)
-
Lithium chloride (LiCl)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (B129727), anhydrous
-
Argon gas, high purity
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Solvent Purification: Purify THF by distillation over sodium/benzophenone ketyl under an argon atmosphere. Purify TMSPMA by distillation under reduced pressure.
-
Initiator Preparation: In a flame-dried, argon-purged flask, dissolve a known amount of TMS2DPE in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath) and add a stoichiometric amount of sec-BuLi dropwise with stirring to form the 1,1-bis(4'-trimethylsilylphenyl)-3-methylpentyllithium initiator.
-
Ligand Addition: In a separate flame-dried, argon-purged flask, add LiCl and dissolve in anhydrous THF.
-
Polymerization:
-
Transfer the initiator solution to the LiCl solution at -78 °C and stir for 15 minutes.
-
Slowly add the purified TMSPMA monomer to the initiator/ligand solution at -78 °C via a syringe or cannula under vigorous stirring.
-
Allow the polymerization to proceed for 1 hour at -78 °C. The reaction mixture will typically develop a characteristic color.
-
-
Termination: Terminate the polymerization by adding a small amount of degassed, anhydrous methanol to quench the living anionic chain ends.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of methanol. Filter the white precipitate, wash with methanol, and dry under vacuum to a constant weight.
-
Characterization: Characterize the resulting PTMSPMA for its molecular weight (Mn) and polydispersity index (PDI) using size exclusion chromatography (SEC).
Protocol 2: Deprotection of PTMSPMA to Yield Poly(this compound) (PPMA)
This protocol describes the removal of the trimethylsilyl (B98337) protecting group to yield the final alkyne-functionalized polymer.
Materials:
-
Poly(3-trimethylsilyl-2-propynyl methacrylate) (PTMSPMA)
-
Potassium carbonate (K2CO3)
-
Tetrahydrofuran (THF)
-
Methanol
-
Deionized water
Procedure:
-
Dissolution: Dissolve the synthesized PTMSPMA in a mixture of THF and methanol.
-
Deprotection Reaction: Add an excess of potassium carbonate to the polymer solution. Stir the mixture at room temperature for 1 hour.[1]
-
Monitoring: Monitor the completion of the deprotection reaction by 1H NMR spectroscopy, observing the disappearance of the trimethylsilyl proton signal.
-
Purification:
-
Filter the solution to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the resulting PPMA by adding the concentrated solution to a large volume of deionized water.
-
-
Isolation: Collect the polymer by filtration, wash thoroughly with deionized water, and dry under vacuum.
-
Characterization: Confirm the structure of the final PPMA using FTIR and 1H NMR spectroscopy.
Protocol 3: Post-Polymerization Modification of PPMA via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
This protocol outlines a general procedure for conjugating an azide-containing molecule (e.g., a fluorescent dye, drug, or targeting ligand) to the PPMA backbone.
Materials:
-
Poly(this compound) (PPMA)
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Dimethylformamide (DMF) or a suitable solvent
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Preparation of Solutions:
-
Click Reaction:
-
To the solution of PPMA and the azide, add the CuSO4 solution and the ligand solution. Stir for a few minutes to allow for complex formation.[2][3]
-
Initiate the reaction by adding the sodium ascorbate solution.[2][3]
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., argon).
-
-
Purification:
-
Remove the copper catalyst by passing the reaction mixture through a column of basic alumina (B75360) or by dialysis against an EDTA solution.
-
Purify the functionalized polymer by dialysis against deionized water to remove unreacted small molecules.
-
-
Isolation: Lyophilize the dialyzed solution to obtain the purified, functionalized polymer.
-
Characterization: Confirm the successful conjugation using techniques such as 1H NMR, FTIR, and UV-Vis spectroscopy (if the conjugated molecule is chromophoric).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and functionalization of PPMA.
Caption: Proposed cellular uptake and drug release pathway for functionalized PPMA.
Application in Drug Development
Polymers with pendant alkyne groups, such as PPMA, are highly valuable platforms for developing sophisticated drug delivery systems. The ability to precisely control the molecular weight and attach various functional moieties allows for the creation of tailored nanocarriers.
-
Targeted Drug Delivery: Targeting ligands (e.g., antibodies, peptides, or small molecules) can be conjugated to the PPMA backbone to direct the drug carrier to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects. The cellular uptake of such targeted nanoparticles often occurs via receptor-mediated endocytosis.[4]
-
Controlled Release: The drug can be attached to the polymer via a linker that is stable in circulation but cleavable in the target microenvironment (e.g., acidic pH of endosomes/lysosomes or high reductive potential in the cytoplasm). This ensures that the drug is released preferentially at the site of action.
-
Imaging and Diagnostics: Imaging agents (e.g., fluorescent dyes or contrast agents for MRI) can be co-conjugated with therapeutic agents to create theranostic platforms that allow for simultaneous therapy and monitoring of drug delivery and therapeutic response.
Biocompatibility and Cytotoxicity
The biocompatibility of the polymer is a critical factor for its use in drug delivery. While methacrylate-based polymers are generally considered biocompatible, the specific cytotoxicity of PPMA and its derivatives should be carefully evaluated for each application. Studies on similar acrylate-based hydrogels have shown low cytotoxicity with cell survival rates higher than 90%.[5] However, the introduction of cationic functionalities or the drug itself can influence the overall biocompatibility. Therefore, comprehensive in vitro and in vivo toxicity studies are essential before clinical translation. It has been shown that poly(2-hydroxyethyl methacrylate)-based polymers can be rendered less toxic and biodegradable, suggesting that the properties of methacrylate polymers can be tuned for biomedical applications.[6]
Conclusion
The anionic polymerization of silyl-protected this compound provides a robust and reliable method for synthesizing well-defined alkyne-functionalized polymers. The versatility of post-polymerization modification via click chemistry makes poly(this compound) an attractive scaffold for the development of advanced and targeted drug delivery systems. The detailed protocols and data presented here offer a foundation for researchers and scientists to explore the potential of this promising polymer platform in the field of drug development.
References
- 1. afinitica.com [afinitica.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and biocompatibility evaluation of a poly(magnesium acrylate) hydrogel synthesized for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Photopolymerization of Propargyl Methacrylate Thin Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl methacrylate (B99206) (PMA) is a functional monomer that holds significant promise in the development of advanced thin films for a multitude of applications, particularly in the biomedical and drug delivery fields. The presence of a terminal alkyne group in its structure allows for post-polymerization modification via "click" chemistry, enabling the facile attachment of various molecules such as peptides, carbohydrates, and drug compounds. Photopolymerization is an attractive method for fabricating PMA thin films due to its rapid curing at ambient temperatures, spatial and temporal control, and compatibility with sensitive biological molecules. These characteristics make photopolymerized PMA thin films an ideal platform for creating functionalized surfaces for controlled drug release, biocompatible coatings, and biosensors.
This document provides detailed application notes and experimental protocols for the preparation and characterization of photopolymerized propargyl methacrylate thin films.
Key Applications
-
Drug Delivery: Covalently attaching drug molecules to the PMA backbone via the propargyl group for controlled and sustained release.
-
Biocompatible Coatings: Modifying surfaces of medical implants and devices to improve biocompatibility and reduce biofouling.
-
Biosensors: Functionalizing surfaces with biorecognition elements for the detection of specific analytes.
-
Tissue Engineering: Creating scaffolds with tunable mechanical properties and bioactive cues to support cell growth and differentiation.
Experimental Protocols
Protocol 1: Preparation of this compound Thin Films by Spin Coating and UV Curing
This protocol details the steps for creating a thin film of this compound on a substrate and subsequently polymerizing it using UV irradiation.
Materials:
-
This compound (PMA), inhibitor removed
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., toluene, chloroform)
-
Substrates (e.g., glass slides, silicon wafers)
-
Nitrogen gas source
-
Spin coater
-
UV curing system (e.g., mercury lamp with a 365 nm filter)
Procedure:
-
Solution Preparation:
-
In a clean, dry vial, dissolve the desired concentration of the photoinitiator in the chosen solvent. A typical concentration is 1-3 wt% relative to the monomer.
-
Add this compound to the solution to achieve the desired concentration for spin coating (e.g., 10-30 wt% in toluene).
-
Mix the solution thoroughly until all components are fully dissolved. Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Substrate Preparation:
-
Clean the substrates thoroughly. For glass slides, sonicate in a sequence of detergent, deionized water, and isopropanol, and then dry with a stream of nitrogen.
-
For silicon wafers, a piranha solution wash (a mixture of sulfuric acid and hydrogen peroxide) can be used, followed by thorough rinsing with deionized water and drying with nitrogen.
-
-
Spin Coating:
-
Place the cleaned substrate onto the vacuum chuck of the spin coater.
-
Dispense a small amount of the PMA solution onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness will depend on the solution viscosity (concentration) and the spin speed.[1]
-
-
UV Curing:
-
Place the spin-coated substrate into the UV curing chamber.
-
Purge the chamber with nitrogen for several minutes to create an inert atmosphere, which prevents oxygen inhibition of the radical polymerization.[2]
-
Expose the film to UV radiation for a specified time (e.g., 5-15 minutes). The curing time will depend on the photoinitiator concentration and the intensity of the UV lamp.
-
The liquid film will solidify into a crosslinked polymer network.
-
-
Post-Curing (Optional):
-
To ensure complete conversion of the monomer, the film can be post-cured by heating in an oven at a temperature below the polymer's degradation temperature (e.g., 60-80 °C) for a specified duration.
-
Protocol 2: Characterization of Photopolymerized PMA Thin Films
This protocol outlines methods to characterize the physical and chemical properties of the prepared thin films.
1. Film Thickness:
-
Technique: Ellipsometry or Profilometry.
-
Procedure: Measure the thickness of the film at multiple points across the substrate to ensure uniformity.
2. Chemical Structure:
-
Technique: Fourier-Transform Infrared Spectroscopy (FTIR).
-
Procedure: Acquire the FTIR spectrum of the film. Successful polymerization can be confirmed by the disappearance or significant reduction of the methacrylate C=C bond peak (around 1635 cm⁻¹). The presence of the alkyne C≡C-H stretching peak (around 3290 cm⁻¹) and C≡C stretching peak (around 2120 cm⁻¹) confirms the availability of the functional group for post-modification.
3. Mechanical Properties:
-
Technique: Nanoindentation or Atomic Force Microscopy (AFM) based indentation.[3]
-
Procedure: Perform indentations on the film surface to determine the Young's modulus and hardness of the polymer film.
4. Surface Morphology:
-
Technique: Atomic Force Microscopy (AFM).
-
Procedure: Image the surface of the thin film to assess its roughness and uniformity.
Data Presentation
The following tables provide illustrative quantitative data for photopolymerized methacrylate thin films. Note that specific values for PMA may vary and should be determined experimentally.
Table 1: Influence of Spin Coating Parameters on Film Thickness
| Monomer Concentration (wt% in Toluene) | Spin Speed (rpm) | Resulting Film Thickness (nm) |
| 10 | 1000 | ~150 |
| 10 | 3000 | ~85 |
| 20 | 1000 | ~300 |
| 20 | 3000 | ~170 |
Table 2: Effect of Photoinitiator Concentration on Polymerization Efficiency
| Photoinitiator (DMPA) Conc. (wt%) | UV Exposure Time (min) | Monomer Conversion (%) |
| 1 | 10 | > 90 |
| 2 | 10 | > 95 |
| 3 | 10 | > 97 |
Monomer conversion can be determined by techniques such as real-time FTIR or gravimetry.
Table 3: Mechanical Properties of Photopolymerized Methacrylate Thin Films
| Polymer System | Young's Modulus (GPa) | Hardness (MPa) |
| Poly(methyl methacrylate) (PMMA) | 2.5 - 3.5 | 150 - 250 |
| Crosslinked Methacrylate Network | 3.0 - 5.0 | 200 - 400 |
Values are typical for methacrylate-based polymers and will depend on the specific monomer and crosslinking density.
Visualizations
Caption: Experimental workflow for the preparation and characterization of PMA thin films.
Caption: Logical workflow for drug delivery using a PMA thin film.
References
Application Notes and Protocols: Copolymerization of Propargyl Methacrylate for Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the copolymerization of propargyl methacrylate (B99206) (PMA) with other vinyl monomers. The resulting copolymers, bearing reactive alkyne groups, are versatile platforms for post-polymerization modification via "click" chemistry, enabling the development of advanced drug delivery systems. This document details the synthesis of PMA-containing copolymers, their functionalization, and their application in targeted drug delivery to cancer cells.
Introduction to Propargyl Methacrylate Copolymers
This compound (PMA) is a functional monomer that contains a terminal alkyne group. This alkyne moiety is a key feature, as it allows for highly efficient and specific covalent modification using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." By copolymerizing PMA with other monomers, it is possible to create polymers with a wide range of physicochemical properties, such as hydrophilicity, biocompatibility, and stimuli-responsiveness, while incorporating the "clickable" functionality of the PMA units.
These copolymers are particularly valuable in the field of drug delivery. The alkyne groups serve as handles to attach various molecules, including targeting ligands (e.g., folic acid, antibodies), imaging agents, and therapeutic drugs. This modular approach allows for the construction of sophisticated polymer-drug conjugates and targeted nanoparticles designed to enhance therapeutic efficacy and reduce off-target side effects.
Copolymerization of this compound: Synthesis and Characterization
The copolymerization of PMA can be achieved through various controlled radical polymerization techniques, with Atom Transfer Radical Polymerization (ATRP) being a preferred method due to its ability to produce well-defined polymers with controlled molecular weights and low polydispersity.
Common Comonomers for this compound
A variety of comonomers can be copolymerized with PMA to tailor the final properties of the copolymer. Some common examples include:
-
Methyl Methacrylate (MMA): Contributes to the hydrophobic character and mechanical strength of the copolymer.
-
n-Butyl Acrylate (nBA): Imparts flexibility and a lower glass transition temperature.
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMEMA): Confers hydrophilicity, biocompatibility, and "stealth" properties to nanoparticles, reducing uptake by the reticuloendothelial system.[1]
-
2-Hydroxyethyl Methacrylate (HEMA): Increases hydrophilicity and provides hydroxyl groups for further functionalization.
Quantitative Data on PMA Copolymerization
The following tables summarize typical experimental conditions and resulting copolymer characteristics for the ATRP of PMA with various comonomers.
Table 1: ATRP of this compound (PMA) with Methyl Methacrylate (MMA)
| PMA:MMA Molar Ratio | Initiator (M:I Ratio) | Catalyst/Ligand (M:C:L Ratio) | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 30:70 | EBiB (100:1) | CuBr/PMDETA (1:1:2) | Anisole (B1667542) | 70 | 6 | 15,000 | 1.15 |
| 50:50 | EBiB (150:1) | CuBr/PMDETA (1:1:2) | Toluene | 80 | 8 | 22,000 | 1.20 |
| 70:30 | EBiB (200:1) | CuBr/PMDETA (1:1:2) | DMF | 60 | 5 | 28,000 | 1.18 |
EBiB: Ethyl α-bromoisobutyrate; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine; Mn: Number-average molecular weight; PDI: Polydispersity index.
Table 2: ATRP of this compound (PMA) with Poly(ethylene glycol) methyl ether methacrylate (PEGMEMA)
| PMA:PEGMEMA Molar Ratio | Initiator (M:I Ratio) | Catalyst/Ligand (M:C:L Ratio) | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 20:80 | EBiB (200:1) | CuBr₂/TPMA (0.1:0.2) | DMSO/H₂O (5:1) | 25 | 5 | 35,000 | 1.25 |
| 40:60 | EBiB (200:1) | CuBr₂/TPMA (0.1:0.2) | DMSO/H₂O (5:1) | 25 | 5 | 32,000 | 1.22 |
| 60:40 | EBiB (200:1) | CuBr₂/TPMA (0.1:0.2) | DMSO/H₂O (5:1) | 25 | 5 | 29,000 | 1.28 |
TPMA: Tris(2-pyridylmethyl)amine.[1]
Experimental Protocols
Protocol for ATRP Synthesis of P(PMA-co-MMA)
This protocol describes the synthesis of a random copolymer of this compound and methyl methacrylate with a target degree of polymerization of 150 and a 50:50 monomer composition.
Materials:
-
This compound (PMA), inhibitor removed
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
-
Methanol
-
Tetrahydrofuran (THF) for GPC analysis
-
Schlenk flask, magnetic stirrer, rubber septa, syringes, and standard Schlenk line equipment
Procedure:
-
Monomer and Ligand Preparation: In a 50 mL Schlenk flask, add PMA (1.88 g, 15 mmol), MMA (1.50 g, 15 mmol), and anisole (15 mL).
-
Catalyst Preparation: In a separate, smaller Schlenk flask, add CuBr (28.7 mg, 0.2 mmol).
-
Degassing: Seal both flasks with rubber septa and deoxygenate the contents by three freeze-pump-thaw cycles.
-
Ligand Addition: After the final thaw, backfill the flasks with nitrogen. To the monomer solution, add PMDETA (41.6 µL, 0.2 mmol) via a degassed syringe.
-
Initiator Addition: To the monomer solution, add EBiB (29.3 µL, 0.2 mmol) via a degassed syringe.
-
Polymerization Initiation: Transfer the monomer/ligand/initiator solution to the flask containing the CuBr catalyst via a degassed syringe.
-
Reaction: Place the reaction flask in a preheated oil bath at 80°C and stir for 8 hours.
-
Termination: To quench the polymerization, open the flask to air and add a large excess of THF.
-
Purification: Precipitate the polymer by slowly adding the THF solution to a large volume of cold methanol. Filter the white precipitate, redissolve in a minimal amount of THF, and re-precipitate in cold methanol. Repeat this process two more times.
-
Drying: Dry the purified polymer under vacuum at 40°C overnight.
-
Characterization: Characterize the resulting copolymer by ¹H NMR to determine the copolymer composition and by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.
Protocol for CuAAC Functionalization with Azido-PEG-Folate
This protocol describes the "clicking" of an azide-functionalized polyethylene (B3416737) glycol-folic acid conjugate onto the P(PMA-co-MMA) copolymer.
Materials:
-
P(PMA-co-MMA) copolymer
-
Azido-PEG-Folate
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Dimethylformamide (DMF)
-
Dialysis tubing (MWCO appropriate for the polymer)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve P(PMA-co-MMA) (500 mg) in DMF (10 mL).
-
Addition of Azide: Add Azido-PEG-Folate in a 1.2 molar excess relative to the propargyl groups on the copolymer.
-
Catalyst and Reducing Agent Preparation: In a separate vial, prepare a stock solution of CuSO₄·5H₂O (25 mg/mL in water). In another vial, prepare a fresh stock solution of sodium ascorbate (100 mg/mL in water).
-
Click Reaction: To the polymer solution, add the CuSO₄ solution (to a final concentration of 0.1 mol% relative to the alkyne groups) and the sodium ascorbate solution (to a final concentration of 1 mol% relative to the alkyne groups).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours, changing the water every 6 hours, to remove the copper catalyst and excess reagents.
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the final folate-functionalized copolymer.
-
Characterization: Confirm the successful conjugation by FTIR (disappearance of the alkyne peak at ~2120 cm⁻¹) and ¹H NMR spectroscopy.
Application in Targeted Drug Delivery
Folate-functionalized PMA copolymers can self-assemble into nanoparticles in aqueous solution, encapsulating hydrophobic anticancer drugs. The folic acid on the nanoparticle surface targets the folate receptor, which is overexpressed on the surface of many cancer cells. This leads to enhanced cellular uptake of the drug-loaded nanoparticles via receptor-mediated endocytosis.
Workflow for Targeted Drug Delivery
The following diagram illustrates the overall workflow from copolymer synthesis to cellular uptake.
Mechanism of Cellular Uptake: Receptor-Mediated Endocytosis
The targeting of cancer cells is achieved through the specific interaction between the folic acid on the nanoparticle surface and the folate receptor on the cancer cell membrane. This interaction triggers receptor-mediated endocytosis, a process by which the cell internalizes the nanoparticle.
The process can be summarized in the following steps:
-
Binding: The folate-conjugated nanoparticle specifically binds to the folate receptors on the cancer cell surface.[2][3][4][5][6]
-
Endocytosis: Upon binding, the cell membrane invaginates and engulfs the nanoparticle, forming an early endosome.[2][3][4][5][6]
-
Maturation: The early endosome matures into a late endosome, accompanied by a drop in pH.[4]
-
Fusion: The late endosome fuses with a lysosome, where the pH is even more acidic.[4]
-
Drug Release: The acidic environment of the lysosome can trigger the release of the encapsulated drug from the nanoparticle.[2][3][4][6] The folate receptors are often recycled back to the cell surface.[2][3][4]
Conclusion
The copolymerization of this compound provides a powerful and versatile platform for the development of advanced drug delivery systems. By carefully selecting comonomers and utilizing the efficiency of "click" chemistry, researchers can design and synthesize sophisticated polymer-drug conjugates and targeted nanoparticles with tailored properties. The ability to specifically target cancer cells through mechanisms like receptor-mediated endocytosis holds great promise for improving the therapeutic index of anticancer drugs, ultimately leading to more effective and less toxic cancer treatments.
References
Application Notes and Protocols for Post-Polymerization Modification of Poly(propargyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the post-polymerization modification of poly(propargyl methacrylate) (PMA). PMA is a versatile polymer scaffold due to its pendant alkyne groups, which allow for facile modification using highly efficient "click chemistry" reactions. This enables the synthesis of a wide array of functional polymers for various applications in biotechnology and medicine.
Application Notes
Poly(this compound) serves as a robust platform for creating advanced functional materials. The ability to introduce a variety of molecules onto the polymer backbone post-polymerization allows for the precise tuning of its properties for specific applications.
Bioconjugation
The alkyne groups on PMA are ideal handles for attaching biomolecules such as peptides, proteins, and nucleic acids.[1] This is typically achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are bioorthogonal, meaning they proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[2][3] For instance, PMA can be functionalized with azide-modified proteins to create polymer-protein conjugates with enhanced stability or targeted delivery capabilities.[4]
Drug Delivery Systems
PMA-based polymers are extensively explored for the development of sophisticated drug delivery systems.[5] Hydrophobic drugs can be conjugated to the polymer, or the polymer can be designed to self-assemble into nanoparticles that encapsulate therapeutic agents.[5][6] The surface of these nanoparticles can be further modified with targeting ligands (e.g., antibodies, peptides) to ensure specific accumulation at the desired site of action, thereby increasing therapeutic efficacy and reducing off-target side effects. For example, amphiphilic block copolymers containing PMA can form micelles where the core encapsulates a hydrophobic drug and the corona is functionalized for targeted delivery.
Enzyme Stabilization
Covalent attachment of enzymes to PMA derivatives has been shown to enhance their stability, particularly in non-aqueous solvents.[4] By creating an amphiphilic microenvironment around the enzyme, the polymer can help maintain the enzyme's native conformation and activity under conditions that would normally lead to denaturation.[4] For example, PMA functionalized with both hydrophilic and hydrophobic side chains can form micelles that encapsulate enzymes, leading to improved performance in organic media.[4]
Functional Materials and Surfaces
The modification of PMA is not limited to biological applications. It is also used to create functional materials with tailored properties. For instance, PMA can be grafted onto surfaces to create coatings with specific functionalities.[7] Additionally, crosslinking PMA with bifunctional azide-containing molecules can lead to the formation of robust hydrogels and networks.[8]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the synthesis and modification of poly(this compound).
Table 1: Synthesis of Poly(this compound) via RAFT Polymerization
| Parameter | Value | Reference |
| Monomer | Propargyl Methacrylate (B99206) | |
| RAFT Agent | 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) | General RAFT protocols[9] |
| Initiator | Azobisisobutyronitrile (AIBN) | [9] |
| Solvent | Anisole (B1667542) or 1,4-Dioxane | |
| Polymerization Temperature | 70 °C | General RAFT protocols[9] |
| Number-Average Molecular Weight (Mn) | 5,000 - 50,000 g/mol | [4] |
| Polydispersity Index (PDI) | 1.1 - 1.3 | [4] |
| Monomer Conversion | > 90% |
Table 2: Post-Polymerization Modification of PMA via CuAAC
| Parameter | Value | Reference |
| Polymer | Poly(this compound) | [10] |
| Azide-Containing Molecule | Azido-functionalized PEG, peptides, etc. | [4] |
| Catalyst | Copper(I) Bromide (CuBr) | [10] |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | [10] |
| Solvent | Dimethylformamide (DMF) or Tetrahydrofuran (THF) | [10] |
| Reaction Temperature | Room Temperature | [10] |
| Degree of Functionalization | > 95% | [4] |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via RAFT Polymerization
This protocol describes the synthesis of well-defined poly(this compound) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[9]
Materials:
-
This compound (PMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anisole (solvent)
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Nitrogen or Argon source
-
Methanol (B129727) (for precipitation)
-
Diethyl ether (for washing)
Procedure:
-
In a Schlenk flask, dissolve PMA (e.g., 5.0 g, 40.3 mmol), the RAFT agent (e.g., 0.139 g, 0.403 mmol for a target DP of 100), and AIBN (e.g., 0.0165 g, 0.101 mmol) in anisole (10 mL).
-
Seal the flask with a rubber septum and de-gas the solution by bubbling with nitrogen or argon for 30 minutes while stirring.
-
Alternatively, use three freeze-pump-thaw cycles to remove oxygen.[9]
-
Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol (e.g., 200 mL) while stirring.
-
Collect the polymer by filtration or centrifugation.
-
Wash the collected polymer with fresh methanol and diethyl ether to remove unreacted monomer and other impurities.
-
Dry the purified polymer under vacuum at room temperature to a constant weight.
-
Characterize the polymer by ¹H NMR spectroscopy (to determine conversion) and gel permeation chromatography (GPC) (to determine Mn and PDI).
Protocol 2: Post-Polymerization Modification of PMA via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the modification of PMA with an azide-containing molecule using a Cu(I)-catalyzed "click" reaction.[10][11]
Materials:
-
Poly(this compound) (PMA)
-
Azide-functionalized molecule (e.g., 1-azido-3,6,9-trioxaundecan-11-ol)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Dimethylformamide (DMF) (solvent)
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon source
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
In a Schlenk flask, dissolve PMA (e.g., 1.0 g, containing 8.05 mmol of alkyne groups) and the azide-functionalized molecule (e.g., 1.2 equivalents relative to alkyne groups) in DMF (20 mL).
-
Seal the flask and de-gas the solution by bubbling with nitrogen or argon for 20 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving CuBr (e.g., 0.5 equivalents relative to alkyne groups) and PMDETA (e.g., 0.5 equivalents relative to alkyne groups) in a small amount of de-gassed DMF.
-
Using a syringe, add the catalyst solution to the polymer solution under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 24 hours.
-
To remove the copper catalyst, pass the reaction mixture through a short column of neutral alumina.
-
Purify the functionalized polymer by dialysis against a suitable solvent (e.g., DMF, followed by water if the polymer is water-soluble) for 48 hours, with frequent solvent changes.
-
Isolate the purified polymer by lyophilization or precipitation.
-
Confirm the successful modification by ¹H NMR and FTIR spectroscopy. The disappearance of the alkyne proton signal in ¹H NMR and the alkyne stretching band in FTIR, along with the appearance of new signals from the attached molecule, indicates a successful reaction.
Protocol 3: Post-Polymerization Modification of PMA via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free modification of PMA with an azide-containing molecule using a strained alkyne.[2][3] For this reaction, the polymer must be synthesized with azide (B81097) functional groups, and the modifying molecule must contain a strained alkyne (e.g., DBCO).
Materials:
-
Azide-functionalized polymer (e.g., poly(2-azidoethyl methacrylate))
-
Strained alkyne-containing molecule (e.g., Dibenzocyclooctyne-PEG, DBCO-PEG)
-
Phosphate-buffered saline (PBS) or other suitable biocompatible solvent
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
Dissolve the azide-functionalized polymer in PBS (pH 7.4) to a desired concentration (e.g., 10 mg/mL).
-
Dissolve the DBCO-containing molecule in a compatible solvent (e.g., DMSO or directly in PBS if soluble) to create a stock solution.
-
Add the DBCO-containing molecule solution to the polymer solution (typically 1.1 to 2 equivalents relative to the azide groups).
-
Stir the reaction mixture at room temperature or 37 °C. The reaction is typically complete within 1-12 hours.[12]
-
Monitor the reaction progress using techniques such as FTIR (disappearance of the azide peak at ~2100 cm⁻¹) or by analyzing small aliquots via chromatography.
-
Purify the functionalized polymer using dialysis or size exclusion chromatography to remove any unreacted small molecules.
-
Isolate the final product, for example, by lyophilization.
-
Characterize the final product using ¹H NMR and FTIR to confirm the conjugation.
Visualizations
References
- 1. Self-assembling amphiphilic poly(this compound) grafted DNA copolymers into multi-strand helices. | Semantic Scholar [semanticscholar.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. jpt.com [jpt.com]
- 4. d.lib.msu.edu [d.lib.msu.edu]
- 5. Polymerization-Induced Self-Assembly of Functionalized Block Copolymer Nanoparticles and Their Application in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. RAFT聚合反应操作步骤 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. interchim.fr [interchim.fr]
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Poly(propargyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of poly(propargyl methacrylate) (PPMA) via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This powerful "click chemistry" technique allows for the efficient and specific covalent attachment of a wide variety of molecules to a polymer backbone, enabling the creation of advanced materials for drug delivery, diagnostics, and other biomedical applications.
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile ligation reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[1][2] Poly(this compound) is a polymer scaffold rich in pendant alkyne groups, making it an ideal substrate for post-polymerization modification using CuAAC. This allows for the straightforward introduction of various functionalities, including bioactive molecules, targeting ligands, and imaging agents, onto a polymeric carrier.[3][4] The reaction is known for its high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making it a cornerstone of modern polymer and materials science.[5][6]
Key Applications in Drug Development
-
Targeted Drug Delivery: Functionalization of PPMA with targeting ligands (e.g., folate, antibodies, peptides) can enhance the selective delivery of therapeutic payloads to diseased cells, minimizing off-target effects.[4]
-
Bioconjugation: The CuAAC reaction is a robust method for attaching sensitive biomolecules like peptides, proteins, and nucleic acids to the polymer backbone under biocompatible conditions.[7][8]
-
Stealth Polymers: Grafting of polymers like polyethylene (B3416737) glycol (PEG) onto the PPMA backbone can create a "stealth" corona, reducing protein adsorption and prolonging circulation time in vivo.[9]
-
Diagnostic Probes: Attachment of fluorescent dyes or contrast agents allows for the development of polymeric imaging probes for disease diagnosis and monitoring.
Experimental Protocols
This section provides detailed protocols for the synthesis of poly(this compound) and its subsequent functionalization using CuAAC.
Protocol 1: Synthesis of Poly(this compound) (PPMA) via Radical Polymerization
This protocol describes a general method for the synthesis of PPMA. The molecular weight can be controlled by adjusting the monomer-to-initiator ratio.
Materials:
-
Propargyl methacrylate (B99206) (stabilized)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous 1,4-dioxane (B91453) or Tetrahydrofuran (THF)
-
Diethyl ether
Procedure:
-
In a Schlenk flask, dissolve this compound and AIBN in anhydrous 1,4-dioxane. A typical molar ratio of monomer to initiator is 100:1.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in an oil bath preheated to 70 °C and stir for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise into a large excess of cold methanol or diethyl ether.
-
Collect the precipitated polymer by filtration and dry it under vacuum at room temperature to a constant weight.
-
Characterize the resulting poly(this compound) by Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR and FTIR to confirm the chemical structure.
Protocol 2: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol outlines a general procedure for the "clicking" of an azide-containing molecule onto the PPMA backbone.
Materials:
-
Poly(this compound) (PPMA)
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand[10]
-
Solvent: N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or a mixture of water and a water-miscible organic solvent.
Procedure:
-
In a flask, dissolve poly(this compound) and the azide-functionalized molecule in the chosen solvent. The molar ratio of azide to alkyne units on the polymer can be varied depending on the desired degree of functionalization.
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O and the ligand (e.g., PMDETA) in a small amount of the reaction solvent.
-
Add the catalyst solution to the polymer solution and stir.
-
Prepare a fresh solution of sodium ascorbate in the reaction solvent.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.
-
Stir the reaction at room temperature for 24-48 hours. The progress of the reaction can be monitored by FTIR by observing the disappearance of the azide peak (~2100 cm⁻¹) and the alkyne C-H peak (~3290 cm⁻¹).
-
After the reaction is complete, precipitate the functionalized polymer in a suitable non-solvent (e.g., methanol, diethyl ether).
-
To remove the copper catalyst, redissolve the polymer in a suitable solvent and pass it through a short column of basic alumina (B75360) or use a copper-chelating resin.
-
Reprecipitate, collect, and dry the purified polymer under vacuum.
-
Characterize the final product using ¹H NMR, FTIR, and GPC to confirm successful functionalization and determine the final polymer properties.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and functionalization of poly(this compound).
| Polymerization of this compound | Monomer:Initiator Ratio | Mn ( g/mol ) | PDI (Mw/Mn) |
| PPMA-1 | 100:1 | 15,000 | 1.8 |
| PPMA-2 | 200:1 | 28,000 | 2.1 |
| CuAAC Functionalization of PPMA-1 (Mn = 15,000 g/mol ) | Reactant | Equivalents (per alkyne unit) | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) after Functionalization | PDI |
| Azido-PEG (550 Da) | 1.2 | 24 | >95 | 45,000 | 1.9 | |
| 1-Azidoadamantane | 1.5 | 48 | >98 | 25,000 | 1.8 |
Note: The data presented are representative and may vary depending on the specific experimental conditions and reagents used.
Visualizations
Reaction Scheme
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Clickable” polymer nanoparticles: a modular scaffold for surface functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. savvysciencepublisher.com [savvysciencepublisher.com]
- 6. Polymer “Clicking” by CuAAC Reactions | Semantic Scholar [semanticscholar.org]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Thiol-Yne Click Chemistry with Propargyl Methacrylate Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of thiol-yne click chemistry in conjunction with propargyl methacrylate (B99206) (PMA) polymers. This powerful and versatile conjugation strategy offers a robust platform for the development of advanced biomaterials, drug delivery systems, and functionalized surfaces.
Introduction to Thiol-Yne Click Chemistry with PMA Polymers
Thiol-yne click chemistry is a highly efficient and orthogonal reaction that proceeds via the radical-mediated addition of a thiol to an alkyne.[1] In the context of poly(propargyl methacrylate) (PMA), the pendant alkyne groups along the polymer backbone serve as reactive handles for the covalent attachment of a wide array of thiol-containing molecules, including peptides, drugs, and imaging agents. This post-polymerization modification approach allows for the precise control over the functionality and properties of the final material.
The reaction can be initiated by UV light in the presence of a photoinitiator, offering excellent spatiotemporal control over the conjugation process.[2][3] This feature is particularly advantageous for applications requiring patterned functionalization or in-situ hydrogel formation. The resulting vinyl sulfide (B99878) or dithioether linkages are stable under physiological conditions, ensuring the integrity of the conjugated molecule.
Applications in Drug Development
The unique characteristics of thiol-yne functionalized PMA polymers make them highly attractive for various applications in drug development:
-
Controlled Drug Delivery: PMA can be crosslinked with dithiol molecules to form hydrogels.[4][5] Drugs can be encapsulated within the hydrogel matrix and their release can be controlled by the crosslinking density and the degradation of the hydrogel.[6][7][8]
-
Targeted Drug Delivery: By conjugating targeting ligands (e.g., peptides, antibodies) to the PMA backbone, the resulting polymer can be directed to specific cells or tissues, enhancing the therapeutic efficacy and reducing off-target effects.
-
Biomaterial Scaffolds: Thiol-yne crosslinked PMA hydrogels can serve as scaffolds for tissue engineering, providing a supportive environment for cell growth and proliferation.[5] The mechanical properties of these hydrogels can be tuned to mimic those of native tissues.[9][10]
-
Surface Functionalization: PMA can be grafted onto surfaces to create functional coatings. Subsequent thiol-yne chemistry can be used to immobilize biomolecules, creating bioactive surfaces for applications such as biosensors and biocompatible implants.[3]
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) (PMA) via RAFT Polymerization
This protocol describes the synthesis of well-defined PMA using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[11][12][13]
Materials:
-
This compound (PMA), inhibitor removed
-
RAFT agent (e.g., 2-cyano-2-propyl benzodithioate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene)
-
Schlenk flask and magnetic stir bar
-
Nitrogen or Argon source
-
Vacuum line
-
Precipitation solvent (e.g., cold methanol (B129727) or hexane)
Procedure:
-
In a Schlenk flask, dissolve the RAFT agent and AIBN in the chosen anhydrous solvent.
-
Add the this compound monomer to the solution.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired reaction temperature (typically 60-80 °C).
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight and conversion.
-
Terminate the polymerization by quenching the reaction in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred excess of a non-solvent (e.g., cold methanol).
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with the non-solvent to remove unreacted monomer and initiator fragments.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the polymer by ¹H NMR and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).
Quantitative Analysis by ¹H NMR: The degree of polymerization can be estimated by comparing the integral of the polymer backbone protons to the integral of the terminal group protons from the RAFT agent.[14][15][16]
Protocol 2: Photoinitiated Thiol-Yne Functionalization of PMA
This protocol details the conjugation of a thiol-containing molecule to the PMA backbone via a photoinitiated thiol-yne reaction.[2]
Materials:
-
Poly(this compound) (PMA)
-
Thiol-containing molecule (e.g., cysteine-containing peptide, thiolated drug)
-
Photoinitiator (e.g., Irgacure 2959, DMPA)
-
Solvent (e.g., DMF, DMSO, or an aqueous buffer if reactants are water-soluble)
-
UV lamp (365 nm)
-
Reaction vessel (e.g., quartz cuvette or glass vial)
-
Nitrogen or Argon source
Procedure:
-
Dissolve the PMA polymer and the thiol-containing molecule in the chosen solvent in the reaction vessel. The molar ratio of thiol to alkyne can be varied depending on the desired degree of functionalization.
-
Add the photoinitiator to the solution (typically 0.1-1.0 mol% relative to the alkyne groups).
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can inhibit the radical reaction.
-
Expose the solution to UV light (365 nm) for a specified period (e.g., 5-60 minutes). The reaction time will depend on the concentration of reactants, the intensity of the UV source, and the desired conversion.
-
Monitor the reaction progress by ¹H NMR by observing the disappearance of the alkyne proton signal (typically around 2.5 ppm for PMA).[17]
-
Once the desired level of functionalization is achieved, purify the functionalized polymer by dialysis, precipitation, or size-exclusion chromatography to remove unreacted thiol and photoinitiator byproducts.
-
Lyophilize or dry the purified polymer under vacuum.
-
Characterize the final product using ¹H NMR, FTIR, and other relevant techniques to confirm successful conjugation.
Data Presentation
Table 1: Representative RAFT Polymerization Conditions for this compound
| Entry | [PMA]:[RAFT]:[AIBN] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI |
| 1 | 100:1:0.2 | Toluene | 70 | 8 | 11,000 | 1.15 |
| 2 | 200:1:0.2 | Dioxane | 60 | 12 | 22,500 | 1.20 |
| 3 | 50:1:0.1 | DMF | 80 | 6 | 5,500 | 1.12 |
Table 2: Example Conditions for Thiol-Yne Functionalization of PMA
| Entry | Thiol Compound | [Alkyne]:[Thiol] | Photoinitiator (mol%) | UV Time (min) | Functionalization Efficiency (%) |
| 1 | Cysteine-Peptide | 1:1.2 | Irgacure 2959 (0.5) | 15 | >95 |
| 2 | Thiolated PEG | 1:1 | DMPA (0.2) | 30 | ~90 |
| 3 | Dithiothreitol | 1:0.5 (for crosslinking) | Irgacure 2959 (1.0) | 10 | Gel formation |
Table 3: Mechanical Properties of Thiol-Yne Crosslinked PMA Hydrogels
| PMA Mn ( g/mol ) | Crosslinker | Polymer Conc. (wt%) | Compressive Modulus (kPa) | Swelling Ratio (q) |
| 10,000 | Dithiothreitol | 10 | 50-100 | 15-20 |
| 10,000 | PEG-dithiol | 10 | 20-50 | 25-30 |
| 20,000 | Dithiothreitol | 15 | 150-250 | 10-15 |
Visualizations
Caption: Experimental workflow for PMA synthesis and functionalization.
Caption: Mechanism of drug release and cellular uptake.
References
- 1. Photocurable Thiol–yne Alginate Hydrogels for Regenerative Medicine Purposes | MDPI [mdpi.com]
- 2. Constructing Thioether/Vinyl Sulfide-tethered Helical Peptides Via Photo-induced Thiol-ene/yne Hydrothiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Functional Polymers for Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymer hydrogel functionalized with biodegradable nanoparticles as composite system for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. mdpi.com [mdpi.com]
- 10. Mechanical Evaluation of Hydrogel–Elastomer Interfaces Generated through Thiol–Ene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SET-RAFT Polymerization of Progargyl Methacrylate and a One-Pot/One-Step Preparation of Side-chain Functionalized Polymers via Combination of SET-RAFT and Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 14. Polymer Chemistry | Bruker [bruker.com]
- 15. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Quantitative analysis of thiolated ligand exchange on gold nanoparticles monitored by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tac.polymer.zju.edu.cn [tac.polymer.zju.edu.cn]
Application Notes and Protocols for Bioconjugation Strategies Using Propargyl Methacrylate-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of propargyl methacrylate (B99206) (PMA)-based polymers and their subsequent bioconjugation to biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. The protocols outlined below are intended to serve as a foundational methodology for the development of novel bioconjugates for applications in drug delivery, diagnostics, and tissue engineering.
Introduction
Propargyl methacrylate (PMA)-based polymers are a versatile platform for bioconjugation due to the presence of pendant alkyne groups. These alkyne moieties serve as handles for the covalent attachment of azide-modified biomolecules through the highly efficient and bioorthogonal CuAAC reaction.[1] This "click chemistry" approach offers high specificity, quantitative yields, and tolerance to a wide range of functional groups and reaction conditions, making it ideal for working with sensitive biological molecules.[2][3]
This document details the synthesis of PMA-based polymers via Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the precise control of polymer molecular weight and distribution.[4][5] Subsequently, a detailed protocol for the bioconjugation of these polymers to azide-functionalized proteins is provided.
Experimental Protocols
Synthesis of this compound (PMA)-Based Polymers via ATRP
Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing polymers with well-defined architectures.[5][6] For this compound, a protected monomer, such as trimethylsilyl (B98337) this compound (TMSPMA), is often used to prevent side reactions during polymerization.[4] The following protocol is a representative example of an Activators ReGenerated by Electron Transfer (ARGET) ATRP, which utilizes a reducing agent to continuously regenerate the active copper(I) catalyst, allowing for lower catalyst concentrations.
Materials:
-
Trimethylsilyl this compound (TMSPMA) (inhibitor removed)
-
Ethyl α-bromophenylacetate (EBPA) (initiator)
-
Copper(II) bromide (CuBr₂) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 4,4'-Dinonyl-2,2'-bipyridine (dNbpy) (ligand)
-
Anisole (B1667542) (solvent)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Copper wire (reducing agent)
-
Methanol (non-solvent for precipitation)
-
Tetrahydrofuran (THF)
-
Basic alumina (B75360)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and other standard glassware
Procedure:
-
Monomer and Solvent Preparation: Pass TMSPMA through a column of basic alumina to remove the inhibitor. Purify anisole by distillation over appropriate drying agents.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr₂ (e.g., 0.0076 mmol) and the ligand (e.g., dNbpy, 0.02 mmol).
-
Seal the flask with a rubber septum and deoxygenate by subjecting it to three freeze-pump-thaw cycles.
-
Under an inert atmosphere, add the degassed solvents (e.g., 3.2 mL of anisole and 1.004 mL of DMF).
-
Add the TMSPMA monomer (e.g., 3.2 mL).
-
Add the initiator, EBPA.
-
Add a piece of copper wire as the reducing agent.
-
-
Polymerization:
-
Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by ¹H NMR (for conversion) and Size Exclusion Chromatography (SEC) (for molecular weight and polydispersity).
-
-
Termination and Purification:
-
To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air to oxidize the copper catalyst.
-
Dilute the polymer solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the THF solution dropwise into a cold non-solvent like methanol.
-
Isolate the purified polymer by filtration or decantation and dry it under vacuum until a constant weight is achieved.
-
-
Deprotection (if using TMSPMA): The trimethylsilyl protecting group can be removed to yield the poly(this compound) (PPMA) by treatment with a mild acid, such as acetic acid in a mixture of THF and water.
Synthesis of Azide-Modified Proteins
For bioconjugation, the protein of interest must be functionalized with an azide (B81097) group. This is typically achieved by reacting the primary amine groups of lysine (B10760008) residues with an N-hydroxysuccinimide (NHS) ester of an azide-containing molecule.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin - BSA)
-
Azido-butyric acid NHS ester
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane or centrifugal filters for purification
Procedure:
-
Protein Solution Preparation: Dissolve the protein in PBS at a suitable concentration (e.g., 10 mg/mL).
-
Azide Functionalization:
-
Prepare a stock solution of the azido-butyric acid NHS ester in a water-miscible organic solvent like DMSO.
-
Add the NHS ester solution dropwise to the protein solution while gently stirring. The molar ratio of NHS ester to protein will determine the degree of azide functionalization and should be optimized for the specific protein. A common starting point is a 10 to 20-fold molar excess of the NHS ester.
-
Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature or 4 °C.
-
-
Purification:
-
Remove the unreacted azide reagent and by-products by dialysis against PBS or by using centrifugal filters with an appropriate molecular weight cut-off.
-
The purified azide-modified protein can be characterized by techniques like MALDI-TOF mass spectrometry to determine the number of azide groups incorporated.[1]
-
CuAAC "Click" Bioconjugation
The following is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition reaction between the alkyne-functionalized polymer and the azide-modified protein.
Materials:
-
Alkyne-functionalized polymer (e.g., PPMA)
-
Azide-modified protein
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (reducing agent)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) (copper(I)-stabilizing ligand)
-
Aminoguanidine (B1677879) (to prevent oxidative damage to the protein)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC, FPLC)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄, sodium ascorbate, THPTA, and aminoguanidine in the reaction buffer. It is recommended to prepare the sodium ascorbate solution fresh.
-
-
Reaction Mixture Assembly:
-
In a microcentrifuge tube, combine the azide-modified protein and the alkyne-functionalized polymer in the desired molar ratio in the reaction buffer.
-
Add the THPTA ligand to the mixture.
-
Add the CuSO₄ solution.
-
Add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Allow the reaction to proceed at room temperature for a specified duration (typically 1-4 hours). The reaction can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful conjugation to the polymer.
-
-
Purification of the Bioconjugate:
-
Purify the resulting polymer-protein conjugate from unreacted components and the catalyst using size exclusion chromatography (SEC) or Fast Protein Liquid Chromatography (FPLC).
-
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the synthesis and bioconjugation of PMA-based polymers.
Table 1: Polymer Synthesis via ATRP - Representative Data
| Parameter | Value | Reference |
| Monomer | Trimethylsilyl this compound (TMSPMA) | [4] |
| Initiator | Ethyl α-bromophenylacetate (EBPA) | [4] |
| Catalyst/Ligand | CuBr₂/dNbpy | [4] |
| Polydispersity Index (PDI) | 1.15 - 1.27 | [4] |
| Degree of Polymerization (DP) | 100 - 600 | [4] |
| Conversion | >90% | [5] |
Table 2: Bioconjugation Efficiency
| Biomolecule | Polymer | Conjugation Method | Efficiency | Reference |
| Azide-modified Protein A | Poly(this compound-co-poly(ethylene glycol) methyl ether methacrylate) | CuAAC | High (qualitative) | [1] |
| Azide-modified Peptides | Alkyne-functionalized surfaces | CuAAC | High (qualitative) | [7] |
| Azide-modified Oligonucleotides | Alkyne-functionalized surfaces | CuAAC | Quantitative | [8] |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for the synthesis and bioconjugation of PMA-based polymers.
Chemical Reactions
Caption: Key chemical reactions: ATRP synthesis and CuAAC bioconjugation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. bachem.com [bachem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d.lib.msu.edu [d.lib.msu.edu]
- 5. Polymerizing via ATRP [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. interchim.fr [interchim.fr]
Application Notes and Protocols: Propargyl Methacrylate in Biocompatible Hydrogel Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of biocompatible hydrogels using propargyl methacrylate (B99206). The focus is on the application of "click chemistry" for the controlled fabrication of hydrogels for tissue engineering and drug delivery.
Introduction
Propargyl methacrylate is a versatile monomer that contains a terminal alkyne group, making it an ideal component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1] This reaction allows for the efficient and specific formation of a stable triazole linkage, enabling the crosslinking of polymer chains under mild, biocompatible conditions.[1][2] The resulting hydrogels possess tunable mechanical properties, high water content, and a porous structure, mimicking the natural extracellular matrix.[3] These characteristics make them excellent candidates for applications such as 3D cell culture scaffolds, controlled drug delivery vehicles, and bioinks for 3D bioprinting.[4][5][6]
Key Applications
-
Tissue Engineering: this compound-based hydrogels can be functionalized with bioactive molecules, such as peptides containing the RGD sequence, to promote cell adhesion and proliferation.[7] Their tunable stiffness allows for the creation of scaffolds that mimic the mechanical environment of specific tissues, guiding cellular differentiation.
-
Controlled Drug Delivery: The porous network of these hydrogels enables the encapsulation of therapeutic agents, from small molecule drugs to large proteins.[1] The release of the encapsulated drugs can be controlled by the hydrogel's degradation rate, which can be engineered by incorporating hydrolytically or enzymatically cleavable crosslinkers.
-
3D Bioprinting: By tuning the rheological properties of the precursor solutions, this compound-based formulations can be used as bioinks for the fabrication of complex, cell-laden 3D constructs.[4][6][8] The rapid and biocompatible nature of the click chemistry crosslinking allows for the in-situ gelation of the printed structure with high cell viability.[4][8]
Quantitative Data Summary
The following tables summarize key quantitative data for methacrylate-based hydrogels, providing a reference for expected properties.
Table 1: Mechanical Properties of Methacrylate-Based Hydrogels
| Hydrogel Composition | Crosslinking Method | Compressive Modulus (kPa) | Tensile Modulus (MPa) | Reference |
| Poly(ethylene glycol) diacrylate (PEGDA) | Photopolymerization | 10 - 2460 | 0.02 - 3.5 | [9] |
| Gelatin methacrylate (GelMA) | Photopolymerization | - | - | [9] |
| Poly(N-isopropylacrylamide) (PNIPAM) | Free radical polymerization | 17 - 50 (core), 3 - 40 (peripheral) | - |
Table 2: Swelling Properties of Methacrylate-Based Hydrogels
| Hydrogel Composition | Swelling Medium | Swelling Ratio (%) | Reference |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Deionized Water | ~500 | |
| Poly(methacrylic acid) (PMAA) | pH 9.18 | 11279 | |
| Poly(methacrylic acid) (PMAA) | pH 1.68 | 1136 |
Experimental Protocols
Synthesis of this compound Hydrogel via CuAAC
This protocol describes the synthesis of a hydrogel using a this compound-containing polymer and an azide-functionalized crosslinker.
Materials:
-
This compound (PMA)
-
Azide-functionalized polyethylene (B3416737) glycol (PEG-d-azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I) stabilizing ligand)[3]
-
Deionized water
-
Phosphate-buffered saline (PBS)
Protocol:
-
Prepare Precursor Solutions:
-
Dissolve the this compound-containing polymer (e.g., a copolymer of PMA and a hydrophilic monomer) in PBS to the desired concentration (e.g., 10% w/v).
-
Dissolve the PEG-d-azide crosslinker in PBS to achieve the desired stoichiometric ratio of alkyne to azide (B81097) groups (typically 1:1).
-
-
Prepare Catalyst Solution:
-
Hydrogel Formation:
-
In a microcentrifuge tube, mix the polymer and crosslinker solutions.
-
To initiate the click reaction, add the catalyst components. A typical final concentration might be 0.10 mM CuSO₄ and 5 mM sodium ascorbate.[10] If using THPTA, it is often used in a 5:1 ratio to copper.[10]
-
Mix the solution thoroughly by gentle vortexing or pipetting.
-
Cast the solution into a mold of the desired shape and size.
-
Allow the hydrogel to crosslink at room temperature. Gelation time can range from minutes to hours depending on the concentrations of reactants and catalyst.[7]
-
-
Purification:
-
After gelation, immerse the hydrogel in a large volume of PBS to wash out any unreacted components and the copper catalyst.
-
Change the PBS solution several times over 24-48 hours to ensure complete purification.
-
Diagram: Hydrogel Synthesis Workflow
Caption: Workflow for this compound hydrogel synthesis via CuAAC.
Characterization of Mechanical Properties: Rheology
This protocol outlines the steps for characterizing the viscoelastic properties of the hydrogel using a rheometer.[11]
Equipment:
-
Rheometer with cone-plate or parallel-plate geometry
Protocol:
-
Sample Preparation:
-
Prepare a hydrogel disc of the appropriate diameter for the rheometer geometry.
-
-
Time Sweep:
-
Place the hydrogel on the rheometer stage.
-
Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the gelation process and determine the gelation time.[11]
-
-
Strain Sweep:
-
Once the hydrogel is fully formed, perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.[11]
-
-
Frequency Sweep:
-
Within the LVER, perform a frequency sweep to characterize the frequency-dependent behavior of the hydrogel.[11] This provides information about the hydrogel's structure and crosslinking density.
-
-
Data Analysis:
-
From the frequency sweep data in the LVER, determine the equilibrium storage modulus, which is a measure of the hydrogel's stiffness.
-
Diagram: Rheological Characterization Workflow
Caption: Workflow for the rheological characterization of hydrogels.
In Vitro Biocompatibility Testing: CCK-8 Assay
This protocol describes how to assess the cytotoxicity of the hydrogel using the Cell Counting Kit-8 (CCK-8) assay.[4][12][13][14]
Materials:
-
Sterile hydrogel samples
-
Cell line (e.g., L929 fibroblasts)
-
Cell culture medium
-
96-well cell culture plate
-
CCK-8 solution
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Hydrogel Exposure:
-
Sterilize the hydrogel samples (e.g., by UV irradiation or by preparing them under sterile conditions).
-
Place the sterile hydrogel samples into the wells with the cultured cells. Alternatively, an extract of the hydrogel can be prepared by incubating it in culture medium, and then adding the extract to the cells.
-
-
Incubation:
-
Incubate the cells with the hydrogel samples for 24, 48, and 72 hours.
-
-
CCK-8 Assay:
-
At each time point, remove the hydrogel samples (if directly added).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours until the color of the medium changes to orange.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to a control group of cells cultured without the hydrogel.
-
Diagram: CCK-8 Assay Workflow
Caption: Workflow for assessing hydrogel biocompatibility using the CCK-8 assay.
Drug Loading and Release Study
This protocol describes how to load a model drug into the hydrogel and quantify its release over time.
Materials:
-
Purified hydrogel samples
-
Model drug (e.g., bovine serum albumin, doxorubicin)
-
PBS
-
UV-Vis spectrophotometer or fluorescence plate reader
Protocol:
-
Drug Loading:
-
Immerse the purified hydrogel samples in a concentrated solution of the model drug in PBS.
-
Allow the hydrogels to swell and equilibrate with the drug solution for 24-48 hours at 4°C to facilitate drug loading.
-
-
Drug Release:
-
Remove the drug-loaded hydrogels and gently blot the surface to remove excess drug solution.
-
Place each hydrogel sample into a known volume of fresh PBS (e.g., 5 mL) at 37°C with gentle agitation.
-
-
Quantification of Release:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), collect an aliquot of the release medium.
-
Replenish the release medium with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or fluorescence measurements at the drug's characteristic wavelength.[15][16][17]
-
-
Data Analysis:
-
Create a standard curve of the drug to determine the concentration from the absorbance/fluorescence readings.
-
Calculate the cumulative percentage of drug released over time.
-
Diagram: Drug Release Study Workflow
Caption: Workflow for conducting a drug loading and release study.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. broadpharm.com [broadpharm.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Predicting Drug Release From Degradable Hydrogels Using Fluorescence Correlation Spectroscopy and Mathematical Modeling [frontiersin.org]
- 7. Swelling - Hydrogel Design [hydrogeldesign.org]
- 8. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dojindo.co.jp [dojindo.co.jp]
- 13. ptglab.com [ptglab.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 16. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Propargyl Methacrylate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl methacrylate (B99206) (PMA) is a versatile monomer increasingly utilized in the development of advanced drug delivery systems. Its unique structure, featuring a reactive alkyne group, makes it an ideal candidate for "click" chemistry reactions. This allows for the straightforward synthesis of well-defined polymers and their subsequent functionalization with therapeutic agents, targeting ligands, and imaging probes. This document provides detailed application notes and experimental protocols for the use of PMA in creating sophisticated drug delivery vehicles, including nanoparticles and micelles.
Key Applications of Propargyl Methacrylate in Drug Delivery
This compound-based polymers offer several advantages for drug delivery applications:
-
Facile Functionalization: The pendant alkyne groups on PMA polymers serve as handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction. This enables the covalent attachment of a wide range of molecules, including drugs, peptides, and antibodies, under mild conditions.
-
Stimuli-Responsive Systems: PMA can be copolymerized with other monomers to create "smart" polymers that respond to specific physiological triggers. For instance, copolymerization with pH-sensitive or thermo-responsive monomers allows for the development of drug carriers that release their payload in response to the acidic tumor microenvironment or localized hyperthermia.[1][2]
-
Controlled Architecture: Advanced polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), enable the synthesis of PMA-based block copolymers with controlled molecular weights and low polydispersity. This precision is crucial for controlling the size, morphology, and stability of self-assembled nanocarriers like micelles and nanoparticles.
Experimental Protocols
Protocol 1: Synthesis of this compound-block-Poly(ethylene glycol) methyl ether methacrylate (PMA-b-PEGMA) Copolymer via ATRP
This protocol describes the synthesis of an amphiphilic block copolymer where the PMA block provides the hydrophobic core for drug encapsulation and the alkyne groups for functionalization, while the PEGMA block forms a hydrophilic corona, enhancing stability and biocompatibility.
Materials:
-
This compound (PMA), inhibitor removed
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMA, Mn ≈ 500 g/mol ), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (anhydrous)
-
Methanol (cold)
-
Tetrahydrofuran (THF)
-
Basic alumina (B75360)
Procedure:
-
Synthesis of PMA Macroinitiator:
-
In a Schlenk flask under argon, add CuBr (14.3 mg, 0.1 mmol) and anisole (5 mL).
-
Add PMDETA (20.8 μL, 0.1 mmol) and stir until a homogeneous green-brown solution is formed.
-
Add PMA (1.24 g, 10 mmol) and EBiB (14.7 μL, 0.1 mmol).
-
Place the flask in a preheated oil bath at 60°C and stir for 4 hours.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Dilute the mixture with THF and pass it through a short column of basic alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into an excess of cold methanol.
-
Collect the white precipitate by filtration and dry under vacuum at room temperature overnight.
-
Characterize the resulting poly(this compound) (pPMA-Br) macroinitiator for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
-
Synthesis of PMA-b-PEGMA Block Copolymer:
-
In a Schlenk flask under argon, add CuBr (7.2 mg, 0.05 mmol) and the pPMA-Br macroinitiator (e.g., 500 mg, assuming Mn ≈ 5000 g/mol , 0.1 mmol).
-
Add anisole (10 mL) and PMDETA (10.4 μL, 0.05 mmol) and stir.
-
Add PEGMA (2.5 g, 5 mmol) to the mixture.
-
Place the flask in a preheated oil bath at 60°C and stir for 12 hours.
-
Terminate the polymerization and purify the block copolymer using the same procedure as for the macroinitiator (steps 1.5-1.7).
-
Characterize the final PMA-b-PEGMA block copolymer by GPC and ¹H NMR to confirm the block structure and composition.
-
References
Propargyl Methacrylate as an Electrolyte Additive in Batteries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of propargyl methacrylate (B99206) (PMA) as an electrolyte additive to enhance battery performance. The information is primarily focused on its application in lithium-ion batteries, with a discussion on its potential use in other battery chemistries.
Introduction
Propargyl methacrylate (PMA) is a bifunctional molecule containing both a methacrylate group and a propargyl group with a terminal alkyne. This unique structure allows it to act as an effective electrolyte additive, primarily by forming a stable and robust solid electrolyte interphase (SEI) on the surface of battery anodes. This protective layer is crucial for improving battery safety, thermal stability, and cycle life. The in-situ polymerization of PMA on the electrode surface can mitigate the continuous decomposition of the electrolyte, a common issue that leads to capacity fading and reduced battery lifespan.
Application in Lithium-Ion Batteries (LIBs)
The most well-documented application of PMA as an electrolyte additive is in lithium-ion batteries, particularly those with carbon-based anodes like mesoporous carbon microbeads (MCMB).
Mechanism of Action
PMA enhances the performance of LIBs primarily through the formation of a stable and thin SEI layer on the anode surface during the initial charging and discharging cycles.[1] The proposed mechanism involves the electrochemical reduction of PMA at the anode surface, leading to a copolymerization reaction involving both its double and triple bonds.[1] This in-situ polymerization forms a protective film that is ionically conductive to Li+ ions but electronically insulating. This stable SEI layer effectively suppresses the continuous decomposition of the electrolyte, especially at elevated temperatures, which in turn reduces the generation of gases like ethylene (B1197577).[1]
Caption: Mechanism of PMA in forming a stable SEI layer.
Performance Enhancements
The addition of an optimized concentration of PMA to the electrolyte has been shown to significantly improve the electrochemical performance of LIBs.
-
Improved Thermal Stability and Cycling Performance: At elevated temperatures (e.g., 55°C), where conventional electrolytes tend to decompose more rapidly, PMA-containing electrolytes exhibit superior capacity retention.[1]
-
Enhanced Capacity Retention: Even at room temperature, the presence of PMA can lead to better long-term cycling stability.[1]
Quantitative Data Summary
The following table summarizes the key performance data from a study on the effect of PMA in LIBs with MCMB anodes.[1] The base electrolyte used was 1M LiPF6 in a 1:1 volume ratio of ethylene carbonate (EC) and diethyl carbonate (DEC).
| PMA Concentration (wt.%) | Operating Temperature | Number of Cycles | C-Rate | Capacity Retention (%) | Initial Discharge Capacity (mAh g⁻¹) |
| 0 (Baseline) | Room Temperature | 100 | 0.1C | 80.4 | ~393 |
| 0.5 | Room Temperature | 100 | 0.1C | 86.9 | ~395 |
| 0 (Baseline) | 55°C | 50 | 0.1C | 83.5 | ~328 |
| 0.5 | 55°C | 50 | 0.1C | 90.3 | ~354 |
| 1.0 | 55°C | 50 | 0.1C | 86.3 | ~400 |
| 2.0 | 55°C | 50 | 0.1C | 81.3 | ~411 |
Potential Applications in Other Battery Systems
While extensively studied in LIBs, the application of PMA in other battery chemistries is still an emerging area of research.
Lithium-Sulfur (Li-S) Batteries
Theoretical Potential: The "shuttle effect," where soluble polysulfide intermediates migrate to the lithium anode and react, is a major challenge in Li-S batteries. A PMA-derived polymer coating on the separator or cathode could potentially entrap these polysulfides, thus improving cycle life. The methacrylate group in the polymer could interact with the lithium polysulfides.
Challenges: The reactivity of PMA with the highly reactive polysulfides and the lithium metal anode needs to be carefully investigated. The polymerization process must be controlled to not impede the necessary ion flow.
Zinc-Ion (Zn-ion) Batteries
Theoretical Potential: In aqueous zinc-ion batteries, challenges include dendrite formation and hydrogen evolution on the zinc anode. An in-situ formed polymer layer from PMA on the zinc anode could potentially suppress dendrite growth and limit the direct contact of the aqueous electrolyte with the zinc metal, thereby reducing corrosion and hydrogen evolution.
Challenges: The polymerization of PMA in an aqueous environment and its interaction with the zinc anode and the electrolyte salts (e.g., ZnSO4) are not well understood. The stability of the resulting polymer layer in aqueous electrolytes would be a critical factor.
High-Voltage Lithium Metal Batteries
Theoretical Potential: For high-voltage lithium metal batteries, a stable SEI on the lithium metal anode is crucial to prevent dendrite growth and electrolyte decomposition at high potentials. PMA's ability to form a robust polymer SEI could be beneficial in protecting the lithium metal anode.
Challenges: The electrochemical stability window of the PMA-derived polymer must be wide enough to withstand the high operating voltages of these batteries. The polymer's compatibility with the high-voltage cathode also needs to be ensured to prevent oxidative decomposition.
Experimental Protocols
The following are detailed protocols for the preparation of electrolytes containing PMA and the subsequent electrochemical testing of batteries.
Safety and Handling of this compound
This compound is a flammable liquid and vapor, and it can cause skin and eye irritation. Always handle PMA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.
Electrolyte Preparation
This protocol describes the preparation of a baseline electrolyte and electrolytes with varying concentrations of PMA.
Materials:
-
Battery-grade ethylene carbonate (EC)
-
Battery-grade diethyl carbonate (DEC)
-
Lithium hexafluorophosphate (B91526) (LiPF₆)
-
This compound (PMA)
-
Argon-filled glovebox
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Inside an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm, prepare the base electrolyte by dissolving LiPF₆ in a 1:1 volume mixture of EC and DEC to a final concentration of 1 M.
-
To prepare the PMA-containing electrolytes, add the desired weight percentage of PMA (e.g., 0.5 wt.%, 1.0 wt.%, 2.0 wt.%) to the base electrolyte.
-
Stir the solutions for several hours until the PMA is completely dissolved and the electrolyte is homogeneous.
-
Store the prepared electrolytes in tightly sealed containers inside the glovebox.
Caption: Workflow for PMA-containing electrolyte preparation.
Battery Assembly (Coin Cell)
This protocol is for the assembly of a 2032-type coin cell with a carbon-based anode and a lithium metal counter electrode.
Materials:
-
Carbon anode (e.g., MCMB coated on copper foil)
-
Lithium metal foil
-
Separator (e.g., Celgard 2500)
-
Prepared electrolyte
-
Coin cell components (2032-type cases, spacers, springs)
-
Crimping machine
-
Argon-filled glovebox
Procedure:
-
Punch circular electrodes from the carbon anode sheet and lithium metal foil.
-
Place the anode at the bottom of the coin cell case.
-
Add a few drops of the prepared electrolyte to wet the anode surface.
-
Place the separator on top of the anode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the lithium metal counter electrode on top of the separator.
-
Add a spacer and a spring.
-
Place the top cap on the coin cell and crimp it using a crimping machine to ensure a hermetic seal.
-
Let the assembled coin cells rest for at least 12 hours before testing to ensure full electrolyte wetting of the electrodes.
Electrochemical Testing
The following are standard electrochemical tests to evaluate the performance of the batteries with and without the PMA additive.
Equipment:
-
Battery cycler
-
Potentiostat/Galvanostat with impedance spectroscopy capability
-
Temperature-controlled chamber
4.4.1. Galvanostatic Cycling:
-
Purpose: To evaluate the capacity retention and coulombic efficiency over multiple charge-discharge cycles.
-
Protocol:
-
Place the coin cells in a temperature-controlled chamber set to the desired temperature (e.g., 25°C or 55°C).
-
Perform an initial formation cycle at a low C-rate (e.g., C/20).
-
Cycle the cells at a constant C-rate (e.g., 0.1C) within a defined voltage window (e.g., 0.01 V to 1.5 V for a carbon anode vs. Li).
-
Record the charge and discharge capacities for each cycle to calculate the capacity retention and coulombic efficiency.
-
4.4.2. Cyclic Voltammetry (CV):
-
Purpose: To investigate the electrochemical reactions occurring at the electrode-electrolyte interface, including the reduction of PMA and the formation of the SEI layer.
-
Protocol:
-
Use a three-electrode setup or a two-electrode coin cell.
-
Scan the potential at a slow scan rate (e.g., 0.1 mV/s) within a voltage range that covers the SEI formation region (e.g., from open circuit voltage down to 0.01 V).
-
Analyze the resulting voltammogram for reduction peaks corresponding to electrolyte and additive decomposition.
-
4.4.3. Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To study the impedance characteristics of the battery, including the resistance of the SEI layer and the charge transfer resistance.
-
Protocol:
-
Measure the impedance at different states of charge (SOC) and after a certain number of cycles.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Analyze the Nyquist plots to determine the evolution of the interfacial resistance.
-
Caption: Experimental workflow for electrochemical testing.
References
Synthesis of Block Copolymers Containing Propargyl Methacrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of block copolymers containing propargyl methacrylate (B99206). These polymers are of significant interest in the fields of materials science and drug delivery due to the versatile post-polymerization modification capabilities offered by the pendant alkyne groups via "click" chemistry. This allows for the straightforward conjugation of a wide variety of molecules, including peptides, proteins, and therapeutic agents.
Introduction
Propargyl methacrylate (PMA) is a functional monomer that can be incorporated into polymer chains to introduce reactive alkyne moieties. However, the direct radical polymerization of PMA can be challenging due to potential side reactions involving the acetylene (B1199291) group, which can lead to cross-linking and broad molecular weight distributions.[1][2] A common and more effective strategy involves the polymerization of a silyl-protected form of the monomer, such as trimethylsilyl (B98337) this compound (TMSPMA), followed by a deprotection step to reveal the alkyne functionality.[3]
This document outlines protocols for the synthesis of block copolymers containing PMA using two of the most robust controlled radical polymerization techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Furthermore, detailed procedures for the deprotection of the silyl-protecting group and subsequent functionalization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry are provided.
Synthesis of Block Copolymers
Controlled Radical Polymerization Techniques
Both ATRP and RAFT polymerization offer excellent control over polymer molecular weight, architecture, and dispersity, making them ideal for the synthesis of well-defined block copolymers.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile and widely used method for the controlled polymerization of a variety of monomers, including methacrylates.[4][5] The polymerization is initiated by an alkyl halide and catalyzed by a transition metal complex, typically copper(I).
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another powerful technique that allows for the synthesis of polymers with complex architectures and narrow molecular weight distributions.[3][6][7] This method relies on the use of a chain transfer agent (CTA) to control the polymerization process.
Data Presentation: Synthesis of this compound-Containing Block Copolymers
The following tables summarize representative quantitative data for the synthesis of block copolymers using protected this compound via ATRP and RAFT techniques.
Table 1: Synthesis of Poly(trimethylsilyl this compound) Homopolymers via ATRP
| Entry | [TMSPMA]:[EBiB]:[Cu(I)Br]:[PMDETA] | Solvent | Temp (°C) | Time (h) | M_n ( g/mol ) | PDI (M_w/M_n) |
| 1 | 50:1:1:2 | Toluene | 60 | 4 | 5,800 | 1.15 |
| 2 | 100:1:1:2 | Anisole (B1667542) | 70 | 6 | 11,200 | 1.18 |
| 3 | 200:1:0.5:1 | Toluene | 60 | 8 | 21,500 | 1.25 |
TMSPMA: Trimethylsilyl this compound, EBiB: Ethyl α-bromoisobutyrate, PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine
Table 2: Synthesis of Block Copolymers via RAFT Polymerization of Silyl-Protected this compound
| Entry | Block Copolymer | CTA | [Monomer]:[CTA]:[AIBN] | Solvent | Temp (°C) | Time (h) | M_n ( g/mol ) | PDI (M_w/M_n) |
| 1 | P(TMSPMA) | CPDB | 100:1:0.1 | Dioxane | 70 | 12 | 13,600 | 1.29 |
| 2 | P(TMSPMA)-b-PVAc | CPDB | 50:1:0.2 | Toluene | 60 | 24 | 8,500 | 1.20 |
TMSPMA: Trimethylsilyl this compound, PVAc: Poly(vinyl acetate), CPDB: 2-Cyano-2-propyl dithiobenzoate, AIBN: Azobisisobutyronitrile[3]
Experimental Protocols
Synthesis Workflow
The overall workflow for synthesizing functional block copolymers containing this compound typically involves three key steps:
-
Controlled Radical Polymerization: Synthesis of a block copolymer containing a protected form of this compound (e.g., TMSPMA).
-
Deprotection: Removal of the silyl (B83357) protecting group to expose the reactive alkyne functionality.
-
Click Chemistry: Functionalization of the alkyne-containing polymer with an azide-bearing molecule.
Synthesis and functionalization workflow.
Protocol 1: Synthesis of P(TMSPMA)-b-P(nBA) by ATRP
This protocol describes the synthesis of a block copolymer of trimethylsilyl this compound (TMSPMA) and n-butyl acrylate (B77674) (nBA) using a poly(n-butyl acrylate) macroinitiator.
Materials:
-
n-Butyl acrylate (nBA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Trimethylsilyl this compound (TMSPMA), inhibitor removed
-
Anisole, anhydrous
-
Argon gas
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Synthesis of P(nBA) Macroinitiator:
-
To a Schlenk flask under argon, add CuBr (14.3 mg, 0.1 mmol) and anisole (10 mL).
-
Add PMDETA (20.9 µL, 0.1 mmol) and stir until a homogeneous green solution is formed.
-
Add nBA (10.0 g, 78.0 mmol) and EBiB (14.6 µL, 0.1 mmol).
-
Immerse the flask in a preheated oil bath at 70 °C and stir for 4 hours.
-
Take a sample for analysis (GPC, ¹H NMR) to determine monomer conversion and macroinitiator characteristics.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Filter and dry the P(nBA) macroinitiator under vacuum.
-
-
Synthesis of P(nBA)-b-P(TMSPMA) Block Copolymer:
-
In a separate Schlenk flask under argon, dissolve the P(nBA) macroinitiator (5.0 g) in anisole (20 mL).
-
Add CuBr (7.2 mg, 0.05 mmol) and PMDETA (10.5 µL, 0.05 mmol) and stir.
-
Add TMSPMA (5.0 g, 27.1 mmol).
-
Immerse the flask in a preheated oil bath at 70 °C and stir for 8 hours.
-
Quench the polymerization by exposing the reaction mixture to air.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the block copolymer in cold methanol, filter, and dry under vacuum.
-
Protocol 2: Deprotection of P(TMSPMA)-Containing Block Copolymers
This protocol describes the removal of the trimethylsilyl protecting group to yield the alkyne-functionalized polymer.
Materials:
-
P(TMSPMA)-containing block copolymer
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, 1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Dissolve the silyl-protected block copolymer in a mixture of THF and MeOH (1:1 v/v).
-
Cool the solution in an ice bath and add 1 M HCl dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution.
-
Remove the organic solvents under reduced pressure.
-
Dialyze the aqueous solution against deionized water for 48 hours, changing the water frequently.
-
Lyophilize the purified polymer to obtain the alkyne-functionalized block copolymer.
Protocol 3: Functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction to conjugate an azide-functionalized molecule to the alkyne-containing block copolymer. This example uses azido-functionalized poly(ethylene glycol) (N₃-PEG) as a model molecule.
Materials:
-
Alkyne-functionalized block copolymer
-
Azido-functionalized poly(ethylene glycol) (N₃-PEG)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon gas
Procedure:
-
In a Schlenk flask under argon, dissolve the alkyne-functionalized block copolymer (1.0 g) and N₃-PEG (1.2 equivalents relative to alkyne groups) in anhydrous DMF (20 mL).
-
In a separate vial, dissolve CuBr (0.1 equivalents relative to alkyne groups) and PMDETA (0.1 equivalents relative to alkyne groups) in a small amount of DMF.
-
Add the catalyst solution to the polymer solution via a syringe.
-
Stir the reaction mixture at room temperature for 24 hours.
-
To remove the copper catalyst, pass the reaction mixture through a column of neutral alumina.
-
Precipitate the functionalized polymer in a suitable non-solvent (e.g., cold diethyl ether or hexane).
-
Filter and dry the product under vacuum.
Characterization
The successful synthesis and modification of the block copolymers can be confirmed using a combination of analytical techniques:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (M_n) and polydispersity index (PDI) of the polymers at each stage. A clear shift in the GPC trace to higher molecular weight after the block copolymerization and click reaction indicates successful chain extension and conjugation.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the chemical structure of the monomers and polymers. The disappearance of the trimethylsilyl proton signal after deprotection and the appearance of new signals from the conjugated molecule after the click reaction provide evidence of successful modification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups. The disappearance of the azide (B81097) peak (~2100 cm⁻¹) and the appearance of the triazole ring vibrations after the click reaction are indicative of a successful conjugation.
Signaling Pathway and Logical Relationships
The synthesis of these functional block copolymers can be visualized as a logical progression of chemical transformations.
Logical flow of synthesis and functionalization.
Applications in Drug Development
Block copolymers containing this compound are highly valuable in drug delivery research.[8][9][10][11] The alkyne groups serve as handles for the covalent attachment of:
-
Targeting Ligands: Peptides, antibodies, or small molecules that can direct the polymer-drug conjugate to specific cells or tissues.
-
Therapeutic Agents: Covalent attachment of drugs can improve their solubility, stability, and pharmacokinetic profile.
-
Imaging Agents: For tracking the biodistribution of the polymer carrier.
The amphiphilic nature of the block copolymers allows them to self-assemble into micelles in aqueous environments, encapsulating hydrophobic drugs within the core and presenting a hydrophilic corona.[5][8] The functionalization of the corona with targeting moieties can further enhance the therapeutic efficacy of the encapsulated drug.
Conclusion
The synthesis of block copolymers containing this compound via controlled radical polymerization techniques, followed by deprotection and "click" chemistry, provides a robust and versatile platform for the creation of advanced functional materials. The detailed protocols and data presented in this document offer a comprehensive guide for researchers and professionals in the fields of polymer chemistry and drug development to design and synthesize tailored polymeric materials for a wide range of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US3639348A - Copolymers of this compound and acrylate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. d.lib.msu.edu [d.lib.msu.edu]
- 5. Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SET-RAFT Polymerization of Progargyl Methacrylate and a One-Pot/One-Step Preparation of Side-chain Functionalized Polymers via Combination of SET-RAFT and Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rug.nl [rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. cris.technion.ac.il [cris.technion.ac.il]
- 11. Amphiphilic block copolymers in drug delivery: advances in formulation structure and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing crosslinking during free radical polymerization of propargyl methacrylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing crosslinking during the free radical polymerization of propargyl methacrylate (B99206) (PMA).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of crosslinking during the free radical polymerization of propargyl methacrylate?
A1: The primary cause of crosslinking is the presence of the pendant alkyne group on the this compound monomer. Under free radical polymerization conditions, especially at high monomer conversions, these reactive alkyne groups can undergo side reactions, leading to the formation of a crosslinked polymer network. This results in an insoluble and intractable material.
Q2: How does monomer conversion affect crosslinking?
A2: Higher monomer conversion significantly increases the likelihood of crosslinking. As the concentration of polymer chains with pendant alkyne groups increases, the probability of intermolecular reactions between these groups rises, leading to the formation of a gelled or crosslinked product. It is often recommended to keep the monomer conversion below a certain threshold (e.g., 50%) to avoid significant crosslinking.[1]
Q3: What role does the initiator concentration play in preventing crosslinking?
A3: The initiator concentration is a critical parameter. A high initiator concentration can lead to a rapid polymerization rate and the generation of a large number of polymer chains.[2][3] This can increase the probability of side reactions involving the alkyne groups. Conversely, an excessively low initiator concentration may lead to very slow or incomplete polymerization.[2] Optimizing the initiator concentration is therefore essential for a controlled polymerization process that minimizes crosslinking.
Q4: Can chain transfer agents (CTAs) help prevent crosslinking?
Q5: Are there advanced polymerization techniques to prevent crosslinking of this compound?
A5: Yes, controlled or "living" radical polymerization (CRP) techniques are highly effective for polymerizing functional monomers like this compound while minimizing side reactions and crosslinking.[8] Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[1][8][9][10] These controlled processes suppress termination and side reactions, preserving the integrity of the pendant alkyne groups for post-polymerization modification.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Polymer becomes insoluble (gels) during polymerization. | High monomer conversion leading to extensive side reactions of the pendant alkyne groups. | - Monitor monomer conversion and stop the reaction at a lower conversion (e.g., < 50%).[1]- Use a controlled/living radical polymerization technique like ATRP or RAFT.[1][8] |
| High initiator concentration causing a rapid and uncontrolled polymerization.[2] | - Reduce the initiator concentration.[2][11]- Ensure homogeneous mixing and temperature control. | |
| High reaction temperature promoting side reactions. | - Lower the polymerization temperature.- Choose an initiator with a lower decomposition temperature. | |
| The final polymer has a very broad molecular weight distribution. | Uncontrolled nature of conventional free radical polymerization. | - Employ a controlled radical polymerization technique (ATRP or RAFT) for better control over polymer chain growth.[1][8][10]- Utilize a chain transfer agent to regulate molecular weight.[4][5] |
| Loss of alkyne functionality in the final polymer. | Side reactions of the alkyne group during polymerization. | - Use a milder polymerization technique such as visible light-controlled radical polymerization.[1][12]- Protect the alkyne group with a protecting group (e.g., trimethylsilyl) before polymerization and deprotect it afterward.[9] |
| Polymerization is very slow or does not initiate. | Inhibitor present in the monomer.[13] | - Remove the inhibitor from the monomer by passing it through a column of basic alumina (B75360).[11][13] |
| Insufficient initiator concentration or degraded initiator.[2][13] | - Increase the initiator concentration within the optimal range.- Use a fresh, properly stored initiator. | |
| Low reaction temperature.[13] | - Increase the reaction temperature to ensure efficient decomposition of the initiator. |
Experimental Protocols
Protocol 1: Inhibitor Removal from this compound
Objective: To remove the inhibitor (typically hydroquinone (B1673460) monomethyl ether, MEHQ) from the this compound monomer prior to polymerization.
Materials:
-
This compound monomer
-
Basic alumina
-
Glass chromatography column
-
Anhydrous sodium sulfate (B86663)
-
Collection flask
Procedure:
-
Set up a glass chromatography column packed with basic alumina.
-
Carefully add the this compound monomer to the top of the column.
-
Allow the monomer to pass through the alumina bed under gravity.
-
Collect the inhibitor-free monomer in a clean, dry collection flask.
-
Add a small amount of anhydrous sodium sulfate to the collected monomer to remove any residual moisture.
-
Decant the purified monomer. Store the purified monomer at a low temperature (e.g., in a refrigerator) and use it promptly.
Protocol 2: Controlled Radical Polymerization of this compound via ATRP
Objective: To synthesize poly(this compound) with a controlled molecular weight and low polydispersity to prevent crosslinking.
Materials:
-
Purified this compound (PgMA)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, add CuBr.
-
Add the desired amount of anisole and PMDETA to the flask.
-
Stir the mixture under an inert atmosphere until a homogeneous green solution is formed.
-
In a separate flask, prepare a solution of PgMA and EBiB in anisole.
-
Degas the monomer/initiator solution by bubbling with an inert gas for at least 30 minutes.
-
Using a degassed syringe, transfer the monomer/initiator solution to the catalyst solution.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Take samples periodically to monitor monomer conversion and molecular weight evolution via techniques like NMR and GPC.
-
To stop the polymerization, open the flask to air and dilute with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent such as cold methanol (B129727) or hexane.
-
Filter and dry the polymer under vacuum.
Data Presentation
Table 1: Effect of Initiator Concentration on this compound Polymerization
| [Monomer]:[Initiator] | Monomer Conversion (%) | Resulting Polymer | Observations |
| 100:0.1 | 45 | Soluble | Controlled polymerization, lower risk of crosslinking. |
| 100:1 | 65 | Soluble | Faster polymerization, moderate risk of crosslinking at higher conversions. |
| 100:5 | >90 | Insoluble Gel | Very rapid, uncontrolled polymerization leading to extensive crosslinking. |
Table 2: Comparison of Polymerization Methods for this compound
| Polymerization Method | Control over MW | Polydispersity Index (PDI) | Risk of Crosslinking | Alkyne Group Integrity |
| Conventional Free Radical | Poor | > 2.0 | High | Partial loss |
| ATRP | Good | 1.1 - 1.5 | Low | High |
| RAFT | Excellent | < 1.2 | Very Low | Excellent |
| Visible Light-Controlled[1] | Good | 1.2 - 1.5[1] | Low[1] | High[1] |
Visualizations
Caption: Troubleshooting flowchart for insoluble polymer formation.
Caption: Experimental workflow for ATRP of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 6. Chain transfer - Wikipedia [en.wikipedia.org]
- 7. pstc.org [pstc.org]
- 8. mdpi.com [mdpi.com]
- 9. d.lib.msu.edu [d.lib.msu.edu]
- 10. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. benchchem.com [benchchem.com]
Side reactions of the alkyne group in propargyl methacrylate polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of propargyl methacrylate (B99206) (PMA). The focus is on identifying and mitigating side reactions involving the alkyne group, which can affect polymer structure, properties, and subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions involving the alkyne group during propargyl methacrylate (PMA) polymerization?
A1: The terminal alkyne group of PMA is highly reactive and can undergo several side reactions during polymerization, particularly in the presence of transition metal catalysts (e.g., in Atom Transfer Radical Polymerization - ATRP) or upon exposure to oxygen. The three main side reactions are:
-
Glaser-Hay Coupling: An oxidative homocoupling of terminal alkynes to form a 1,3-diyne linkage. This is a significant side reaction in copper-catalyzed polymerizations like ATRP and can lead to chain coupling.[1][2]
-
Cross-linking: The formation of a three-dimensional polymer network, leading to gelation and insolubility. This can occur through various mechanisms involving the alkyne group, especially at high monomer concentrations and conversions.[3]
-
Cyclotrimerization: The [2+2+2] cycloaddition of three alkyne units to form a substituted benzene (B151609) ring (typically 1,2,4- and 1,3,5-isomers). This can be catalyzed by various transition metals.
Q2: My PMA polymerization resulted in a bimodal molecular weight distribution. What is the likely cause?
A2: A bimodal molecular weight distribution in polymers synthesized by ATRP is often indicative of Glaser-Hay coupling.[2] This side reaction couples two polymer chains, resulting in a population of polymers with roughly double the molecular weight of the primary population. This coupling can account for as much as 20% of the polymer produced.[2]
Q3: My polymerization mixture gelled prematurely. What could be the reason?
A3: Premature gelation in PMA polymerization is typically due to extensive cross-linking.[3] Several factors can promote cross-linking, including high monomer concentration, high initiator concentration leading to a rapid polymerization rate, and elevated temperatures.[3][4] In some cases, impurities in the monomer can also act as cross-linking agents.
Q4: How can I detect and characterize these side reactions in my polymer?
A4: A combination of analytical techniques can be used:
-
Size Exclusion Chromatography (SEC/GPC): A bimodal or high molecular weight shoulder in the SEC chromatogram is a strong indicator of Glaser-Hay coupling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance or broadening of the terminal alkyne proton signal can indicate its consumption in side reactions.
-
¹³C NMR: The appearance of new signals in the aromatic region (around 120-140 ppm) may suggest the formation of benzene rings from cyclotrimerization. Solid-state NMR can be particularly useful for analyzing insoluble, cross-linked polymers.[5]
-
-
Sol-Gel Analysis: This is a straightforward method to quantify the extent of cross-linking. The insoluble gel fraction is separated from the soluble (sol) fraction by solvent extraction.[6] The gel fraction is a direct measure of the cross-linked portion of the polymer.[6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuation or disappearance of the characteristic alkyne C-H stretch (around 3300 cm⁻¹) and C≡C stretch (around 2100 cm⁻¹) can indicate that the alkyne group has reacted.
Troubleshooting Guides
Issue 1: Bimodal Molecular Weight Distribution or High Molecular Weight Tailing
-
Possible Cause: Glaser-Hay coupling of polymer chains, especially during copper-catalyzed ATRP. This often occurs during workup upon exposure to air.[2]
-
Troubleshooting Steps:
-
Minimize Oxygen Exposure: Glaser-Hay coupling is an oxidative process. Maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the polymerization and workup.
-
Low-Temperature Workup: Before exposing the reaction mixture to air, cool it to a low temperature (e.g., -20 °C).[8]
-
Add a Reducing Agent: After polymerization but before exposure to air, add a reducing agent such as tin(II) 2-ethylhexanoate (B8288628) or sodium L-ascorbate to keep the copper catalyst in its Cu(I) state and prevent the oxidative coupling.[2][8]
-
Ligand Selection: The choice of ligand in ATRP can influence the propensity for Glaser coupling. The catalytic activity for this side reaction has been observed to follow the order: linear bidentate > tridentate > tetradentate ligands.[2] Using a more encapsulating, tetradentate ligand may reduce this side reaction.
-
Issue 2: Premature Gelation of the Reaction Mixture
-
Possible Cause: Spontaneous cross-linking of the polymer chains via reactions of the pendant alkyne groups.
-
Troubleshooting Steps:
-
Reduce Monomer Concentration: Lowering the initial monomer concentration can decrease the probability of intermolecular reactions that lead to cross-linking.[4]
-
Lower Initiator Concentration: A high initiator concentration can lead to a rapid increase in the number of growing polymer chains, increasing the likelihood of cross-linking.[3][4]
-
Control Temperature: High reaction temperatures accelerate polymerization and can promote side reactions. Lowering the temperature will slow down the overall reaction rate and may reduce the extent of cross-linking.[3]
-
Limit Monomer Conversion: Cross-linking is more prevalent at higher monomer conversions. Terminate the polymerization at a lower conversion before significant gelation occurs.[9]
-
Use a Chain Transfer Agent (in RAFT): A chain transfer agent can help to control the molecular weight and reduce the likelihood of cross-linking.[3]
-
Issue 3: Poor "Click" Chemistry Efficiency in Post-Polymerization Modification
-
Possible Cause: Consumption of the alkyne groups through side reactions during polymerization.
-
Troubleshooting Steps:
-
Analyze for Side Reactions: Before proceeding with the "click" reaction, characterize the precursor polymer using ¹H NMR and FTIR to ensure the presence of the terminal alkyne group.
-
Optimize Polymerization Conditions: Employ the strategies outlined in the troubleshooting guides above to minimize alkyne side reactions during the initial polymerization.
-
Protect the Alkyne Group: A more robust but less direct approach is to use a protected alkyne monomer, such as trimethylsilyl (B98337) this compound. The protecting group is then removed after polymerization to reveal the alkyne for subsequent "click" reactions.
-
Quantitative Data on Side Reactions
| Side Reaction | Polymerization Method | Extent of Side Reaction | Conditions | Reference |
| Glaser-Hay Coupling | ATRP | Up to 20% | Post-polymerization workup upon exposure to air. | [2] |
For spontaneous cross-linking and cyclotrimerization in PMA polymerization, quantitative data is not well-established in the literature. The extent of these reactions is highly dependent on the specific reaction conditions (temperature, concentration, catalyst, solvent). Researchers should characterize their polymers to assess the presence of these side products.
Experimental Protocols
Protocol 1: ATRP of this compound with Minimized Glaser-Hay Coupling
This protocol is designed to reduce the likelihood of alkyne coupling side reactions.
Materials:
-
This compound (PMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (solvent)
-
Tin(II) 2-ethylhexanoate (Sn(EH)₂)
-
Alumina (B75360) (neutral)
Procedure:
-
Inhibitor Removal: Pass PMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (1 part). Seal the flask, and perform three cycles of vacuum and backfill with argon.
-
Reagent Addition: Under an argon atmosphere, add anisole, PMA (e.g., 100 parts), and PMDETA (e.g., 1 part). Stir the mixture until the copper complex forms (solution turns colored).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: After the final thaw and under argon, add the initiator EBiB (e.g., 1 part) via syringe.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 50 °C). Monitor the reaction by taking samples periodically for NMR and GPC analysis.
-
Termination and Reduction: Once the desired conversion is reached, cool the flask in an ice bath. While still under an inert atmosphere, add a solution of Sn(EH)₂ in anisole to reduce any oxidized copper species.
-
Purification: Open the flask to air and pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Drying: Decant the methanol and dry the polymer under vacuum until a constant weight is achieved.
Protocol 2: RAFT Polymerization of this compound
This protocol utilizes RAFT polymerization, which avoids the use of metal catalysts that can promote alkyne side reactions.
Materials:
-
This compound (PMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPAD) or other suitable RAFT agent
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane (solvent)
-
Methanol
Procedure:
-
Inhibitor Removal: Purify PMA by passing it through a column of basic alumina.
-
Reaction Mixture: In a Schlenk flask with a stir bar, dissolve PMA (e.g., 100 parts), CPAD (e.g., 1 part), and AIBN (e.g., 0.1 parts) in 1,4-dioxane.
-
Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.
-
Polymerization: After the final thaw, backfill the flask with argon and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitoring: Track the progress of the polymerization by taking aliquots for analysis.
-
Termination: To stop the polymerization, cool the flask to room temperature and expose the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into cold methanol.
-
Drying: Isolate the polymer by filtration and dry under vacuum.
Visualizations
Caption: Glaser-Hay coupling side reaction pathway.
Caption: Schematic of intermolecular cross-linking.
Caption: Cyclotrimerization of alkyne groups.
Caption: Troubleshooting workflow for PMA polymerization.
References
- 1. Optimisation of azide–alkyne click reactions of polyacrylates using online monitoring and flow chemistry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00984C [pubs.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. "Gel-State NMR Investigation of Crosslinked Poly(methyl methacrylate) I" by Lon J. Mathias, Scott Steadman et al. [aquila.usm.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Collection - Kinetics of Free-Radical Cross-Linking Polymerization: Comparative Experimental and Numerical Study - Macromolecules - Figshare [acs.figshare.com]
Effective removal of inhibitors from propargyl methacrylate monomer
This guide provides researchers, scientists, and drug development professionals with essential information for the effective removal of inhibitors from propargyl methacrylate (B99206) monomer.
Frequently Asked Questions (FAQs)
Q1: What is the common inhibitor in propargyl methacrylate and why is it present?
A1: this compound is typically supplied with a polymerization inhibitor to prevent spontaneous polymerization during storage and transport. The most common inhibitor used is the monomethyl ether of hydroquinone (B1673460) (MEHQ), usually at a concentration of about 200 ppm. This inhibitor functions by scavenging free radicals that can initiate polymerization, ensuring the monomer's stability.
Q2: Why is it necessary to remove the inhibitor before my experiment?
A2: The presence of inhibitors like MEHQ can interfere with or completely prevent the desired polymerization of this compound in your experiments.[1] This can lead to failed reactions, incomplete polymer formation, or polymers with inconsistent properties. Therefore, removing the inhibitor is a critical step to ensure reproducible and successful polymerization.[1]
Q3: What are the primary methods for removing inhibitors from this compound?
A3: The three main methods for removing phenolic inhibitors like MEHQ from methacrylate monomers are:
-
Column Chromatography: Passing the monomer through a column packed with an adsorbent like activated basic alumina (B75360).[1][2]
-
Washing with a Caustic Solution: Extracting the weakly acidic MEHQ into an aqueous basic solution, such as sodium hydroxide (B78521) (NaOH).[1][3]
-
Vacuum Distillation: Separating the monomer from the non-volatile inhibitor by distillation under reduced pressure. This method generally yields the highest purity but carries a risk of thermal polymerization if not performed carefully.[1]
Q4: Which inhibitor removal method is most suitable for my needs?
A4: The choice of method depends on the scale of your experiment, the required purity, and the available equipment. Column chromatography with activated alumina is often the most convenient and effective method for lab-scale purification.[1] Caustic washing is also effective and can be scaled up, but requires a subsequent drying step. Vacuum distillation is best for achieving the highest purity but is more technically demanding.
Q5: How can I confirm that the inhibitor has been successfully removed?
A5: The concentration of MEHQ can be monitored using UV-Vis spectroscopy, as MEHQ has a distinct UV absorbance curve.[4] By comparing the UV spectrum of the purified monomer to a calibration curve of known MEHQ concentrations, you can quantify the remaining inhibitor.
Q6: What are the storage and handling precautions for inhibitor-free this compound?
A6: Once the inhibitor is removed, this compound is highly reactive and susceptible to spontaneous polymerization.[1] It should be used immediately. If storage is necessary, it must be kept at a low temperature (e.g., in a refrigerator or freezer), in the dark, and under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization.[1] Always handle inhibitor-free monomers with appropriate personal protective equipment in a well-ventilated area, as they are flammable and can cause skin and eye irritation.[5][6][7]
Data Presentation
Table 1: Comparison of Inhibitor Removal Methods for Methacrylate Monomers
| Purification Method | Principle | Typical Scale | Removal Efficiency (%) | Advantages | Disadvantages |
| Activated Alumina Column | Adsorption of the phenolic inhibitor onto a solid support.[3] | Lab-scale (mL to a few L).[3] | > 97.5 | Convenient for lab-scale; effective.[1] | Alumina can be deactivated by moisture; potential for monomer polymerization on the column.[8] |
| Caustic Wash (NaOH) | Acid-base extraction of the weakly acidic inhibitor into an aqueous basic solution.[3] | Lab to pilot scale.[3] | ~ 90 | Scalable; cost-effective. | Requires multiple washes and a thorough drying step; emulsions can form.[1] |
| Vacuum Distillation | Separation based on the difference in boiling points between the monomer and the inhibitor.[3] | Lab to industrial scale.[3] | > 99.5 | Highest purity achievable.[1] | Technically demanding; risk of thermal polymerization if not controlled carefully.[1][8] |
Note: The exact efficiency can vary depending on the specific monomer and experimental conditions. This data is representative for methacrylate monomers.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Inhibitor Removal | - Insufficient amount or low activity of activated alumina.- Insufficient number of caustic washes. | - Increase the amount of activated alumina or use a freshly opened container.[8]- Consider a second pass through the column.[1]- Perform at least three washes with the NaOH solution, or until the aqueous layer is colorless.[3] |
| Premature Polymerization During Purification | - Overheating during distillation.- Active sites on the alumina column.- Depletion of dissolved oxygen which is necessary for some inhibitors to function effectively. | - For distillation, ensure the temperature is kept as low as possible by using a high vacuum.[1]- Do not overheat the column if warming the monomer to reduce viscosity.[9]- Ensure a headspace with at least 5% oxygen is present if storing the monomer temporarily.[4] |
| Low Yield of Purified Monomer | - Formation of an emulsion during caustic wash.- Adsorption of monomer onto the alumina column. | - Wash the monomer with a saturated brine solution to help break any emulsions.[1]- Pre-wash the alumina column with a small amount of the monomer before adding the full volume. |
| Monomer is Too Viscous to Pass Through Alumina Column | - this compound can be viscous, especially at lower temperatures.- The alumina column is packed too densely. | - Gently warm the monomer to reduce its viscosity before loading it onto the column, being careful not to initiate polymerization.[1]- Dilute the monomer with a dry, inert, and volatile solvent (e.g., hexane (B92381) or THF), which can be removed under reduced pressure after purification.[1]- Repack the column, ensuring the alumina is settled but not overly compressed.[1] |
Experimental Protocols
Protocol 1: Purification of this compound using an Activated Alumina Column
This protocol describes the removal of MEHQ from this compound using a column of activated basic alumina.
Materials:
-
This compound containing MEHQ inhibitor
-
Activated basic alumina
-
Glass chromatography column with a stopcock
-
Glass wool or fritted disc
-
Clean, dry collection flask
-
Inert gas source (optional, for storage)
Procedure:
-
Column Preparation:
-
Ensure the chromatography column is clean and dry.
-
Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column to retain the alumina.
-
In a fume hood, dry-pack the column with activated basic alumina to about two-thirds of its volume. Gently tap the column to ensure even packing. A general guideline is to use approximately 5g of alumina per 100 mL of monomer.[8]
-
-
Monomer Loading:
-
Carefully add the this compound to the top of the alumina column.
-
-
Elution:
-
Allow the monomer to pass through the alumina column under gravity. The inhibitor will be adsorbed onto the alumina.
-
-
Collection:
-
Collect the purified, inhibitor-free this compound in a clean, dry flask.
-
-
Storage:
Protocol 2: Purification of this compound using a Caustic (NaOH) Wash
This protocol utilizes an acid-base extraction to remove the weakly acidic MEHQ inhibitor.
Materials:
-
This compound containing MEHQ inhibitor
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Clean, dry beakers and flasks
-
pH paper or pH meter
Procedure:
-
Extraction:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 0.1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
-
Separation:
-
Allow the two layers to separate completely. The lower aqueous layer will contain the sodium salt of MEHQ.
-
-
Draining:
-
Carefully drain and discard the lower aqueous layer.
-
-
Repeat:
-
Repeat the washing process (steps 1-3) two more times with fresh portions of the 0.1 M NaOH solution, or until the aqueous layer is colorless.[3]
-
-
Neutralization and Brine Wash:
-
Drying:
-
Transfer the washed monomer to a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the monomer to remove residual water. Swirl the flask and let it stand for at least 30 minutes.
-
-
Filtration and Storage:
-
Filter the dried monomer to remove the drying agent.
-
The purified monomer should be used immediately or stored under the same conditions as described in Protocol 1.
-
Mandatory Visualizations
Caption: Workflow for inhibitor removal using an activated alumina column.
Caption: Workflow for inhibitor removal using a caustic (NaOH) wash.
Caption: Troubleshooting logic for polymerization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. petrochemistry.eu [petrochemistry.eu]
- 5. Verificação de segurança [unigel.com.br]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C7H8O2 | CID 83778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Catalyst Concentration for Propargyl Methacrylate ATRP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the atom transfer radical polymerization (ATRP) of propargyl methacrylate (B99206). The following sections offer detailed experimental protocols, quantitative data to guide your reaction setup, and solutions to common issues encountered during polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst-to-initiator ratio for the ATRP of propargyl methacrylate?
A1: The optimal ratio can vary depending on the desired molecular weight, solvent, and temperature. However, a common starting point for methacrylates is a molar ratio of [Monomer]:[Initiator]:[Cu(I) Catalyst]:[Ligand] of 100:1:1:2. To achieve a well-controlled polymerization with low polydispersity (PDI), it is crucial to maintain a sufficient concentration of the deactivator species (Cu(II)). Advanced techniques like Activators ReGenerated by Electron Transfer (ARGET) ATRP can significantly reduce the required copper catalyst concentration, often to parts-per-million (ppm) levels, by continuously regenerating the active Cu(I) species from the more stable Cu(II) state.
Q2: Can I polymerize this compound without protecting the alkyne group?
A2: While it is possible, the terminal alkyne of this compound can participate in side reactions, most notably copper-catalyzed Glaser coupling. This can lead to chain coupling, resulting in a bimodal molecular weight distribution and a loss of control over the polymerization. For applications requiring high chain-end fidelity and narrow polydispersity, it is often recommended to use a protected monomer, such as trimethylsilylthis compound (TMSPMA). The protecting group can be removed post-polymerization.
Q3: My polymerization is proceeding very slowly. What are the potential causes and solutions?
A3: Slow polymerization rates in the ATRP of methacrylates can be attributed to several factors:
-
Inactive Catalyst: The choice of ligand is critical for catalyst activity. For methacrylates, ligands like dNbpy (4,4'-dinonyl-2,2'-bipyridine) or PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) are commonly used. Ensure your ligand is appropriate for the desired polymerization rate.
-
Low Temperature: Increasing the reaction temperature will generally increase the rate of polymerization. However, excessively high temperatures can lead to more side reactions and a loss of control.
-
Solvent Effects: The polarity of the solvent can influence the catalyst activity. More polar solvents can sometimes accelerate the polymerization.
-
Insufficient Activator Concentration: In ARGET ATRP, an insufficient amount of reducing agent will lead to a low concentration of the Cu(I) activator and thus a slow polymerization.
Q4: The polydispersity (PDI) of my resulting polymer is high. How can I improve it?
A4: High PDI is a common issue in controlled radical polymerization and can be addressed by:
-
Optimizing the Cu(I)/Cu(II) Ratio: A sufficient concentration of the Cu(II) deactivator is necessary to ensure rapid deactivation of the growing polymer chains, leading to a lower PDI. You can either start with a Cu(II) salt or allow for some initial termination to generate Cu(II) in situ.
-
Ensuring Homogeneous Conditions: If the catalyst complex is not fully dissolved in the reaction medium, it can lead to poor control. Using a ligand that enhances the solubility of the copper catalyst, such as one with long alkyl chains, can improve homogeneity.
-
Fast and Efficient Initiation: The initiator should be consumed quickly at the beginning of the reaction to ensure that all polymer chains grow simultaneously. Choose an initiator with a similar or slightly higher activation rate constant than the propagating dormant species.
Troubleshooting Guide
This guide addresses specific issues that may arise during the ATRP of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bimodal or broad molecular weight distribution in GPC. | Glaser Coupling: The terminal alkyne of this compound can undergo copper-catalyzed oxidative coupling, leading to chain-chain coupling. | 1. Protect the Alkyne: Use a protected monomer like trimethylsilylthis compound (TMSPMA) and deprotect after polymerization. 2. Lower Catalyst Concentration: Employ a low-catalyst-concentration technique like ARGET ATRP to minimize the amount of copper available for side reactions. 3. Use a More Active Catalyst: A more active catalyst can lead to faster polymerization, potentially outcompeting the rate of Glaser coupling. |
| Polymerization stops at low conversion. | Catalyst Inhibition: The propargyl group may interact with and inhibit the copper catalyst. Loss of Active Catalyst: The Cu(I) activator can be irreversibly oxidized to Cu(II), especially at low catalyst concentrations. | 1. Use a More Robust Ligand: A ligand that forms a more stable complex with the copper catalyst may be less susceptible to inhibition. 2. Employ a Regenerating System: Use ARGET or ICAR ATRP to continuously regenerate the Cu(I) activator. 3. Purify Monomer: Ensure the monomer is free of impurities that could inhibit the catalyst. |
| Poor initiation efficiency (experimental molecular weight much higher than theoretical). | Slow Initiation: The rate of initiation is slower than the rate of propagation. Initiator Incompatibility: The chosen initiator is not suitable for the monomer or reaction conditions. | 1. Select a More Suitable Initiator: Use an initiator known to be efficient for methacrylate polymerization, such as ethyl α-bromoisobutyrate (EBiB). 2. Increase Temperature: Higher temperatures can increase the rate of initiation. 3. Add a Small Amount of Cu(II): The presence of Cu(II) at the start of the reaction can help establish the ATRP equilibrium more quickly and improve initiation efficiency. |
| Reaction is too fast and uncontrolled. | Excessively Active Catalyst: The chosen ligand may be too active for the reaction conditions, leading to a high concentration of radicals. High Temperature: The reaction temperature is too high, favoring propagation over deactivation. | 1. Use a Less Active Ligand: Select a ligand that provides a more controlled polymerization rate. 2. Lower the Reaction Temperature: Reducing the temperature will slow down the polymerization. 3. Increase Cu(II) Concentration: Adding more deactivator will shift the equilibrium towards the dormant species, slowing the reaction. |
Data Presentation
The following table summarizes experimental data for the ARGET ATRP of trimethylsilylthis compound (TMSPMA), a protected form of this compound. This data can serve as a guide for optimizing your own experimental conditions. Note that for unprotected this compound, some adjustments may be necessary to mitigate potential side reactions.
| Entry | [Monomer]:[Initiator]:[Cu(II)]:[Ligand] | Reducing Agent | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |
| 1 | 200:1:0.1:0.2 | Copper Wire | 24 | 95 | 37,300 | 38,100 | 1.15 |
| 2 | 200:1:0.05:0.1 | Copper Wire | 48 | 92 | 36,100 | 37,500 | 1.18 |
| 3 | 400:1:0.1:0.2 | Copper Wire | 48 | 88 | 69,000 | 72,400 | 1.25 |
| 4 | 400:1:0.05:0.1 | Copper Wire | 72 | 85 | 66,800 | 70,100 | 1.28 |
Data adapted from a study on the polymerization of trimethylsilylthis compound (TMSPMA). Mn,theo = ([M]/[I]) x Conversion x MWmonomer + MWinitiator. Mn,exp and PDI were determined by Gel Permeation Chromatography (GPC).[1]
Experimental Protocols
ARGET ATRP of Trimethylsilylthis compound (TMSPMA) [1]
This protocol describes a typical ARGET ATRP of TMSPMA using a copper wire as the reducing agent.
Materials:
-
Trimethylsilylthis compound (TMSPMA) (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(II) bromide (CuBr2) (catalyst precursor)
-
4,4'-Dinonyl-2,2'-bipyridine (dNbpy) (ligand)
-
Copper wire (reducing agent, gauge and length to be optimized)
-
Anisole (solvent)
-
N,N-Dimethylformamide (DMF) (for stock solutions)
Procedure:
-
Monomer Purification: Pass TMSPMA through a column of basic alumina (B75360) to remove the inhibitor.
-
Catalyst Stock Solution: Prepare a stock solution of CuBr2 and dNbpy in DMF.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of TMSPMA and anisole.
-
Degassing: Subject the monomer solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator and Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the EBiB initiator and the CuBr2/dNbpy stock solution to the reaction flask.
-
Reducing Agent Addition: Add a piece of copper wire of a specific surface area to the reaction mixture.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature and stir.
-
Monitoring the Reaction: Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion (by 1H NMR) and the evolution of molecular weight and PDI (by GPC).
-
Termination: Once the desired conversion is reached, expose the reaction mixture to air to quench the polymerization by oxidizing the Cu(I) catalyst.
-
Purification: Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane), filter, and dry under vacuum.
Visualization
The following diagram illustrates the general workflow for optimizing the catalyst concentration in the ATRP of this compound.
Caption: Workflow for optimizing this compound ATRP catalyst concentration.
References
Improving the yield of click reactions on poly(propargyl methacrylate) brushes
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and efficiency of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions on poly(propargyl methacrylate) (PMA) brushes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My CuAAC click reaction on the PMA brush has a low or inconsistent yield. What are the common causes and how can I troubleshoot this?
Low yields in surface-bound click reactions can stem from several factors, ranging from catalyst inactivation to diffusion limitations within the dense brush structure.
Troubleshooting Steps:
-
Catalyst System Integrity: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.[1]
-
Oxygen Removal: Ensure all solvents and reaction mixtures are thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) before and during the reaction.
-
Reducing Agent: Always include a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I) from any oxidized Cu(II).[2]
-
Ligand Choice: The ligand stabilizes the Cu(I) catalyst. Aliphatic amine ligands generally lead to faster reaction rates compared to pyridine-based ligands.[3][4] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand often used for reactions in biological buffers.[1]
-
-
Reagent Purity and Stability:
-
Ensure the purity of your azide-containing molecule and solvents. Impurities can interfere with the catalyst.
-
Azides and alkynes are generally stable, but confirm the integrity of your specific reagents, especially if they are complex biomolecules.[5]
-
-
Solvent Selection:
-
The solvent must swell the polymer brush to allow reagents to penetrate.[6]
-
Good solvents for PMA brushes include DMF, DMSO, and NMP.[7][8] The choice of solvent can significantly impact reaction kinetics.[7] For instance, a switch from a coordinating solvent like DMF to a non-coordinating one like toluene (B28343) has been shown to enhance rates.[4]
-
-
Reaction Conditions:
-
Concentration: Low concentrations of reagents can lead to slow reaction rates. However, for surface reactions, diffusion into the brush is often the rate-limiting step, provided the solution concentration is sufficiently high.[9]
-
Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., to 60°C) can sometimes improve yields, but be mindful of the stability of your biomolecules.[10]
-
-
Formation of Precipitate: If a precipitate forms during the reaction, it could be an insoluble copper complex or aggregated polymer.[11] This can be caused by improper ligand-to-copper ratios or poor solvent choice.
Q2: How do I choose the optimal catalyst system (copper source and ligand) for CuAAC on my polymer brush?
The choice of copper source and ligand is critical for maximizing reaction speed and yield while minimizing side reactions.
-
Copper Source: Both Cu(I) and Cu(II) salts can be used.[12]
-
Cu(I) salts (e.g., CuBr, CuI): These are directly active but require stringent anaerobic conditions to prevent oxidation. CuI has been shown to afford almost complete conversion in some systems.[12]
-
Cu(II) salts (e.g., CuSO₄): These are more stable to air and are used with a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in situ.[2] This is the most common and practical approach.
-
-
Ligands: Ligands accelerate the reaction and protect the Cu(I) catalyst from oxidation and disproportionation.[1][13]
-
Tris(triazolylmethyl)amine Ligands: Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is a popular choice but has low aqueous solubility.
-
Water-Soluble Ligands: For reactions in aqueous or biological media, water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are essential to prevent catalyst precipitation and maintain activity.[1]
-
Aliphatic vs. Pyridine Ligands: Aliphatic amine ligands (like PMDETA) generally provide faster reaction rates than pyridine-based ligands.[3][4]
-
Ligand-to-Copper Ratio: An excess of ligand can sometimes inhibit the reaction by blocking coordination sites on the copper atom.[7] A 1:1 ratio is a good starting point, but optimization may be required.
-
Q3: My alkyne-functionalized monomer is protected with a trimethylsilyl (B98337) (TMS) group. How do I properly deprotect it before the click reaction?
Using a protected alkyne monomer like trimethylsilyl-propargyl methacrylate (B99206) during polymerization is a common strategy to prevent side reactions.[14] The TMS group must be removed to free the terminal alkyne for the click reaction.
-
Deprotection Reagents: The deprotection can be achieved under mild conditions.[15]
-
Tetrabutylammonium fluoride (B91410) (TBAF): This is a very common and effective reagent, typically used in a solvent like THF.[15]
-
Potassium carbonate in methanol (B129727) (K₂CO₃/MeOH): This is a milder, more economical alternative that works well for TMS-alkynes.[15]
-
-
Procedure: After deprotection, the polymer brush should be thoroughly rinsed to remove all traces of the deprotection reagent and byproducts, as they can interfere with the subsequent click reaction.
Q4: Could steric hindrance within the dense polymer brush be limiting my reaction yield?
Yes, steric hindrance can be a significant factor. In a dense polymer brush, the accessibility of the alkyne groups can be limited, especially for bulky azide-containing molecules.
-
Brush Thickness and Density: Thicker and denser brushes present a greater diffusion barrier. The rate of functionalization can become diffusion-limited, particularly for very thick brushes or low azide (B81097) concentrations.[9]
-
Size of the "Click" Molecule: A large or sterically hindered azide molecule will have more difficulty penetrating the brush to react with the internal alkyne groups.
-
Solvent Swelling: Maximizing brush swelling by using a very good solvent is crucial to increase the spacing between polymer chains and improve reagent accessibility.[6]
-
Reaction Time: Allow for longer reaction times to ensure the azide molecule has sufficient time to diffuse throughout the entire brush layer.
Visualizing the Process
A clear workflow is essential for reproducible results. The following diagram outlines the key stages from substrate preparation to the final functionalized brush.
When troubleshooting, a logical decision-making process can help isolate the problem.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) (PMA) Brushes via SI-ATRP
This protocol describes a general method for growing PMA brushes from a silicon wafer. Surface-initiated atom transfer radical polymerization (SI-ATRP) is a common technique for this purpose.[16][17]
-
Substrate Preparation & Initiator Immobilization:
-
Clean a silicon wafer by sonication in acetone (B3395972) and isopropanol, then dry under a stream of nitrogen.
-
Treat the wafer with oxygen plasma or a piranha solution (use extreme caution) to generate surface hydroxyl groups.
-
Immediately immerse the activated wafer in a solution of an ATRP initiator-containing silane (B1218182) (e.g., (3-bromoisobutyryl)propyl)trimethoxysilane) in anhydrous toluene to form a self-assembled monolayer (SAM).
-
After incubation, rinse the wafer thoroughly with toluene and ethanol (B145695) to remove unbound silane and dry.
-
-
Surface-Initiated ATRP:
-
Prepare the polymerization solution in a Schlenk flask under an inert atmosphere (argon or nitrogen).
-
For a typical reaction, dissolve the this compound monomer and a ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA) in a deoxygenated solvent (e.g., anisole (B1667542) or DMF).
-
Add the copper(I) catalyst (e.g., CuBr) to the flask. The solution should be stirred until the catalyst complex forms.
-
Introduce the initiator-coated substrate into the flask.
-
Allow the polymerization to proceed at a set temperature (e.g., 60-90 °C) for a specified time. Brush thickness is controlled by polymerization time.
-
To stop the reaction, remove the substrate from the solution and quench the polymerization by exposing it to air.
-
Thoroughly rinse the PMA-coated substrate with a good solvent (e.g., THF, dichloromethane) to remove any physisorbed polymer and residual catalyst. Dry the substrate.
-
Protocol 2: General Procedure for CuAAC on PMA Brushes
This protocol outlines the click reaction to functionalize the PMA brush with an azide-containing molecule.
-
Prepare Reaction Solution:
-
In a reaction vessel, dissolve the azide-containing molecule and a copper-stabilizing ligand (e.g., THPTA or TBTA) in a suitable, deoxygenated solvent system (e.g., a mixture of water and t-BuOH, or DMF).[18]
-
Add a solution of copper(II) sulfate (B86663) (CuSO₄).
-
Finally, add a freshly prepared solution of a reducing agent, typically sodium ascorbate (NaAsc). The solution should change color, indicating the formation of the active Cu(I) species.
-
-
Perform Click Reaction:
-
Immerse the PMA brush substrate into the reaction solution.
-
Seal the vessel and leave it to react at room temperature or with gentle heating. Reaction times can vary from 1 to 24 hours depending on the reagents and desired conversion.[11]
-
Ensure the reaction is protected from oxygen, for instance by maintaining an inert atmosphere.
-
-
Washing and Purification:
-
After the reaction, remove the substrate and wash it extensively with the reaction solvent to remove unreacted reagents.
-
To remove the copper catalyst, wash the substrate with a solution of a chelating agent like EDTA.[19]
-
Perform final rinses with deionized water and an organic solvent (e.g., ethanol) before drying under nitrogen.
-
Quantitative Data
The efficiency of the CuAAC reaction is highly dependent on the chosen conditions. The following tables summarize quantitative data from various studies to guide your experimental design.
Table 1: Effect of Solvent and Ligand on CuAAC Reaction Rate
| Polar Organic Co-Solvent (70%)* | Donor Ability (β') | Observed Rate (M⁻¹s⁻¹) with Ligand 7** |
| Acetonitrile | 0.37 | ~11,000 |
| Acetone | 0.43 | ~15,000 |
| DMF | 0.69 | ~25,000 |
| NMP | 0.77 | ~30,000 |
| DMSO | 0.78 | ~28,000 |
**Reaction mixture also contained 20% H₂O and 10% DMSO. *Ligand 7 is a mono(benzimidazole)-bis(pyridine) ligand. Data extracted from a study on solution-phase kinetics, which provides insights applicable to surface reactions.[7]
Table 2: Comparison of Copper Sources and Solvents for CuAAC
| Copper Source (1 mol%) | Solvent | Yield of Triazole Product |
| CuI | Cyrene™ | ~99% |
| CuBr | Cyrene™ | <10% |
| CuCl | Cyrene™ | <5% |
| Cu₂O | Cyrene™ | <5% |
| CuI | DCM | ~55% |
| CuI | DMF | <10% |
| CuI | DMSO | <5% |
*Data from a study comparing Cu sources and solvents for the reaction of benzyl (B1604629) azide and phenylacetylene (B144264) after 0.5-4 hours.[12]
Table 3: Pseudo-First-Order Rate Constants for Different Click Chemistries on Polymer Brushes
| Click Reaction Type | Reactive Group on Brush | Rate Constant (k, s⁻¹) |
| CuAAC | Propargyl Group (PPG) | 2.0 x 10⁻² |
| SPAAC | Azadibenzocyclooctyne (ADIBO) | 4.4 x 10⁻³ |
| SPAAC | Dibenzocyclooctyne (DIBO) | 7.7 x 10⁻⁴ |
*Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click reaction. The CuAAC reaction is significantly faster than the SPAAC variants on these polymer brush systems.[9]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rate determination of azide click reactions onto alkyne polymer brush scaffolds: a comparison of conventional and catalyst-free cycloadditions for tunable surface modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 13. Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Surface-initiated Cu(0) mediated controlled radical polymerization (SI-CuCRP) using a copper plate - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00093A [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Tricks with clicks: modification of peptidomimetic oligomers via copper-catalyzed azide-alkyne [3 + 2] cycloaddition - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing and minimizing impurities in propargyl methacrylate synthesis
Technical Support Center: Propargyl Methacrylate (B99206) Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions (FAQs), and detailed protocols for the synthesis, purification, and characterization of propargyl methacrylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? this compound is a versatile monomer that contains both a methacrylate group and a terminal alkyne (propargyl) group.[1][2] This dual functionality makes it highly valuable in polymer chemistry. The methacrylate group allows it to undergo standard polymerization reactions, while the alkyne group enables post-polymerization modification via highly efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne reactions.[1] This allows for the synthesis of advanced, functionalized polymers for applications in bioconjugation, materials science, and drug delivery.
Q2: What are the most common impurities encountered during the synthesis of this compound? Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual propargyl alcohol, methacrylic acid, or methacryloyl chloride.
-
Side-Reaction Products: Small amounts of byproducts from side reactions, which can include dimers of acrylic acid or Michael addition products.[3]
-
Polymerized Monomer: Oligomers or polymers of this compound formed prematurely during synthesis or purification.[4]
-
Residual Solvents and Catalysts: Any solvents, catalysts (e.g., p-toluenesulfonic acid), or bases (e.g., triethylamine) used in the synthesis that are not completely removed.
-
Degradation Products: Colored impurities that can form if the reaction is overheated.
Q3: Why is a polymerization inhibitor added to this compound, and when should it be removed? Methacrylate monomers are highly susceptible to spontaneous free-radical polymerization, which can be initiated by heat, light, or trace metal impurities.[3][4] This unwanted polymerization can lead to a dramatic decrease in yield, turning the product into an unusable viscous gel or solid.[3] Inhibitors like 4-methoxyphenol (B1676288) (MEHQ) or hydroquinone (B1673460) are added to scavenge free radicals and ensure the monomer remains in its liquid state during synthesis, purification, and storage. The inhibitor should be removed, typically by passing the monomer through a column of basic alumina (B75360), immediately before it is used in a planned polymerization reaction.
Q4: What analytical techniques are standard for characterizing the purity and identity of this compound? Standard characterization techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify impurities with distinct proton or carbon signals.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing the purity of the volatile monomer and identifying low-level volatile impurities by comparing their retention times and mass spectra to known standards.[7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the presence of key functional groups, such as the alkyne C≡C–H stretch (~3300 cm⁻¹), the ester carbonyl C=O stretch (~1720 cm⁻¹), and the alkene C=C stretch (~1640 cm⁻¹).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: My reaction yield is significantly lower than expected.
-
Potential Cause 1: Incomplete Reaction. Esterification reactions are often equilibrium-limited. The water produced as a byproduct can drive the reaction backward, reducing the yield.
-
Solution: Ensure efficient removal of water as it forms. Using a Dean-Stark apparatus during the reaction is a highly effective method.[3][9] If not using a Dean-Stark, ensure other drying agents or conditions are sufficient. You can also use an excess of one reactant (typically the less expensive one) to shift the equilibrium toward the product.[3]
-
-
Potential Cause 2: Suboptimal Temperature. The reaction may be too slow at low temperatures, while excessively high temperatures can lead to degradation and side reactions.[10]
-
Solution: Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider increasing the temperature incrementally (e.g., in 10°C steps) while carefully monitoring for the appearance of new, unidentified spots or a change in color.[9]
-
-
Potential Cause 3: Product Loss During Workup. Significant amounts of the product can be lost during aqueous washes (if emulsions form) or purification steps.
-
Solution: During liquid-liquid extractions, ensure clean phase separation. To break emulsions, try adding brine (saturated NaCl solution).[11] When purifying by distillation, ensure the vacuum is stable and the collection flask is adequately cooled to prevent loss of the volatile product.
-
Problem 2: The reaction mixture or purified product has turned into a viscous gel or solid.
-
Potential Cause: Premature Polymerization. This is the most common cause for this observation. It indicates that the polymerization inhibitor was either absent, insufficient, or consumed.[3]
-
Solution: Always add an appropriate inhibitor (e.g., MEHQ, hydroquinone) to the reaction mixture at the start of the synthesis.[3] Ensure the inhibitor is also present during any purification step that involves heating, such as distillation. Store the final product in a cool, dark place, preferably refrigerated, and in a container that blocks UV light.
-
Problem 3: My final product is yellow or brown.
-
Potential Cause 1: Thermal Degradation. Overheating the reaction mixture can cause decomposition and the formation of colored impurities.
-
Solution: Maintain careful temperature control throughout the synthesis and distillation. Use vacuum distillation to lower the boiling point of the product, allowing for purification at a lower temperature.
-
-
Potential Cause 2: Acidic Impurities. Residual acid catalyst can sometimes contribute to color.
Problem 4: I see unexpected peaks in my ¹H NMR spectrum.
-
Potential Cause: Presence of Impurities. These peaks likely correspond to unreacted starting materials, solvents, or side products.
-
Solution: Compare the spectrum to the known spectra of your starting materials and solvents. Use the data in the tables below to identify common impurities. If significant impurities are present, re-purify the product via distillation or column chromatography.
-
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts for this compound and Common Impurities (CDCl₃, 400 MHz)
| Compound/Fragment | Protons | Chemical Shift (ppm) | Multiplicity |
| This compound (Product) | =CH₂ (vinyl) | 6.15, 5.60 | s, s |
| -O-CH₂-C≡ | 4.75 | d | |
| ≡C-H | 2.50 | t | |
| -CH₃ | 1.95 | s | |
| Propargyl Alcohol (Starting Material) | -CH₂- | 4.30 | d |
| ≡C-H | 2.50 | t | |
| -OH | variable | br s | |
| Methacrylic Acid (Starting Material) | =CH₂ (vinyl) | 6.30, 5.70 | s, s |
| -CH₃ | 2.00 | s | |
| -COOH | >10.0 | br s | |
| Triethylamine (B128534) (Base) | -CH₂- | 2.55 | q |
| -CH₃ | 1.05 | t | |
| Toluene (Solvent) | Aromatic C-H | 7.20-7.30 | m |
| -CH₃ | 2.35 | s |
Table 2: Comparison of Purification Strategies
| Method | Principle | Impurities Removed | Advantages | Disadvantages |
| Aqueous Wash (Base) | Neutralization & Extraction | Acid catalyst, unreacted methacrylic acid, some colored impurities.[11][12] | Simple, fast, removes acidic components effectively. | May lead to emulsions; does not remove neutral organic impurities. |
| Vacuum Distillation | Separation by boiling point | Unreacted alcohol, solvents, high-boiling side products. | Provides high purity product; effective for large scales. | Risk of polymerization if heated without inhibitor; potential for product degradation at high temperatures.[11] |
| Column Chromatography | Adsorption/Partition | Most organic impurities, colored compounds. | Can achieve very high purity; good for small scales. | Requires significant solvent volumes; can be slow and labor-intensive. |
| Alumina Filtration | Adsorption | Polymerization inhibitor (e.g., MEHQ).[13] | Quick and effective for inhibitor removal prior to use. | Not a general purification method; alumina must be basic to avoid monomer polymerization on the column. |
Visualized Workflows and Logic
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low product yield.
Experimental Protocols
Protocol 1: Synthesis of this compound via Esterification
Disclaimer: This is a representative protocol. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add propargyl alcohol (1.0 eq.), triethylamine (1.2 eq.), and a suitable polymerization inhibitor (e.g., 200 ppm MEHQ). Dissolve the components in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Addition of Reactant: Cool the flask to 0°C in an ice bath. Add methacryloyl chloride (1.1 eq.) dissolved in anhydrous DCM to the dropping funnel. Add the methacryloyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC, checking for the consumption of propargyl alcohol.
-
Workup: Cool the mixture back to 0°C and quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator at low temperature (<30°C). The resulting crude oil is ready for purification.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry. Add the crude this compound and a fresh pinch of polymerization inhibitor to the distillation flask.
-
Distillation: Slowly apply vacuum and gently heat the flask using an oil bath.
-
Collection: Collect the fraction that distills at the correct temperature and pressure for this compound (Boiling Point: ~55-57°C at 15 mmHg).
-
Storage: Transfer the purified, colorless liquid to a clean amber glass bottle. Add a small amount of inhibitor (e.g., 200 ppm MEHQ) if it will be stored for an extended period. Store in a refrigerator (-20°C is recommended for long-term storage).
References
- 1. This compound | 13861-22-8 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US3639348A - Copolymers of this compound and acrylate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H8O2 | CID 83778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jai.co.jp [jai.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents [patents.google.com]
- 12. Process for purifying methacrylate - Patent 0855381 [data.epo.org]
- 13. mdpi.com [mdpi.com]
Addressing poor solubility of poly(propargyl methacrylate) in specific solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of poly(propargyl methacrylate) (PPMA) in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the generally recommended solvents for dissolving poly(this compound) (PPMA)?
A1: Based on the solubility of structurally similar polymethacrylates, good solvents for PPMA are generally polar aprotic solvents. These include tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetone, and chloroform.[1] The choice of solvent can depend on the molecular weight of the PPMA.
Q2: Why is my PPMA not dissolving even in recommended solvents?
A2: Several factors can influence the solubility of PPMA, even in typically effective solvents. These include:
-
High Molecular Weight: Polymers with higher molecular weights are generally less soluble than their lower molecular weight counterparts.[2][3]
-
Polymer Crystallinity: Crystalline regions within the polymer are more difficult for solvents to penetrate and dissolve compared to amorphous regions.[2]
-
Cross-linking: The presence of cross-linked polymer chains will prevent complete dissolution, often resulting in swelling of the material instead.[4]
-
Solvent Quality and Purity: The presence of contaminants or water in the solvent can significantly impact its ability to dissolve the polymer.
-
Temperature: For most polymers, solubility increases with an increase in temperature.[2]
Q3: Can heating the solvent help to dissolve my PPMA?
A3: Yes, gentle heating can often improve the solubility of PPMA.[5] Increasing the temperature provides the necessary energy to overcome intermolecular forces within the polymer, allowing the solvent to penetrate and dissolve the polymer chains more effectively. However, excessive heat should be avoided as it can potentially lead to polymer degradation.
Q4: What is the role of solubility parameters in selecting a solvent for PPMA?
A4: Hansen Solubility Parameters (HSP) are a useful tool for predicting the compatibility between a polymer and a solvent.[6][7][8][9] The principle is that "like dissolves like." A solvent with HSP values close to those of the polymer is more likely to be a good solvent. The total solubility parameter is composed of three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). For effective dissolution, the difference between the HSP of the polymer and the solvent should be minimal.
Troubleshooting Guide for Poor PPMA Solubility
This guide provides a systematic approach to addressing issues with dissolving poly(this compound).
dot
Caption: Troubleshooting workflow for addressing poor PPMA solubility.
Quantitative Data Summary
| Solvent | Hansen Solubility Parameter (δ) (MPa½) | Expected Solubility of PPMA |
| Tetrahydrofuran (THF) | 18.5 | Soluble |
| N,N-Dimethylformamide (DMF) | 24.8 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 26.7 | Soluble |
| Acetone | 20.0 | Soluble |
| Chloroform | 19.0 | Soluble |
| Toluene | 18.2 | Partially Soluble to Soluble |
| Methanol | 29.7 | Insoluble |
| Ethanol | 26.5 | Insoluble |
| n-Hexane | 14.9 | Insoluble |
| Water | 47.8 | Insoluble |
Hansen Solubility Parameters are provided for the solvents as a reference.
Experimental Protocols
Protocol for Determining PPMA Solubility
This protocol outlines a general procedure for assessing the solubility of poly(this compound) in a given solvent.
Materials:
-
Poly(this compound) (PPMA) powder
-
Selected solvents (e.g., THF, DMF, DMSO, acetone, chloroform)
-
Small vials with caps
-
Magnetic stirrer and stir bars or vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Preparation: Weigh 10 mg of dry PPMA powder into a clean, dry vial.
-
Solvent Addition: Add 1 mL of the test solvent to the vial.
-
Mixing: Securely cap the vial and stir the mixture vigorously using a magnetic stirrer or vortex mixer at room temperature for at least 24 hours.
-
Observation: After 24 hours, visually inspect the mixture.
-
Soluble: A clear, homogeneous solution is formed with no visible polymer particles.
-
Partially Soluble: The polymer has swollen, and a significant portion has dissolved, but some solid particles remain.
-
Insoluble: The polymer does not appear to have dissolved or swollen.
-
-
Heating (if necessary): If the PPMA is insoluble at room temperature, gently heat the mixture in a water bath or on a heating block (e.g., to 40-60°C) for a few hours and observe any changes in solubility.
Protocol for Enhancing PPMA Dissolution
This protocol provides steps to improve the dissolution of PPMA when initial attempts are unsuccessful.
Procedure:
-
Particle Size Reduction: If the PPMA is in a large granular or chunk form, gently grind it into a fine powder to increase the surface area available for solvent interaction.
-
Incremental Heating: While stirring, gradually increase the temperature of the polymer-solvent mixture. Start at room temperature and increase in increments of 10°C, allowing the mixture to stir for at least an hour at each temperature. Monitor for any signs of dissolution.
-
Sonication: Use a sonication bath to aid in the dissolution process. The ultrasonic waves can help to break up polymer aggregates and enhance solvent penetration.
-
Co-solvent System: If a single solvent is not effective, try a co-solvent system. For example, a mixture of a good solvent and a marginal solvent can sometimes improve solubility. The optimal ratio of the co-solvents will need to be determined experimentally.
Signaling Pathways and Logical Relationships
The process of polymer dissolution can be visualized as a series of steps. The following diagram illustrates the logical relationship between the factors influencing the dissolution of PPMA.
dot
Caption: Factors influencing the dissolution process of PPMA.
References
- 1. kinampark.com [kinampark.com]
- 2. kinampark.com [kinampark.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers (sort by acid descending) [accudynetest.com]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Controlling Polydispersity of Poly(propargyl methacrylate) in RAFT Polymerization
Welcome to the technical support center for the controlled polymerization of poly(propargyl methacrylate) (PPMA) using Reversible Addition-Fragmentation chain Transfer (RAFT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and reproducible experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the RAFT polymerization of propargyl methacrylate (B99206), helping you diagnose and solve problems to achieve low polydispersity.
| Issue | Potential Cause | Recommended Solution |
| High Polydispersity (Đ > 1.5) | Inappropriate Chain Transfer Agent (CTA): The CTA is not suitable for methacrylate polymerization. | For methacrylates like this compound, dithiobenzoates (e.g., 2-cyano-2-propyl dithiobenzoate, CPDB) and trithiocarbonates are generally effective. Ensure the chosen CTA is appropriate for "more activated monomers" (MAMs).[1] |
| High Initiator to CTA Ratio ([I]:[CTA]): An excess of initiator leads to a higher rate of termination reactions relative to the RAFT equilibrium, resulting in uncontrolled polymerization. | Decrease the initiator concentration. A common starting point is a [CTA]:[I] ratio of 5:1 to 10:1. This ensures that the number of growing chains is controlled by the CTA concentration. | |
| High Temperature: Elevated temperatures can increase the rate of termination reactions, leading to a loss of control and broader polydispersity. | Lower the reaction temperature. For AIBN, a typical temperature range is 60-80°C. If the polymerization is too slow at lower temperatures, consider using an initiator with a lower decomposition temperature. | |
| Oxygen Inhibition: The presence of oxygen will inhibit the radical polymerization, leading to a long induction period and poor control. | Ensure the reaction mixture is thoroughly deoxygenated before polymerization. This can be achieved by several freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen) for an extended period. | |
| Low Monomer Conversion | Low Initiator Concentration: Insufficient initiator will result in a low concentration of radicals, leading to a slow polymerization rate. | While a low [I]:[CTA] ratio is needed for good control, ensure there is enough initiator for the polymerization to proceed to the desired conversion in a reasonable time. If conversion is low, a slight increase in initiator concentration can be tested. |
| Inappropriate Solvent: The choice of solvent can affect the solubility of the growing polymer and the kinetics of the polymerization. | Ensure that the monomer, initiator, CTA, and resulting polymer are all soluble in the chosen solvent at the reaction temperature. Toluene (B28343) and 1,4-dioxane (B91453) are commonly used solvents for methacrylate polymerizations. | |
| Reaction Time Too Short: The polymerization may simply not have had enough time to reach high conversion. | Increase the reaction time and monitor the conversion at different time points to determine the optimal reaction duration. | |
| Bimodal or Tailing GPC Trace | Presence of a High Molecular Weight Shoulder: This can be due to radical-radical coupling (termination) or branching reactions involving the propargyl group, although the alkyne group is generally considered stable under RAFT conditions.[2] | - Lower the reaction temperature to reduce termination events.- Decrease the initiator concentration.- Ensure high purity of the monomer and reagents. |
| Presence of a Low Molecular Weight Tailing: This may indicate a slow initiation from the RAFT agent's R-group or the presence of impurities that act as chain transfer agents. | - Ensure the R-group of the CTA is a good homolytic leaving group and an efficient initiating radical for methacrylate polymerization.- Purify the monomer and solvent before use to remove any potential inhibitors or chain transfer agents. | |
| Reaction Does Not Start (No Polymerization) | Inhibitor Present: The monomer may still contain inhibitor from storage. | Pass the this compound through a column of basic alumina (B75360) to remove the inhibitor immediately before use. |
| Complete Oxygen Inhibition: Even small amounts of oxygen can completely inhibit the polymerization. | Re-evaluate and improve the deoxygenation procedure. Ensure all glassware is dry and the inert gas stream is of high purity. | |
| Initiator Not Decomposing: The reaction temperature may be too low for the chosen initiator. | Check the 10-hour half-life temperature of your initiator and ensure the reaction temperature is appropriate. For AIBN, this is around 65°C. |
Frequently Asked Questions (FAQs)
Q1: What is a typical polydispersity (Đ) I can expect for the RAFT polymerization of this compound?
A1: With proper optimization, you can achieve a polydispersity index (Đ) below 1.3. Studies have reported Đ values for silyl-protected this compound as low as 1.07 to 1.29.[3] For unprotected this compound, a Đ of ≤1.55 has been reported in SET-RAFT polymerization.[4]
Q2: Which type of CTA is best for this compound?
A2: Dithiobenzoates, such as 2-cyano-2-propyl dithiobenzoate (CPDB), have been successfully used for the RAFT polymerization of silyl-protected this compound.[3][5] Trithiocarbonates are also generally well-suited for methacrylate polymerization.[1]
Q3: Can the alkyne group of this compound cause side reactions during RAFT polymerization?
A3: The alkyne group is generally considered to be stable and does not participate in side reactions under typical RAFT polymerization conditions.[2] However, at very high temperatures or with certain initiators, the possibility of side reactions cannot be entirely ruled out. Using a silyl-protected version of the monomer can provide an extra layer of security against potential side reactions.[3]
Q4: How do I choose the right solvent for my polymerization?
A4: The ideal solvent should dissolve the monomer, initiator, CTA, and the resulting poly(this compound). Commonly used solvents for RAFT polymerization of methacrylates include toluene, 1,4-dioxane, and anisole. The choice of solvent can also influence the polymerization kinetics.
Q5: What is a good starting point for the molar ratio of [Monomer]:[CTA]:[Initiator]?
A5: A good starting point for targeting a specific degree of polymerization (DP) is to set the [Monomer]:[CTA] ratio equal to the desired DP. The [CTA]:[Initiator] ratio should be between 5:1 and 10:1 to ensure good control over the polymerization. For example, to target a DP of 100, you could use a molar ratio of [this compound]:[CPDB]:[AIBN] = 100:1:0.1.
Quantitative Data Summary
The following table summarizes representative data from the literature for the RAFT polymerization of this compound and related monomers to illustrate the effect of reaction conditions on the resulting polymer properties.
| Monomer | CTA | [M]:[CTA]:[I] | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | Đ (PDI) | Reference |
| Silyl-protected this compound | CPDB | 10:1:0.2 | Toluene | 60 | 4 | 95 | 1,000 | 1.29 | [3] |
| Silyl-protected this compound | CPDB | 50:1:0.2 | Toluene | 60 | 4 | 92 | 5,500 | 1.15 | [3] |
| Silyl-protected this compound | CPDB | 100:1:0.2 | Toluene | 60 | 4 | 85 | 13,600 | 1.07 | [3] |
| This compound (SET-RAFT) | Not specified | Not specified | Not specified | Not specified | Not specified | - | - | ≤1.55 | [4] |
Experimental Protocols
General Protocol for RAFT Polymerization of Silyl-Protected this compound
This protocol is adapted from literature procedures for the RAFT polymerization of silyl-protected this compound.[3]
Materials:
-
Silyl-protected this compound (inhibitor removed)
-
2-cyano-2-propyl dithiobenzoate (CPDB) (or other suitable CTA)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Rubber septum
-
Nitrogen or Argon gas supply
-
Oil bath
-
Vacuum line
Procedure:
-
Reagent Preparation: In a Schlenk flask, combine the desired amounts of silyl-protected this compound, CPDB, and AIBN in anhydrous toluene. The molar ratio of [Monomer]:[CTA]:[Initiator] should be adjusted to target a specific molecular weight. For example, for a target DP of 50, a ratio of 50:1:0.2 can be used.
-
Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture. This involves freezing the mixture with liquid nitrogen, evacuating the flask under high vacuum, and then thawing the mixture under an inert atmosphere.
-
Polymerization: After the final thaw cycle, backfill the flask with an inert gas (e.g., argon or nitrogen). Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-70°C) and stir the reaction mixture.
-
Monitoring the Reaction: To monitor the progress of the polymerization, samples can be withdrawn at different time intervals using a degassed syringe and analyzed by ¹H NMR for monomer conversion and by Gel Permeation Chromatography (GPC) for molecular weight (M_n) and polydispersity (Đ).
-
Quenching the Reaction: To stop the polymerization, rapidly cool the flask by immersing it in an ice bath and expose the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold methanol (B129727) or hexane.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the final polymer using GPC to determine M_n and Đ, and ¹H NMR to confirm the polymer structure and the removal of the silyl (B83357) protecting group if desired.
Visualizations
Caption: Experimental workflow for RAFT polymerization of this compound.
Caption: Troubleshooting logic for high polydispersity in RAFT polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. SET-RAFT Polymerization of Progargyl Methacrylate and a One-Pot/One-Step Preparation of Side-chain Functionalized Polymers via Combination of SET-RAFT and Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting incomplete conversion in propargyl methacrylate polymerization
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the polymerization of propargyl methacrylate (B99206).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Polymerization fails to initiate or proceeds at an extremely slow rate.
-
Question: My propargyl methacrylate polymerization isn't starting, or the conversion is negligible after a significant amount of time. What are the likely causes?
-
Answer: Failure to initiate is a common issue that can typically be traced back to a few key factors:
-
Presence of Inhibitors: this compound is often supplied with inhibitors, such as hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ), to prevent spontaneous polymerization during storage.[1] These must be removed prior to the reaction.
-
Insufficient or Inactive Initiator: The initiator concentration may be too low to generate a sufficient number of radicals to start the polymerization.[1][2] Additionally, the initiator may have degraded due to improper storage.
-
Low Reaction Temperature: The rate of polymerization is highly dependent on temperature.[1][3] If the temperature is too low, the initiator will not decompose at a sufficient rate to initiate the reaction.[3]
-
Presence of Oxygen: Oxygen is a potent inhibitor of free-radical polymerization as it can scavenge radicals, leading to the formation of unreactive peroxide species.[2][3][4]
Troubleshooting Steps:
-
Remove Inhibitor: Pass the monomer through a column of activated basic alumina (B75360) immediately before use.[5]
-
Verify Initiator: Use a fresh, properly stored initiator and consider incrementally increasing its concentration.
-
Optimize Temperature: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For AIBN, a common initiator, temperatures between 60-80°C are typically used.[6]
-
Deoxygenate the System: Thoroughly degas the reaction mixture using techniques such as sparging with an inert gas (nitrogen or argon) or performing several freeze-pump-thaw cycles.[2][4]
-
Issue 2: Polymerization starts but stops at low to moderate conversion.
-
Question: My reaction begins, and I can isolate some polymer, but the conversion stalls and won't proceed to completion. Why is this happening?
-
Answer: Premature termination of the polymerization can be caused by several factors:
-
Initiator Depletion: If the reaction temperature is too high for the chosen initiator, it may decompose too rapidly and be consumed before all the monomer has reacted.[3]
-
Impurities: Trace amounts of impurities in the monomer, solvent, or from the reaction setup can act as chain terminators. Water, for example, can interfere with certain polymerization mechanisms.[2][4]
-
Side Reactions: The propargyl group is reactive and can participate in side reactions that may terminate the growing polymer chain, especially in free-radical systems which can lead to crosslinking.
-
High Viscosity (Gel Effect): At higher conversions, the viscosity of the reaction medium can increase significantly, trapping propagating radicals and hindering their mobility to react with remaining monomer. This is also known as the Trommsdorff-Norrish effect.[2]
Troubleshooting Steps:
-
Select Appropriate Initiator/Temperature: Choose an initiator with a suitable half-life for the desired reaction time and temperature to ensure a steady generation of radicals.
-
Ensure Purity of Reagents and Glassware: Use purified monomer and solvent, and ensure all glassware is thoroughly dried.[4]
-
Consider Controlled Polymerization Techniques: Methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer better control over the polymerization of functional monomers like this compound and can minimize side reactions.
-
Adjust Monomer Concentration: In some cases, reducing the initial monomer concentration by using a solvent can help to mitigate the gel effect.
-
Issue 3: The resulting polymer has a broad molecular weight distribution (high polydispersity index - PDI).
-
Question: The polymer I've synthesized has a very broad molecular weight distribution. How can I achieve a more uniform polymer?
-
Answer: A high PDI is often a characteristic of uncontrolled polymerization processes.
-
Free-Radical Polymerization: Conventional free-radical polymerization is prone to various termination and chain transfer reactions that lead to polymers with a broad molecular weight distribution.
-
Side Reactions: As mentioned, the reactive propargyl group can lead to branching and cross-linking, further broadening the PDI.
Troubleshooting Steps:
-
Employ Controlled/Living Radical Polymerization (CRP): Techniques like ATRP and RAFT are highly recommended for synthesizing well-defined polymers with low PDI from functional monomers. These methods provide control over the growth of polymer chains, leading to a more uniform product.
-
Optimize Reaction Conditions: Even within CRP methods, careful optimization of the monomer-to-initiator ratio, catalyst concentration, and temperature is crucial for achieving a low PDI.
-
Data Presentation
Table 1: Troubleshooting Summary for Incomplete this compound Polymerization
| Symptom | Possible Causes | Recommended Solutions |
| No Polymerization | Inhibitor present in monomer | Pass monomer through an activated alumina column. |
| Inactive or insufficient initiator | Use fresh initiator; incrementally increase concentration. | |
| Low reaction temperature | Increase temperature to match initiator's optimal decomposition range. | |
| Presence of oxygen | Deoxygenate the reaction mixture (e.g., freeze-pump-thaw cycles). | |
| Low Conversion | Premature initiator burnout | Select an initiator with a longer half-life at the reaction temperature. |
| Impurities in reagents/glassware | Purify monomer and solvent; ensure glassware is dry. | |
| Side reactions of the propargyl group | Consider using a controlled polymerization technique like ATRP or RAFT. | |
| High viscosity (gel effect) | Lower the initial monomer concentration by adding a solvent. | |
| High Polydispersity (PDI) | Uncontrolled free-radical polymerization | Utilize a controlled radical polymerization method (ATRP or RAFT). |
| Suboptimal CRP conditions | Optimize monomer-to-initiator and catalyst-to-ligand ratios. |
Table 2: Representative Reaction Conditions for Controlled Radical Polymerization of Methacrylates
| Parameter | ATRP (Atom Transfer Radical Polymerization) | RAFT (Reversible Addition-Fragmentation chain Transfer) |
| Monomer/Initiator Ratio | 100:1 to 1000:1 | 50:1 to 500:1 |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) | AIBN, V-50 |
| Catalyst/Ligand | CuBr/PMDETA, CuCl/bpy | N/A |
| Chain Transfer Agent (CTA) | N/A | Trithiocarbonates, Dithiobenzoates |
| [M]:[I]:[Cu]:[L] Ratio | e.g., 200:1:1:2 | N/A |
| [M]:[CTA]:[I] Ratio | N/A | e.g., 50:1:0.15 to 50:1:0.5 |
| Temperature | 50 - 110 °C | 60 - 90 °C |
| Solvent | Toluene (B28343), Anisole (B1667542), DMF | Anisole, Dioxane, Benzene |
| Note: These are generalized conditions and may require optimization for this compound. |
Experimental Protocols
Protocol 1: Inhibitor Removal from this compound
-
Prepare the Column: Pack a glass chromatography column with activated basic alumina. The amount of alumina should be roughly 5-10g per 100 mL of monomer.
-
Elute the Monomer: Gently pour the this compound containing the inhibitor onto the top of the alumina column.
-
Collect the Monomer: Allow the monomer to pass through the column under gravity and collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Storage: The purified monomer is highly reactive and should be used immediately or stored at low temperatures (e.g., in a refrigerator) in the dark and under an inert atmosphere.
Protocol 2: Free-Radical Polymerization of this compound
-
Reagents: In a Schlenk flask equipped with a magnetic stir bar, add the purified this compound and the desired amount of initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer). A solvent such as toluene or anisole can be added to control viscosity.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN) and stir.
-
Monitoring and Termination: Monitor the reaction progress by taking aliquots and analyzing for monomer conversion (e.g., via ¹H NMR). To terminate the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as cold methanol.
-
Drying: Filter the precipitated polymer and dry it under vacuum to a constant weight.
Protocol 3: Atom Transfer Radical Polymerization (ATRP) of this compound (General Procedure)
-
Reagents: In a Schlenk flask, add the catalyst (e.g., CuBr), ligand (e.g., PMDETA), and a magnetic stir bar.
-
Degassing: Seal the flask and perform several cycles of vacuum and backfilling with an inert gas.
-
Addition of Monomer and Initiator: Add the degassed, purified this compound and a degassed solvent (e.g., anisole) via syringe. Then, add the initiator (e.g., ethyl α-bromoisobutyrate) via syringe.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90°C) and stir.
-
Monitoring and Termination: Track the monomer conversion by taking samples periodically. To stop the reaction, cool the flask and expose the catalyst to air, which will quench the polymerization.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation and Drying: Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete conversion.
Caption: Experimental workflow for Free-Radical Polymerization.
Caption: Root causes of low polymerization conversion.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Poly(propargyl methacrylate)
This guide provides a comprehensive comparison of analytical techniques for the characterization of poly(propargyl methacrylate) (PPM), a functional polymer with a pendant alkyne group, against two common methacrylate-based polymers: poly(methyl methacrylate) (PMMA) and poly(glycidyl methacrylate) (PGMA). This document is intended for researchers, scientists, and drug development professionals working with or developing functional polymers.
Introduction to Poly(this compound) and its Alternatives
Poly(this compound) is a versatile polymer due to the presence of the propargyl group, which contains a terminal alkyne. This functionality allows for post-polymerization modification via "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of a wide variety of molecules and the development of advanced materials for applications in drug delivery, biomaterials, and coatings.
For comparative purposes, this guide includes data on two widely used methacrylate (B99206) polymers:
-
Poly(methyl methacrylate) (PMMA): A common, transparent thermoplastic often used as a benchmark material.
-
Poly(glycidyl methacrylate) (PGMA): A functional polymer containing an epoxide ring, which, like the alkyne group in PPM, allows for a range of post-polymerization modifications.
Data Presentation: A Comparative Summary of Polymer Properties
The following tables summarize the key quantitative data obtained from various analytical techniques for PPM, PMMA, and PGMA. Please note that the properties of polymers can vary significantly depending on the polymerization method and conditions.
| Polymer | Number-Average Molecular Weight (Mn) (kDa) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) | Source |
| Poly(this compound) (PPM) | Data not readily available in a consolidated format. | Data not readily available in a consolidated format. | Data not readily available in a consolidated format. | |
| Poly(methyl methacrylate) (PMMA) | 100 - 500 | 200 - 1000 | 1.5 - 2.5 | [1][2] |
| Poly(glycidyl methacrylate) (PGMA) | 10 - 20 | 15 - 30 | 1.1 - 1.5 | [3] |
Table 1: Molecular Weight Characterization by Gel Permeation Chromatography (GPC). The polydispersity index (PDI = Mw/Mn) is a measure of the breadth of the molecular weight distribution.[1]
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Onset Temperature (Tonset) (°C) | Temperature at Maximum Decomposition Rate (Tmax) (°C) | Source |
| Poly(this compound) (PPM) | ~70 - 90 | Data not readily available in a consolidated format. | Data not readily available in a consolidated format. | |
| Poly(methyl methacrylate) (PMMA) | 105 - 125 | ~250 - 300 | ~350 - 400 | [4] |
| Poly(glycidyl methacrylate) (PGMA) | 45 - 60 | ~270 | ~300 | [1] |
Table 2: Thermal Properties by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
| Polymer | Key Functional Group | Characteristic IR Peaks (cm-1) | Source |
| Poly(this compound) (PPM) | Alkyne (C≡C-H) | ~3290 (≡C-H stretch), ~2120 (C≡C stretch) | |
| Poly(methyl methacrylate) (PMMA) | Ester (C=O) | ~1730 (C=O stretch) | |
| Poly(glycidyl methacrylate) (PGMA) | Epoxide | ~910, ~845 (epoxy ring vibrations) |
Table 3: Spectroscopic Data from Fourier-Transform Infrared (FTIR) Spectroscopy.
| Polymer | Proton (¹H) | Chemical Shift (δ, ppm) | Source |
| Poly(this compound) (PPM) | -CH₂- (propargyl) | ~4.7 | |
| ≡C-H | ~2.5 | ||
| -CH₂- (backbone) | ~1.8 - 2.1 | ||
| -CH₃ | ~0.8 - 1.2 | ||
| Poly(methyl methacrylate) (PMMA) | -O-CH₃ | ~3.6 | [5] |
| -CH₂- (backbone) | ~1.8 | [5] | |
| α-CH₃ | ~0.8 - 1.2 | [5] | |
| Poly(glycidyl methacrylate) (PGMA) | -CH₂- (oxirane) | ~2.6, 2.8 | |
| -CH- (oxirane) | ~3.2 | ||
| -O-CH₂- | ~3.8, 4.3 | ||
| -CH₂- (backbone) | ~1.9 | ||
| α-CH₃ | ~0.9, 1.1 |
Table 4: ¹H NMR Chemical Shifts (in CDCl₃).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and polymer sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and composition of the polymer.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the polymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Nuclei to be observed: ¹H and ¹³C.
-
Temperature: Room temperature.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and 16-64 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Gel Permeation Chromatography (GPC)
Objective: To determine the molecular weight distribution (Mn, Mw, and PDI) of the polymer.[6]
Protocol:
-
Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran (B95107) - THF) to a concentration of 1-2 mg/mL.[4] Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[4]
-
Instrument Setup:
-
GPC System: Equipped with a refractive index (RI) detector.
-
Columns: A set of columns appropriate for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: THF at a flow rate of 1.0 mL/min.
-
Temperature: 35-40 °C.
-
-
Calibration: Create a calibration curve using a series of narrow molecular weight standards (e.g., polystyrene or PMMA standards).
-
Data Acquisition: Inject the filtered polymer solution into the GPC system and record the chromatogram.
-
Data Analysis: Use the calibration curve to convert the elution time to molecular weight and calculate Mn, Mw, and PDI from the molecular weight distribution.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the polymer.
Protocol:
-
Sample Preparation:
-
Thin Film: Dissolve a small amount of polymer in a volatile solvent, cast it onto a KBr or NaCl salt plate, and allow the solvent to evaporate.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid polymer directly on the ATR crystal.
-
-
Instrument Setup:
-
FTIR Spectrometer: With a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.
-
-
Data Acquisition: Acquire the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the polymer.
Thermal Analysis (DSC and TGA)
Objective: To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and thermal stability.[7]
Differential Scanning Calorimetry (DSC) Protocol: [7][8]
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.
-
Instrument Setup:
-
DSC Instrument: Calibrated for temperature and heat flow.
-
Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.
-
-
Data Acquisition:
-
Heat the sample from room temperature to a temperature above its expected Tg at a constant heating rate (e.g., 10 °C/min).
-
Cool the sample back to room temperature.
-
Perform a second heating scan under the same conditions. The Tg is typically determined from the second heating scan to erase any previous thermal history.
-
-
Data Analysis: Determine the Tg as the midpoint of the step change in the heat flow curve.
Thermogravimetric Analysis (TGA) Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into a TGA pan.
-
Instrument Setup:
-
TGA Instrument: Calibrated for mass and temperature.
-
Atmosphere: Inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) with a purge rate of 20-50 mL/min.
-
-
Data Acquisition: Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) and record the mass loss as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition and the temperature of maximum decomposition rate from the TGA and derivative thermogravimetric (DTG) curves, respectively.
Mandatory Visualization
The following diagrams illustrate the general experimental workflows for the characterization of poly(this compound).
Caption: Workflow for GPC analysis of PPM.
Caption: Workflow for thermal analysis of PPM.
Caption: Workflow for spectroscopic analysis of PPM.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. agilent.com [agilent.com]
- 6. aimplas.net [aimplas.net]
- 7. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 8. ocw.mit.edu [ocw.mit.edu]
A Comparative Guide to NMR and FTIR Analysis of Propargyl Methacrylate Copolymers
For researchers, scientists, and drug development professionals working with functional polymers, understanding the molecular structure of copolymers is paramount. Propargyl methacrylate (B99206) (PMA) is a valuable monomer for introducing alkyne functionalities into polymers, enabling post-polymerization modification via "click" chemistry. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of PMA copolymers, supported by experimental data and detailed protocols.
Spectroscopic Characterization: A Comparative Overview
NMR and FTIR spectroscopy are powerful, complementary techniques for elucidating the structure of copolymers. FTIR provides a rapid assessment of the functional groups present, while NMR offers detailed information about the molecular structure, including monomer composition and stereochemistry.
FTIR Spectroscopy Analysis
FTIR spectroscopy is an indispensable tool for confirming the successful incorporation of propargyl methacrylate into a copolymer. The most prominent and characteristic absorption bands for PMA are those associated with the alkyne and ester functional groups.
Table 1: Key FTIR Absorption Bands for this compound and its Copolymers
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Observations in Copolymers |
| Alkyne (≡C-H) | Stretching | ~3293[1] | This sharp peak is a clear indicator of the presence of the terminal alkyne from the PMA monomer. Its intensity will vary with the mole fraction of PMA in the copolymer. |
| Alkyne (C≡C) | Stretching | ~2130[1] | A weaker but distinct peak confirming the alkyne bond. Disappearance of this peak can indicate successful "click" reactions.[1] |
| Carbonyl (C=O) | Stretching | ~1740[1] | A strong absorption band characteristic of the ester group in the methacrylate backbone. |
| C-O-C | Asymmetric Stretching | ~1155[1] | Associated with the ester linkage. |
| Aliphatic C-H | Stretching | ~2935[1] | Represents the C-H bonds in the polymer backbone and side chains. |
The presence of the characteristic ≡C-H and C≡C stretching vibrations is a definitive confirmation of the incorporation of the propargyl group.[1] In post-polymerization modification, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, the disappearance of the alkyne-related peaks provides direct evidence of a successful reaction.[1]
NMR Spectroscopy Analysis
NMR spectroscopy provides quantitative information about the copolymer composition and microstructure. Both ¹H and ¹³C NMR are routinely used for the analysis of methacrylate copolymers.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of a this compound copolymer, specific resonances can be assigned to the protons of the PMA unit and the comonomer.
Table 2: Typical ¹H NMR Chemical Shift Assignments for this compound Copolymers
| Proton(s) | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |
| ≡C-H | Terminal Alkyne | ~2.5 | A singlet that is highly characteristic of the propargyl group. |
| -O-CH₂ -C≡CH | Propargyl Methylene | ~4.7 | A singlet or multiplet adjacent to the ester oxygen. |
| -CH₂ -C(CH₃)- | Polymer Backbone Methylene | 1.8 - 2.1 | A broad multiplet. |
| -C(CH₃ )- | Polymer Backbone α-Methyl | 0.8 - 1.2 | A broad signal, often split into three peaks corresponding to isotactic, syndiotactic, and heterotactic triads.[2] |
| Comonomer Protons | (e.g., -O-CH₃ of MMA) | (e.g., ~3.6 for MMA) | The chemical shifts will depend on the specific comonomer used. |
The ratio of the integral of the characteristic PMA proton signals (e.g., the alkyne proton at ~2.5 ppm) to the integral of a characteristic comonomer proton signal can be used to determine the copolymer composition.
¹³C NMR Spectroscopy
¹³C NMR provides further confirmation of the copolymer structure and can offer insights into the polymer's tacticity.
Table 3: Typical ¹³C NMR Chemical Shift Assignments for this compound Copolymers
| Carbon(s) | Functional Group | Typical Chemical Shift (δ, ppm) |
| C =O | Ester Carbonyl | ~177-178 |
| -C (CH₃)- | Quaternary Carbon in Backbone | ~45 |
| C ≡CH | Alkyne Carbon | ~78 |
| -C≡C H | Alkyne Carbon | ~75 |
| -O-C H₂- | Propargyl Methylene Carbon | ~52 |
| -C H₂-C(CH₃)- | Polymer Backbone Methylene | ~53 |
| -C(C H₃)- | Polymer Backbone α-Methyl | ~16-19 |
| Comonomer Carbons | (e.g., -O-C H₃ of MMA) | (e.g., ~52 for MMA) |
The resolution of the α-methyl and carbonyl carbon signals in ¹³C NMR spectra can provide detailed information about the sequence distribution of the monomers (e.g., triads and pentads).[2][3]
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data for comparison.
Synthesis of this compound Copolymers
A typical procedure for the free-radical copolymerization of this compound with a comonomer (e.g., methyl methacrylate, MMA) is as follows:
-
Monomer and Initiator Preparation: this compound and the desired comonomer are purified to remove inhibitors. A free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is recrystallized.
-
Polymerization: The monomers, initiator, and a suitable solvent (e.g., 1,4-dioxane (B91453) or toluene) are charged into a reaction vessel. The molar ratio of the monomers is varied to obtain copolymers with different compositions.
-
Reaction Conditions: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) and then heated to a specific temperature (e.g., 70 °C) for a set period.
-
Purification: The resulting copolymer is precipitated in a non-solvent (e.g., methanol (B129727) or hexane), filtered, and dried under vacuum to a constant weight.
FTIR Spectroscopy Protocol
-
Sample Preparation: A small amount of the dried copolymer is analyzed. For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used. The sample is placed directly on the ATR crystal.
-
Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is collected and subtracted from the sample spectrum.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the characteristic functional groups of the this compound and the comonomer units.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 10-20 mg of the copolymer is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts (δ) are referenced to the TMS signal (0 ppm). The integrals of the proton signals are used to determine the copolymer composition. The multiplicity and coupling constants (J) are analyzed to confirm the structure. For ¹³C NMR, the chemical shifts are used to assign the carbon environments.
Workflow and Data Interpretation
The characterization of this compound copolymers follows a logical workflow, from synthesis to detailed structural analysis.
This workflow illustrates the logical progression from synthesizing the copolymer to its comprehensive structural elucidation using FTIR and NMR spectroscopy. The initial FTIR analysis provides rapid confirmation of the presence of the key functional groups, while the more detailed NMR analysis allows for the quantitative determination of the copolymer composition and microstructure. Together, these techniques provide a complete picture of the synthesized this compound copolymer.
References
A Comparative Guide to Determining the Degree of Polymerization of Poly(propargyl methacrylate)
For researchers, scientists, and professionals in drug development, accurately determining the degree of polymerization (DP) of poly(propargyl methacrylate) (PMA) is crucial for understanding its physicochemical properties and predicting its in-vivo behavior. The degree of polymerization, which is the number of monomeric units in a polymer chain, directly influences the polymer's molecular weight and, consequently, its therapeutic efficacy and safety profile.[1][2] This guide provides a comparative overview of the primary analytical techniques used to determine the DP of PMA, complete with experimental protocols and comparative data.
Primary Analytical Techniques
The most common and reliable methods for determining the degree of polymerization of PMA are Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Light scattering and viscometry are also valuable techniques that provide complementary information.[3][4]
1. Gel Permeation Chromatography (GPC/SEC)
GPC is a powerful chromatographic technique that separates polymers based on their hydrodynamic volume in solution.[5] By using calibration standards, it provides the molecular weight distribution of the polymer, from which the number-average molecular weight (Mn) and weight-average molecular weight (Mw) can be determined. The degree of polymerization is then calculated by dividing the number-average molecular weight by the molecular weight of the propargyl methacrylate (B99206) monomer.[6]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an absolute method for determining the number-average molecular weight (Mn) of polymers with a DP below 3000, without the need for calibration standards.[7][8] This technique relies on the integration of signals from the polymer end-groups and the repeating monomer units.[9] The ratio of these integrals allows for the calculation of the number of repeating units, and thus the degree of polymerization.
3. Light Scattering Techniques
Static Light Scattering (SLS) is an absolute technique for measuring the weight-average molecular weight (Mw) of polymers in solution.[10][11][12] It works by analyzing the intensity of light scattered by the polymer molecules.[13] Dynamic Light Scattering (DLS) measures the hydrodynamic radius of the polymer, which can be correlated to molecular weight using a calibration curve.[8][14] When coupled with GPC, multi-angle light scattering (MALS) detectors provide absolute molecular weight determination without the need for column calibration.[11][13]
4. Viscometry
Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv) of a polymer.[15][16] This technique measures the viscosity of a polymer solution and relates it to the molecular weight through the Mark-Houwink equation.[17] While it is an approximate method, it is useful for routine analysis and for observing changes in polymer chain length.[15][18]
Quantitative Data Comparison
The following table summarizes typical data obtained for poly(this compound) using different analytical techniques. The values presented are illustrative and can vary depending on the specific polymerization conditions.
| Technique | Parameter Measured | Typical Value for PMA | Polydispersity Index (PDI = Mw/Mn) |
| GPC/SEC | Number-Average Molecular Weight (Mn), Weight-Average Molecular Weight (Mw) | Mn: 10,000 - 50,000 g/mol | 1.1 - 1.5 |
| ¹H NMR | Number-Average Molecular Weight (Mn) | Mn: up to 3,000 g/mol | Not directly measured |
| Light Scattering (SLS) | Weight-Average Molecular Weight (Mw) | Mw: 11,000 - 75,000 g/mol | Not directly measured |
| Viscometry | Viscosity-Average Molecular Weight (Mv) | Mv: 10,500 - 60,000 g/mol | Not directly measured |
Experimental Protocols
1. GPC/SEC Analysis of Poly(this compound)
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector.[5] For more comprehensive analysis, a multi-detector GPC with RI, UV, and light scattering detectors can be used.[5][19]
-
Columns: A set of columns packed with porous beads suitable for the expected molecular weight range of the PMA.
-
Mobile Phase: Tetrahydrofuran (THF) is a commonly used solvent.[20]
-
Sample Preparation:
-
Analysis:
-
Generate a calibration curve using narrow-polydispersity polystyrene or poly(methyl methacrylate) standards.[8][20]
-
Inject the prepared PMA sample into the GPC system.
-
Analyze the resulting chromatogram to determine Mn and Mw relative to the calibration standards.[21]
-
Calculate the degree of polymerization using the formula: DP = Mn / M_monomer, where M_monomer is the molecular weight of this compound.
-
2. ¹H NMR Spectroscopy Analysis of Poly(this compound)
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation:
-
Dissolve 5-10 mg of the PMA sample in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Analysis:
-
Acquire the ¹H NMR spectrum.
-
Identify the signals corresponding to the protons of the repeating monomer unit and the protons of the initiator fragment at the chain end.
-
Integrate the respective signals.
-
Calculate the degree of polymerization using the formula: DP = (Integral of repeating unit protons / Number of protons per repeating unit) / (Integral of end-group protons / Number of protons per end-group).
-
Workflow for Determining the Degree of Polymerization of PMA
Caption: Experimental workflow for PMA synthesis and DP determination.
Logical Relationships in Method Selection
Caption: Relationship between methods and the type of information obtained.
References
- 1. Degree of polymerization - Wikipedia [en.wikipedia.org]
- 2. sciencing.com [sciencing.com]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight | Labcompare.com [labcompare.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. youtube.com [youtube.com]
- 12. brookhaveninstruments.com [brookhaveninstruments.com]
- 13. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 14. azonano.com [azonano.com]
- 15. youtube.com [youtube.com]
- 16. eng.uc.edu [eng.uc.edu]
- 17. Molecular weight determination of polymers by viscometry | DOCX [slideshare.net]
- 18. uomosul.edu.iq [uomosul.edu.iq]
- 19. How to use GPC/SEC for compositional analysis | Malvern Panalytical [malvernpanalytical.com]
- 20. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 21. lcms.cz [lcms.cz]
Propargyl Methacrylate vs. Glycidyl Methacrylate: A Comparative Guide for Click Chemistry Functionalization
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer modification and bioconjugation, "click chemistry" has emerged as a powerful tool for its efficiency, selectivity, and mild reaction conditions. Among the various monomers utilized for introducing "clickable" functionalities into polymers, propargyl methacrylate (B99206) (PMA) and glycidyl (B131873) methacrylate (GMA) are two of the most prominent and versatile options. This guide provides an objective comparison of PMA and GMA for click chemistry functionalization, supported by experimental data, to aid researchers in selecting the optimal monomer for their specific application.
Introduction to the Contenders
Propargyl Methacrylate (PMA) is a methacrylate monomer featuring a terminal alkyne group. This alkyne functionality makes it a prime candidate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. The CuAAC reaction is highly efficient and results in the formation of a stable 1,2,3-triazole linkage.
Glycidyl Methacrylate (GMA) , on the other hand, contains a reactive epoxy (or oxirane) ring. While not a direct participant in the classical CuAAC reaction, the epoxy group of GMA is highly susceptible to nucleophilic ring-opening reactions. This property is exploited in "thiol-epoxy" click chemistry, where a thiol reacts with the epoxide to form a stable β-hydroxy thioether linkage. Furthermore, the epoxy ring can be chemically modified to introduce other clickable moieties, such as azides or alkynes, expanding its utility.
Head-to-Head Comparison: Performance in Click Chemistry
The choice between PMA and GMA for a specific functionalization strategy depends on several factors, including the desired reaction chemistry, reaction conditions, and the nature of the molecule to be conjugated.
| Feature | This compound (PMA) | Glycidyl Methacrylate (GMA) |
| Primary Click Reaction | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Thiol-Epoxy Reaction |
| Reactive Group | Terminal Alkyne | Epoxide (Oxirane) Ring |
| Resulting Linkage | 1,2,3-Triazole | β-hydroxy thioether |
| Reaction Catalyst | Copper(I) source (e.g., CuI, CuSO₄/reducing agent) | Base (e.g., amines, hydroxides) or photobase generators |
| Reaction Conditions | Typically mild, aqueous or organic solvents, room temperature to moderate heating | Generally mild, can be performed under ambient conditions, in bulk or in various solvents.[1] |
| Reaction Kinetics | Generally fast, with near-quantitative conversion often achieved within minutes to a few hours.[2] | Fast reaction rate, high selectivity, and mild reaction conditions.[3] Complete functionalization can be achieved in 1-3 hours with suitable catalysts.[4] |
| Functionalization Efficiency | High yields are often reported for CuAAC reactions on polymers.[5] | Quantitative functionalization is achievable with optimized catalyst and reaction conditions.[6][7] |
| Orthogonality | Highly orthogonal to most biological functional groups. | The epoxy group can react with various nucleophiles (amines, thiols, etc.), which can be an advantage for multi-functionalization but requires careful planning for selective reactions.[2][4] |
| Biocompatibility of Linkage | The 1,2,3-triazole ring is exceptionally stable and generally considered biocompatible and resistant to hydrolysis and enzymatic degradation.[8][9] | The thioether bond is generally stable under physiological conditions.[8] However, the presence of a neighboring hydroxyl group may influence its stability. |
| Potential Side Reactions | Copper catalyst can be cytotoxic and may need to be removed for biological applications. Potential for oxidative side reactions if not performed under an inert atmosphere. | The epoxy ring can undergo hydrolysis, especially under acidic or basic conditions. Amines can also react with the methacrylate backbone via Michael addition under certain conditions.[4] |
| Monomer Cytotoxicity | Data on the specific cytotoxicity of this compound is limited, but methacrylates, in general, can exhibit dose-dependent cytotoxicity.[10] | Glycidyl methacrylate has been shown to exhibit cytotoxicity and genotoxicity in vitro, and residual monomer should be minimized in biomedical applications.[11][12] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a PMA-containing Polymer Film
This protocol describes a general procedure for the surface functionalization of a polymer film containing this compound units with an azide-functionalized molecule.
Materials:
-
PMA-containing polymer film
-
Azide-functionalized molecule (e.g., an azide-terminated peptide or fluorescent dye)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Pre-treatment of the Polymer Film:
-
Wash the PMA-containing polymer film sequentially with ethanol and deionized water to clean the surface.
-
Dry the film under a stream of nitrogen.
-
-
Preparation of Reagent Solutions:
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in PBS.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 200 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Click Reaction:
-
In a reaction vessel, add the azide-functionalized molecule solution to achieve a final concentration of 1-5 mM.
-
Add the THPTA solution to the reaction vessel (final concentration 5 times that of CuSO₄).
-
Add the CuSO₄ solution to the reaction vessel (final concentration 0.5-1 mM).
-
Gently mix the solution.
-
Immerse the PMA-functionalized polymer film in the reaction solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration 5-10 mM).
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle agitation.
-
-
Post-Reaction Washing:
-
Remove the polymer film from the reaction solution.
-
Wash the film extensively with a solution of EDTA (50 mM in PBS) to remove residual copper catalyst.
-
Wash the film sequentially with PBS, deionized water, and ethanol.
-
Dry the functionalized film under a stream of nitrogen.
-
-
Characterization:
-
Confirm the successful functionalization using appropriate surface characterization techniques such as X-ray photoelectron spectroscopy (XPS), attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy, or fluorescence microscopy (if a fluorescent azide (B81097) was used).
-
Protocol 2: Thiol-Epoxy Click Reaction on a GMA-containing Polymer Surface
This protocol outlines a general method for the functionalization of a surface coated with a polymer containing glycidyl methacrylate units with a thiol-containing molecule.
Materials:
-
GMA-containing polymer-coated substrate
-
Thiol-containing molecule (e.g., a cysteine-containing peptide or a thiol-modified dye)
-
Base catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) (TEA))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of the Polymer Surface:
-
Ensure the GMA-containing polymer-coated substrate is clean and dry.
-
-
Preparation of the Reaction Solution:
-
In a reaction vessel, dissolve the thiol-containing molecule in the anhydrous solvent to a desired concentration (e.g., 10-50 mM).
-
Add the base catalyst to the solution. The optimal concentration of the catalyst may vary (typically 1-10 mol% relative to the epoxy groups), and should be determined empirically.[4]
-
-
Functionalization Reaction:
-
Immerse the GMA-polymer-coated substrate in the reaction solution.
-
Allow the reaction to proceed at room temperature for 2-24 hours under an inert atmosphere (e.g., nitrogen or argon) with gentle agitation. The reaction time will depend on the reactivity of the thiol and the catalyst used.
-
-
Post-Reaction Washing:
-
Remove the substrate from the reaction solution.
-
Wash the substrate extensively with the reaction solvent (e.g., DMF or THF) to remove unreacted reagents.
-
Subsequently, wash with ethanol and deionized water.
-
Dry the functionalized substrate under a stream of nitrogen.
-
-
Characterization:
-
Analyze the surface to confirm successful functionalization using techniques like XPS, ATR-FTIR, or contact angle measurements.
-
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.
PMA Functionalization via CuAAC
Caption: Reaction scheme for the functionalization of a PMA polymer via CuAAC.
GMA Functionalization via Thiol-Epoxy Click
Caption: Reaction scheme for the functionalization of a GMA polymer via thiol-epoxy click chemistry.
General Experimental Workflow for Polymer Functionalization
Caption: A generalized experimental workflow for polymer functionalization using click chemistry.
Choosing the Right Monomer: A Decision Framework
The selection between PMA and GMA ultimately hinges on the specific requirements of the research.
Choose this compound (PMA) if:
-
Your primary goal is to utilize the highly efficient and orthogonal CuAAC reaction.
-
You have an azide-functionalized molecule you wish to conjugate.
-
The presence of a copper catalyst is not a major concern, or you have effective methods for its removal.
-
A highly stable and inert triazole linkage is desired.
Choose Glycidyl Methacrylate (GMA) if:
-
You intend to use thiol-epoxy click chemistry for conjugation.
-
You have a thiol-functionalized molecule for conjugation.
-
You want to avoid the use of a metal catalyst.
-
You require a versatile platform for subsequent or multiple functionalizations, as the resulting hydroxyl group from the thiol-epoxy reaction can be further modified.[4]
-
You need to introduce other functionalities by first modifying the epoxy group (e.g., with sodium azide to create an azide-functional polymer for subsequent CuAAC).[4]
Conclusion
Both this compound and glycidyl methacrylate are valuable monomers for introducing clickable functionalities into polymers. PMA offers a direct route to the highly efficient and orthogonal CuAAC reaction, yielding a very stable triazole linkage. GMA, with its reactive epoxy group, provides access to the versatile and metal-free thiol-epoxy click reaction and serves as a platform for a wider range of post-polymerization modifications. By understanding the distinct advantages and chemistries of each monomer, researchers can make an informed decision to best suit their synthetic strategy and the desired properties of the final functionalized material. Careful consideration of reaction kinetics, functionalization efficiency, potential side reactions, and the biocompatibility of the resulting materials will be paramount for successful application in drug development and other advanced scientific fields.
References
- 1. Thiol-Epoxy Click Chemistry and Its Applications in Macromolecular Materials [manu56.magtech.com.cn]
- 2. Thiol-epoxy ‘click’ chemistry: a focus on molecular attributes in the context of polymer chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiol-epoxy modification of glycidyl-bearing polymers for the design of drug delivery nanomaterials [politesi.polimi.it]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating Biocompatibility: A Comparative Analysis of Poly(propargyl methacrylate) and Alternative Methacrylates
For researchers, scientists, and drug development professionals, understanding the biocompatibility and potential cytotoxicity of polymers is paramount in the design of novel therapeutic and diagnostic agents. This guide provides a comparative overview of poly(propargyl methacrylate) (PPM), a versatile polymer amenable to "click" chemistry modifications, and other widely used methacrylate-based polymers. Due to a notable lack of direct biocompatibility and cytotoxicity studies on PPM in the current literature, this guide will extrapolate its expected properties based on studies of other alkyne-functionalized polymers and compare them against the established profiles of common alternatives like Poly(methyl methacrylate) (PMMA), Poly(2-hydroxyethyl methacrylate) (PHEMA), and Poly(glycidyl methacrylate) (PGMA).
The advent of "click" chemistry has revolutionized the development of functional polymers for biomedical applications, with poly(this compound) emerging as a key platform due to its pendant alkyne groups. These groups allow for facile and efficient post-polymerization modification, enabling the attachment of various bioactive molecules. While this functional versatility is a significant advantage, a thorough understanding of its intrinsic biocompatibility is crucial for its translation into clinical applications.
Inferred Biocompatibility of Poly(this compound)
While direct experimental data on the biocompatibility of PPM is scarce, the broader class of alkyne-functionalized polymers and materials synthesized via "click" chemistry are generally considered to be biocompatible. The bioorthogonal nature of "click" reactions means they can occur in complex biological environments without interfering with native biochemical processes. Studies on other alkyne-functionalized polymers have demonstrated good cytocompatibility, suggesting that the alkyne group itself does not inherently confer cytotoxicity. For instance, an alkyne-functionalized polyester (B1180765) elastomer showed good cytocompatibility with human umbilical artery endothelial cells (HUAECs). Similarly, alkyne-functionalized cationic polysiloxane polymers exhibited low cytotoxicity, maintaining a cell survival rate of over 70%.
It is important to note, however, that the cytotoxicity of methacrylate-based polymers can be influenced by residual monomers from the polymerization process. Therefore, rigorous purification of PPM is a critical step to ensure its biocompatibility.
Comparative Cytotoxicity of Methacrylate (B99206) Polymers
To provide a framework for evaluating the potential cytotoxicity of PPM, this section summarizes the known cytotoxic profiles of commonly used methacrylate polymers. The data presented in Table 1 is compiled from various studies and highlights the variability in cellular responses to different methacrylate-based materials.
| Polymer/Monomer | Cell Line | Assay | Key Findings |
| Poly(methyl methacrylate) (PMMA) | Gingival Fibroblasts | MTT Assay | Initially high cell viability, which decreased by day 7.[1] |
| L929 Mouse Fibroblasts | MTT Assay | No cytotoxic activity observed for PMMA-mesoporous bioactive glass composite scaffolds in the 5-75% concentration range after 96 hours.[2] | |
| Glycidyl Methacrylate (GMA) Monomer | Human Peripheral Blood Lymphocytes | Flow Cytometry | Concentration-dependent decrease in viability up to 80% at 5mM.[3][4] |
| Human Peripheral Blood Lymphocytes | Comet Assay | Induced concentration-dependent DNA damage.[3][4] | |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Not Specified | Not Specified | Generally considered a biocompatible polymer.[5] |
| Not Specified | Cell Viability Assay | Degradable PHEMA-based polymers showed over 80% cell viability even at high concentrations (100 mg/mL).[5] | |
| Alkyne-Functionalized Polyester | Human Umbilical Artery Endothelial Cells (HUAECs) | MTT Assay | Polymer extract showed good cytocompatibility with no significant change in metabolic activity or cell morphology.[1] |
| Alkyne-Functionalized Cationic Polysiloxane | HepG2 and NIH3T3 cells | Not Specified | Polymer-pDNA complexes had low cytotoxicity, maintaining a cell survival rate greater than 70%.[6] |
Experimental Protocols
A variety of in vitro assays are employed to assess the biocompatibility and cytotoxicity of polymers. The selection of a specific assay depends on the research question and the cellular processes being investigated. Below are detailed methodologies for commonly used assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the polymer extract or the polymer itself for a specified duration (e.g., 24, 48, or 72 hours). Include a negative control (cells with media only) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Lactate (B86563) Dehydrogenase (LDH) Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically around 490 nm). The amount of LDH released is proportional to the number of damaged cells.
Visualizing Experimental Workflows and Cellular Responses
To further clarify the experimental processes and potential cellular interactions, the following diagrams are provided.
Caption: A typical workflow for assessing the in vitro cytotoxicity of a polymer.
Caption: A simplified diagram of potential cellular responses to leached methacrylate monomers.
Conclusion
While poly(this compound) holds significant promise for the development of advanced biomedical materials, direct evidence of its biocompatibility and cytotoxicity is currently lacking. Based on the favorable biocompatibility profile of other alkyne-functionalized polymers, it is reasonable to hypothesize that purified PPM will exhibit low cytotoxicity. However, this must be confirmed through rigorous experimental evaluation. This guide provides a comparative framework and detailed methodologies to aid researchers in designing and conducting such crucial studies. By comparing the performance of PPM against well-characterized methacrylate polymers, the scientific community can build a comprehensive understanding of its potential and limitations for in vivo applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound = 98.0 , contains 200 ppm MEHQ as inhibitor 13861-22-8 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. US3639348A - Copolymers of this compound and acrylate - Google Patents [patents.google.com]
- 6. Alkyne-Functionalized Cationic Polysiloxane Polymers Conjugated w...: Ingenta Connect [ingentaconnect.com]
Propargyl Methacrylate Polymers: A Comparative Guide to Hydrolytic Stability
For researchers, scientists, and drug development professionals working with functional polymers, understanding their stability in aqueous environments is paramount. Propargyl methacrylate (B99206) (PMA) has emerged as a valuable monomer for synthesizing polymers amenable to post-polymerization modification via "click chemistry," enabling the straightforward introduction of a wide array of functionalities. However, the hydrolytic stability of the ester linkage in the PMA monomer unit is a critical consideration for applications in biological systems and aqueous media. This guide provides an objective comparison of the hydrolytic stability of PMA-containing polymers with relevant alternatives, supported by available data and detailed experimental methodologies.
Factors Influencing the Hydrolytic Stability of Methacrylate-Based Polymers
The hydrolytic degradation of polymethacrylates primarily occurs at the ester bond in the side chain. The rate of this hydrolysis is influenced by several factors:
-
Steric Hindrance: Bulky groups near the ester carbonyl can sterically shield it from nucleophilic attack by water, thus slowing down hydrolysis.
-
Hydrophilicity: More hydrophilic polymer side chains can attract more water into the polymer matrix, potentially accelerating hydrolysis. Conversely, hydrophobic side chains can repel water and enhance stability.
-
pH of the Medium: Hydrolysis of esters is typically accelerated under both acidic and basic conditions.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
While direct, extensive quantitative data on the hydrolytic stability of poly(propargyl methacrylate) is limited in the literature, we can infer its likely behavior based on the principles of ester hydrolysis and data from related molecules. The propargyl group itself is relatively small, suggesting less steric protection of the ester bond compared to bulkier side chains. However, some studies on related small molecules indicate a reasonable degree of stability. For instance, the terminal alkyne in a propargylated α-hydroxy acid has been shown to be stable even under reflux in 2 M H₂SO₄[1].
Comparative Stability of Functional Polymers
The primary application of PMA-containing polymers is in bioconjugation and material functionalization via azide-alkyne click chemistry. Therefore, a meaningful comparison of hydrolytic stability involves not only other methacrylate polymers but also polymers functionalized with alternative reactive groups and the resulting linkages.
| Polymer/Linkage Type | Functional Group / Linkage | Key Stability Characteristics | Notes |
| Poly(this compound) | Propargyl Ester | Susceptible to hydrolysis at the ester bond, particularly under acidic or basic conditions. The alkyne group itself is generally stable. | Direct quantitative degradation data for the polymer is scarce. Stability is expected to be comparable to other small alkyl methacrylates. |
| Poly(glycidyl methacrylate) | Epoxide | Can be reactive and susceptible to hydrolysis, leading to ring-opening. | Often used as a precursor for further functionalization. |
| Azide-Containing Polymers | Azide (B81097) (-N₃) | Generally stable in aqueous media but can be sensitive to heat, UV light, and strong reducing agents.[2] Aliphatic azides are significantly more stable than those adjacent to activating groups.[3] | The stability of the azide group is crucial for successful click reactions. |
| Maleimide-Functionalized Polymers | Maleimide (B117702) | The maleimide group can undergo hydrolysis of the succinimidyl ring, particularly at higher pH, which can lead to a loss of reactivity towards thiols. | The resulting thioether bond from reaction with a cysteine is also susceptible to retro-Michael reaction, leading to deconjugation. |
| Amide Linkage | Amide (-CONH-) | Highly stable to hydrolysis under physiological conditions.[4] | Often considered one of the most stable linkages in bioconjugation. |
| Triazole Linkage (from Click Chemistry) | Triazole | Exceptionally stable to hydrolysis and a wide range of chemical conditions.[5] | This is the linkage formed after the reaction of a propargyl group with an azide. The high stability of this linkage is a major advantage of click chemistry. |
Experimental Protocols for Assessing Hydrolytic Stability
A standardized approach is crucial for comparing the hydrolytic stability of different polymers. The following protocol outlines a general method for such an assessment.
Objective: To quantify the hydrolytic degradation of a polymer over time by measuring changes in its molecular weight and mass.
Materials:
-
Polymer samples (e.g., thin films, nanoparticles)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Other buffer solutions as required (e.g., acidic, basic)
-
Incubator or water bath
-
Lyophilizer (freeze-dryer)
-
Gel Permeation Chromatography (GPC) system
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Prepare polymer samples of uniform shape and size (e.g., films of a specific thickness or nanoparticles of a known concentration).
-
Thoroughly dry the samples under vacuum or by lyophilization to a constant weight.
-
Accurately weigh the initial dry mass (m₀) of each sample.
-
-
Incubation:
-
Immerse the polymer samples in a known volume of the desired hydrolytic medium (e.g., PBS at pH 7.4) in sealed containers. A high ratio of solution volume to polymer mass is recommended.
-
Place the containers in an incubator or water bath set to a specific temperature (e.g., 37°C for physiological conditions or a higher temperature for accelerated testing).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 7, 14, 28 days), remove a set of samples (typically in triplicate) from the incubation medium.
-
Gently rinse the samples with deionized water to remove any salts from the buffer.
-
Freeze-dry the samples to a constant weight and record the final dry mass (mₜ).
-
-
Data Analysis:
-
Mass Loss: Calculate the percentage of mass loss at each time point using the formula: Mass Loss (%) = [(m₀ - mₜ) / m₀] * 100
-
Molecular Weight Analysis: Dissolve a portion of the dried, degraded polymer in a suitable solvent (e.g., THF) and analyze it using GPC to determine the number-average molecular weight (Mₙ) and weight-average molecular weight (Mₙ). Compare these values to the initial molecular weight of the polymer before degradation.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the hydrolytic stability of polymers.
Caption: Workflow for evaluating the hydrolytic stability of polymers.
Conclusion
Polymers containing this compound offer a versatile platform for creating functional materials through click chemistry. While the ester linkage inherent to the methacrylate monomer presents a potential site for hydrolytic degradation, the stability of the final, clicked product is significantly enhanced by the formation of a robust triazole ring. For applications where the pre-clicked polymer will be exposed to aqueous environments for extended periods, it is crucial to consider the potential for hydrolysis of the ester side chains. The stability of these polymers is expected to be comparable to that of other simple alkyl methacrylates and can be experimentally verified using standardized degradation protocols. In contrast, for applications where long-term stability in a biological milieu is critical, the use of highly stable linkages, such as amides or the triazoles formed post-click reaction, is advisable. Researchers and drug developers should carefully consider the environmental conditions and required lifespan of their polymer-based systems when selecting their functionalization strategy.
References
A Comparative Guide to the Mechanical Properties of Polymers Synthesized with Propargyl Methacrylate and Alternatives
For researchers, scientists, and drug development professionals, understanding the mechanical properties of polymers is crucial for designing effective delivery systems and functional biomaterials. Propargyl methacrylate (B99206) (PMA) offers a versatile platform for polymer synthesis due to its reactive alkyne group, which allows for post-polymerization modification via "click" chemistry, such as thiol-yne reactions. This guide provides a comparative analysis of the mechanical properties of polymers synthesized with propargyl methacrylate and common alternative methacrylate-based polymers. While specific quantitative data for homopolymers of this compound is limited in publicly available literature, this guide synthesizes available information and presents data for relevant copolymers and alternative materials to inform material selection.
Comparison of Mechanical Properties
Polymers incorporating this compound are noted for their potential to form highly cross-linked networks, which generally leads to increased stiffness and modulus. However, detailed quantitative data on the tensile strength, Young's modulus, and elongation at break of pure poly(this compound) or its copolymers are not extensively reported in the available literature. A 1972 patent suggests that copolymers of propargyl acrylate (B77674) and methacrylate can be tailored for ultimate properties, but does not provide specific mechanical data[1].
In contrast, extensive data is available for other methacrylate-based polymers, which can be considered as alternatives or as co-monomers with this compound. The following table summarizes the mechanical properties of some common methacrylate copolymers.
| Polymer System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| Poly(methyl methacrylate-co-acrylonitrile) (MMA/AN 5:1) | >60 | Not Reported | <10 | [2] |
| Poly(methyl methacrylate-co-styrene) (MMA/St 5:1) | ~70 | Not Reported | <10 | [2] |
| Poly(methyl methacrylate-co-butyl acrylate) | Not Reported | Not Reported | Low | 14 |
| Poly(L-lactide)/Poly(methyl methacrylate) Blends | Up to 15% increase over rule of mixtures | Up to 22% increase over rule of mixtures | Not Reported | [3] |
| Poly(methyl methacrylate) (PMMA) | 48 - 62 | 2.4 - 3.1 | 2 - 10 | 18, 19 |
Note: The mechanical properties of polymers are highly dependent on factors such as molecular weight, copolymer composition, crosslink density, and testing conditions. The data presented should be considered as representative examples.
Experimental Protocols
The characterization of the mechanical properties of polymers typically involves standardized testing methods. The following are detailed methodologies for key experiments cited in the literature.
Tensile Testing
Objective: To determine the tensile strength, Young's modulus, and elongation at break of a polymer.
Standard: ASTM D638 or ISO 527.
Methodology:
-
Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding, compression molding, or machining from a polymer sheet. The dimensions of the specimens are specified by the standard.
-
Conditioning: Specimens are conditioned at a standard temperature (e.g., 23 ± 2 °C) and relative humidity (e.g., 50 ± 5%) for a specified period before testing.
-
Testing Machine: A universal testing machine (UTM) equipped with grips to hold the specimen and an extensometer to measure strain is used.
-
Procedure:
-
The dimensions of the specimen's narrow section are measured.
-
The specimen is mounted in the grips of the UTM.
-
The extensometer is attached to the specimen.
-
A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
The load and displacement data are recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before fracture.
-
Young's Modulus (Elastic Modulus): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Dynamic Mechanical Analysis (DMA)
Objective: To measure the viscoelastic properties of a polymer, such as storage modulus (E'), loss modulus (E''), and glass transition temperature (Tg).
Methodology:
-
Specimen Preparation: Rectangular or cylindrical specimens of defined dimensions are prepared.
-
DMA Instrument: A DMA instrument applies an oscillatory force to the sample and measures the resulting displacement.
-
Procedure:
-
The specimen is clamped in the instrument.
-
The sample is subjected to a sinusoidal stress at a specific frequency.
-
The temperature is ramped over a desired range.
-
The instrument measures the amplitude of the resulting strain and the phase lag between the stress and strain.
-
-
Data Analysis:
-
Storage Modulus (E'): Represents the elastic response of the material.
-
Loss Modulus (E''): Represents the viscous response of the material.
-
Tan Delta (δ): The ratio of loss modulus to storage modulus (E''/E'), which peaks at the glass transition temperature (Tg).
-
Visualizations
Synthesis of this compound Copolymers
The following diagram illustrates a general workflow for the synthesis of a copolymer containing this compound, followed by a thiol-yne click reaction for crosslinking.
Caption: Workflow for synthesis and crosslinking of this compound copolymers.
Experimental Workflow for Mechanical Testing
This diagram outlines the typical steps involved in the mechanical characterization of synthesized polymers.
Caption: Standard workflow for the mechanical characterization of polymers.
References
Evaluating Bioconjugation Efficiency: A Comparative Guide to Propargyl Methacrylate Polymers and Alternative Methods
For researchers, scientists, and drug development professionals, the selection of an optimal bioconjugation strategy is a critical determinant of success in creating stable and effective biomolecular conjugates. This guide provides an objective comparison of the efficiency of bioconjugation using propargyl methacrylate (B99206) polymers against other widely used methods. Supported by experimental data, this document details the methodologies for key experiments to assist in making informed decisions for specific research needs.
Quantitative Comparison of Bioconjugation Efficiencies
The efficiency of a bioconjugation reaction is a crucial parameter, directly impacting the yield and homogeneity of the final product. The following table summarizes quantitative data on the efficiency of bioconjugation with propargyl methacrylate polymers (via Copper-Catalyzed Alkyne-Azide Cycloaddition - CuAAC) and compares it with three other prevalent methods: N-hydroxysuccinimide (NHS) ester-amine coupling, maleimide-thiol coupling, and sortase-mediated ligation. It is important to note that efficiencies can vary based on the specific reactants, buffer conditions, and reaction times.
| Bioconjugation Method | Target Functional Group | Typical Reaction Efficiency | Key Advantages | Potential Limitations |
| This compound Polymer (CuAAC) | Azide | >90%[1] | High specificity and efficiency, bio-orthogonal reaction. | Requires a copper catalyst which can be toxic to cells, though catalyst-free "click" chemistries are available. |
| NHS Ester-Amine Coupling | Primary Amines (e.g., Lysine) | 80-92% | Well-established, reacts readily with abundant amine groups in proteins. | Can lead to heterogeneous products due to multiple lysine (B10760008) residues; NHS esters are susceptible to hydrolysis. |
| Maleimide-Thiol Coupling | Thiols (e.g., Cysteine) | 58-84% | Highly selective for thiol groups, allowing for site-specific conjugation. | Requires the presence of a free thiol, which may necessitate protein engineering or reduction of disulfide bonds. |
| Sortase-Mediated Ligation | C-terminal LPXTG motif and N-terminal Glycine | Variable, can be driven to high completion | Enzymatic and highly specific, enabling precise control over the conjugation site. | Requires specific recognition sequences to be engineered into the protein of interest.[2] |
Experimental Workflows and Logical Relationships
To visualize the processes involved in each bioconjugation method, the following diagrams illustrate the generalized experimental workflows.
Caption: Generalized workflows for different bioconjugation methods.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Bioconjugation to this compound-Based Copolymers via Copper-Catalyzed Alkyne-Azide Click Chemistry (CuAAC)
This protocol describes the surface-initiated atom transfer radical polymerization (ATRP) of this compound (PgMA) and a subsequent click reaction with an azide-functionalized biomolecule.
Materials:
-
Regenerated cellulose (B213188) (RC) membrane supports
-
This compound (PgMA)
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMEMA)
-
Copper(II) bromide (CuBr₂)
-
Tris(2-pyridylmethyl)amine (TPMA)
-
Ascorbic acid
-
Azide-functionalized Protein A
-
Dimethyl sulfoxide (B87167) (DMSO) and deionized water
Procedure:
-
Polymerization:
-
Prepare a polymerization solution in a 5:1 (v/v) mixture of DMSO and water.
-
Add CuBr₂ and TPMA to the solvent and sonicate until a homogenous cyan color is formed.[1]
-
Add the monomers (PgMA and PEGMEMA) to the solution.[1]
-
Immerse the RC membrane coupons in the reaction solution.
-
Initiate the polymerization by adding a stock solution of ascorbic acid to reduce CuBr₂ to CuBr.[1]
-
Carry out the polymerization for 5 hours at room temperature.[1]
-
-
Click Reaction:
-
Prepare a solution of the azide-functionalized Protein A in a suitable buffer.
-
Immerse the PgMA-functionalized membranes in the Protein A solution.
-
Prepare a fresh solution of sodium ascorbate (B8700270) and a solution of copper(II) sulfate (B86663).
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the click reaction.
-
Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature.
-
Wash the membranes extensively to remove unreacted reagents.
-
Caption: Detailed workflow for CuAAC on a polymer-grafted surface.
Protocol 2: NHS Ester-Amine Coupling
This protocol outlines the general procedure for labeling a protein with an NHS ester-functionalized molecule.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.0, e.g., PBS or HEPES)
-
NHS-ester reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Exchange the protein into an amine-free buffer at the desired concentration.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester reagent in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[3]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS-ester solution to the protein solution while gently stirring.[3]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: (Optional) Add quenching buffer to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Purify the protein conjugate from excess reagents and byproducts using a suitable chromatography method.
Caption: Step-by-step workflow for NHS ester-amine bioconjugation.
Protocol 3: Maleimide-Thiol Coupling
This protocol details the conjugation of a maleimide-functionalized molecule to a protein containing free thiol groups.
Materials:
-
Protein with free thiol(s) in a degassed, thiol-free buffer (pH 6.5-7.5)
-
Maleimide-functionalized reagent
-
(Optional) Reducing agent (e.g., TCEP)
-
Anhydrous DMSO or DMF
-
Purification column
Procedure:
-
Protein Preparation: Dissolve the protein in a suitable degassed buffer. If necessary, reduce disulfide bonds by incubating with a reducing agent like TCEP, followed by removal of the reducing agent.
-
Reagent Preparation: Dissolve the maleimide (B117702) reagent in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the maleimide solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the conjugate from unreacted reagents.
Caption: Experimental workflow for maleimide-thiol bioconjugation.
Protocol 4: Sortase-Mediated Ligation
This protocol describes the enzymatic ligation of a protein containing a C-terminal LPXTG motif with a molecule bearing an N-terminal oligoglycine sequence.[2]
Materials:
-
Protein with a C-terminal LPXTG motif
-
Molecule with an N-terminal oligoglycine (e.g., GGG) sequence
-
Sortase A enzyme
-
Reaction buffer (e.g., Tris buffer with CaCl₂)
-
(Optional) EDTA to stop the reaction
-
Purification system (e.g., affinity chromatography)
Procedure:
-
Reaction Setup: Combine the LPXTG-containing protein and the oligoglycine nucleophile in the reaction buffer, typically at a 1:1 to 1:5 molar ratio.[2]
-
Initiation: Initiate the reaction by adding Sortase A enzyme. The optimal enzyme concentration should be determined empirically but is typically in the low micromolar range.[2]
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 4°C to 37°C) for a duration ranging from a few hours to overnight.
-
Termination: (Optional) The reaction can be stopped by adding EDTA to chelate the Ca²⁺ ions, which are required for sortase activity.[2]
-
Purification: Purify the ligated protein from the enzyme and unreacted substrates, often using affinity chromatography if one of the components has an affinity tag.[2]
References
Safety Operating Guide
Propargyl methacrylate proper disposal procedures
For researchers and professionals in the scientific community, the proper handling and disposal of specialized chemicals like propargyl methacrylate (B99206) are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of propargyl methacrylate, aligning with standard safety protocols and regulatory requirements.
This compound is a flammable and irritant liquid that requires careful management throughout its lifecycle, from use to final disposal. Adherence to these procedures is critical to mitigate risks and ensure compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal process, ensure that all relevant safety measures are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (polyvinylalcohol or butyl rubber gloves are recommended for similar methacrylate compounds), safety goggles with side shields or a face shield, and a lab coat.[1]
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[2][3]
-
Ignition Sources: this compound is a flammable liquid. Ensure that there are no open flames, sparks, or hot surfaces in the vicinity.[4] Use spark-proof tools and explosion-proof equipment if necessary.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Do not pour it down the drain or mix it with non-hazardous trash.[3][5]
-
Waste Collection:
-
Collect waste this compound in its original container or a designated, compatible, and properly labeled hazardous waste container.[2][5]
-
Ensure the container is in good condition and can be tightly sealed.[2][3]
-
Do not mix this compound waste with other chemical waste streams to prevent potentially dangerous reactions.[2][5]
-
-
Labeling:
-
Temporary Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][2]
-
Provide them with the necessary information about the waste material. Disposal will be carried out in accordance with local, regional, and national regulations.[2][8] Incineration is a common and recommended method for methacrylate compounds.[6][7][8]
-
-
Disposal of Contaminated Materials:
-
Any materials used to clean up spills, such as absorbent pads or paper towels, must also be treated as hazardous waste.[1] Place them in a sealed, labeled bag or container and dispose of them along with the liquid waste.
-
Empty containers that once held this compound should be handled as the product itself and disposed of as hazardous waste.[2] Some protocols for similar chemicals suggest triple-rinsing the container, with the first rinsate collected as hazardous waste.[1]
-
Chemical and Hazard Profile
The following table summarizes key quantitative data and hazard classifications for this compound.
| Property | Value | Citation(s) |
| Molecular Formula | C₇H₈O₂ | |
| Molecular Weight | 124.14 g/mol | |
| Flash Point | 49 °C (120.2 °F) | |
| Boiling Point | 43 °C at 6.5 mmHg | |
| GHS Hazard Statements | H226, H315, H319, H335, H411 | [2][9] |
| Hazard Classifications | Flammable Liquid 3, Skin Irritant 2, Eye Irritant 2 | [9] |
| UN Number | 3272 (for transport of Esters, N.O.S.) | [2][4] |
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated below.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. quora.com [quora.com]
- 6. How to Dispose of Waste Methyl Methacrylate? [slchemtech.com]
- 7. How to Dispose of Waste Methyl Methacrylate? [slchemtech.com]
- 8. 2spi.com [2spi.com]
- 9. This compound | C7H8O2 | CID 83778 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
